molecular formula C5H8N2O2 B190458 5,5-Dimethylhydantoin CAS No. 77-71-4

5,5-Dimethylhydantoin

Cat. No.: B190458
CAS No.: 77-71-4
M. Wt: 128.13 g/mol
InChI Key: YIROYDNZEPTFOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethylhydantoin is an imidazolidine-2,4-dione.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-dimethylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-5(2)3(8)6-4(9)7-5/h1-2H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIROYDNZEPTFOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5021754
Record name 5,5-Dimethylhydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, White solid; [Hawley] White odorless crystalline powder; [Alfa Aesar MSDS]
Record name 2,4-Imidazolidinedione, 5,5-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5,5-Dimethylhydantoin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3332
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

Sublimes
Record name 5,5-DIMETHYLHYDANTOIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5216
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Very soluble in ethanol, ether, acetone, benzene, chloroform; soluble in DMSO
Record name 5,5-DIMETHYLHYDANTOIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5216
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.0000028 [mmHg]
Record name 5,5-Dimethylhydantoin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3332
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

White, crystalline solid, Prisms from dilute alcohol

CAS No.

77-71-4
Record name Dimethylhydantoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,5-Dimethylhydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,5-DIMETHYLHYDANTOIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8652
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Imidazolidinedione, 5,5-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5,5-Dimethylhydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5-dimethylhydantoin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.957
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5,5-DIMETHYLHYDANTOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34032MQ9RO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5,5-DIMETHYLHYDANTOIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5216
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

178 °C
Record name 5,5-DIMETHYLHYDANTOIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5216
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to 5,5-Dimethylhydantoin: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,5-Dimethylhydantoin (DMH), a heterocyclic organic compound of significant interest in various scientific and industrial fields. This document details its chemical structure, physicochemical properties, synthesis, and key applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. All quantitative data is presented in structured tables for clarity and ease of comparison. Detailed experimental protocols for its synthesis and analysis are also provided.

Chemical Structure and Identification

This compound, also known as 5,5-dimethylimidazolidine-2,4-dione, is a derivative of the heterocyclic compound hydantoin.[1] The core structure is a five-membered ring containing two nitrogen atoms and two carbonyl groups, with two methyl groups attached to the fifth carbon atom.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name5,5-dimethylimidazolidine-2,4-dione[2]
CAS Number77-71-4
Molecular FormulaC₅H₈N₂O₂
Molar Mass128.13 g/mol
InChIInChI=1S/C5H8N2O2/c1-5(2)3(8)6-4(9)7-5/h1-2H3,(H2,6,7,8,9)
InChIKeyYIROYDNZEPTFOL-UHFFFAOYSA-N
Canonical SMILESCC1(C(=O)NC(=O)N1)C

Physicochemical Properties

This compound is a white, crystalline solid at room temperature.[2] It exhibits moderate solubility in water and is soluble in various organic solvents.

Table 2: Physical Properties

PropertyValue
AppearanceWhite crystalline solid[2]
Melting Point174-177 °C
Boiling PointSublimes[2]
pKa9.19[2]

Table 3: Solubility in Various Solvents at 298.15 K (Mole Fraction, x)

SolventSolubility (x)
Water0.0123
Methanol0.0789
Ethanol0.0465
1-Propanol0.0267
Isopropyl Alcohol0.0289
1-Butanol0.0201
Isobutyl Alcohol0.0213
2-Butanol0.0315
1-Pentanol0.0156
Ethyl Acetate0.0058
Propyl Acetate0.0039
Acetonitrile0.0087
Data sourced from a comprehensive study on the solubility of this compound.[3]

Spectral Data for Structural Elucidation

The following spectral data are crucial for the identification and characterization of this compound.

Table 4: Spectral Data

TechniqueKey Peaks/Signals
¹H NMR (D₂O)δ 1.44 (s, 6H, 2xCH₃)[4]
¹³C NMR Data not explicitly found in searches, but expected peaks would be ~25 ppm (CH₃), ~60 ppm (C(CH₃)₂), and ~160-180 ppm (C=O).
Mass Spec (MS) Molecular Ion [M]⁺ at m/z 128[5]
Infrared (IR) Characteristic peaks for N-H stretching, C=O stretching (amide), and C-N stretching are expected.[6]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Bucherer-Bergs reaction.[7][8] This one-pot reaction involves the treatment of a ketone (in this case, acetone) with ammonium carbonate and a cyanide source, such as potassium or sodium cyanide.[7][8] Alternatively, acetone cyanohydrin can be used as a starting material.[9]

Bucherer_Bergs_Synthesis_Workflow start Starting Materials: Acetone Cyanohydrin Ammonium Carbonate reaction Reaction: Mix and heat reactants (approx. 60-70°C) start->reaction intermediate Formation of α-aminonitrile intermediate reaction->intermediate cyclization Intramolecular Cyclization with CO₂ (from (NH₄)₂CO₃ decomposition) intermediate->cyclization crude_product Crude this compound cyclization->crude_product purification Purification: Recrystallization from hot water crude_product->purification final_product Pure this compound purification->final_product

Caption: Workflow for the Bucherer-Bergs synthesis of this compound.

Experimental Protocol: Bucherer-Bergs Synthesis

This protocol is adapted from a well-established procedure.[9]

Materials:

  • Acetone cyanohydrin (85 g, 1.0 mol)

  • Ammonium carbonate (150 g, 1.56 mol)

  • Water

  • Activated charcoal

  • Ether

Procedure:

  • In a 600 mL beaker, thoroughly mix acetone cyanohydrin and freshly powdered ammonium carbonate.

  • Gently warm the mixture on a steam bath to approximately 50-60 °C with stirring. An exothermic reaction should commence. Maintain the temperature between 60-70 °C for about 2-3 hours.

  • After the initial reaction subsides, raise the temperature to 90-100 °C and maintain it for about 30-60 minutes to ensure the reaction goes to completion and to decompose any excess ammonium carbonate.

  • Cool the reaction mixture. The crude this compound will solidify upon cooling.

  • Dissolve the crude product in a minimal amount of hot water (approximately 100-150 mL).

  • Add a small amount of activated charcoal to the hot solution and heat for a few minutes to decolorize.

  • Filter the hot solution through a pre-heated funnel to remove the charcoal.

  • Allow the filtrate to cool to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold water, followed by a small amount of cold ether.

  • The product can be further purified by recrystallization from hot water. The expected yield of the purified product is approximately 80-85%.[9]

Analytical Methods

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A general procedure for the analysis of this compound using GC-MS is outlined below. Specific parameters may need to be optimized for the instrument used.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol or ethyl acetate) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • For unknown samples, dissolve a known weight of the sample in the chosen solvent to achieve a concentration within the calibration range.

GC-MS Parameters (Illustrative):

  • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-200.

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Quantify the analyte by comparing the peak area of the sample to the calibration curve generated from the standards.

Applications in Research and Drug Development

This compound and its derivatives have a broad range of applications, making them valuable building blocks in medicinal and agricultural chemistry.[3]

Applications_of_DMH cluster_Pharma Pharmaceutical Applications cluster_Agro Agrochemical Applications cluster_Industrial Industrial Applications DMH This compound (DMH) Anticonvulsants Anticonvulsant Drug Synthesis DMH->Anticonvulsants CNS_Agents Central Nervous System (CNS) Agent Precursor DMH->CNS_Agents Antimicrobials Antimicrobial Agent Synthesis DMH->Antimicrobials Pesticides Pesticide Synthesis DMH->Pesticides Herbicides Herbicide Synthesis DMH->Herbicides Plant_Growth_Regulators Plant Growth Regulator Synthesis DMH->Plant_Growth_Regulators Disinfectants Precursor for Disinfectants (e.g., DCDMH, DBDMH) DMH->Disinfectants Polymers Monomer for Specialty Polymers DMH->Polymers

Caption: Key application areas of this compound and its derivatives.

The hydantoin scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets. While this compound itself is not a prominent therapeutic agent, it serves as a crucial intermediate in the synthesis of more complex molecules with biological activity.[3] Its derivatives are investigated for their potential as anticonvulsants, antimicrobial agents, and other central nervous system drugs.[3][7]

In the agrochemical industry, this compound is a precursor for the synthesis of pesticides, herbicides, and plant growth regulators.[3] Furthermore, it is a key starting material for the production of halogenated hydantoins, such as 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which are widely used as industrial disinfectants and biocides.[7]

Biological Activity and Metabolism

Studies on the metabolism of this compound indicate that it is rapidly absorbed and primarily eliminated in the urine with only minor metabolic changes.[1] The parent compound is the major radioactive component found in urine after administration of a labeled dose, with only a small percentage being a minor metabolite.[1] This suggests that the core hydantoin ring with the dimethyl substitution is relatively stable in vivo.

No direct involvement of this compound in specific biological signaling pathways has been prominently reported in the reviewed literature. Its biological relevance primarily stems from its use as a scaffold in the synthesis of pharmacologically active molecules.

Safety and Handling

This compound is considered to have low toxicity. However, as with all chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood, especially during synthesis where volatile reagents and byproducts may be present. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable chemical compound with a well-defined structure and a range of important applications. Its straightforward synthesis via the Bucherer-Bergs reaction and its utility as a precursor in the pharmaceutical, agrochemical, and industrial sectors make it a compound of continuing interest to researchers and chemical professionals. This guide provides the essential technical information required for its synthesis, characterization, and application in a research and development setting.

References

Bucherer-Bergs reaction mechanism for hydantoin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Bucherer-Bergs Reaction Mechanism for Hydantoin Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Bucherer-Bergs reaction, a cornerstone in the synthesis of hydantoins. Hydantoins are a critical class of heterocyclic compounds with wideranging applications in medicinal chemistry and drug development, serving as anticonvulsants, antiarrhythmics, and antitumor agents, among other therapeutic uses. This document details the reaction mechanism, provides quantitative data on reaction yields, outlines detailed experimental protocols, and presents visualizations of the reaction pathway and experimental workflows.

The Bucherer-Bergs Reaction: An Overview

The Bucherer-Bergs reaction is a multi-component reaction that synthesizes 5-substituted and 5,5-disubstituted hydantoins from a carbonyl compound (ketone or aldehyde), an alkali metal cyanide (such as potassium or sodium cyanide), and ammonium carbonate.[1][2][3] First reported independently by Bucherer and Bergs in the early 20th century, this one-pot synthesis has become a widely utilized method due to its efficiency and the ready availability of starting materials.[1] The reaction typically proceeds in a polar solvent, such as water or ethanol, at elevated temperatures.[1][3]

Reaction Mechanism

The currently accepted mechanism for the Bucherer-Bergs reaction involves several key steps, beginning with the formation of an aminonitrile intermediate, which then undergoes cyclization and rearrangement to form the final hydantoin product.

Step-by-Step Mechanism
  • Cyanohydrin Formation: The reaction initiates with the nucleophilic addition of a cyanide ion to the carbonyl carbon of the ketone or aldehyde, forming a cyanohydrin intermediate.[1]

  • Aminonitrile Formation: Ammonia, generated from the decomposition of ammonium carbonate, reacts with the cyanohydrin in a nucleophilic substitution reaction (SN2 type) to replace the hydroxyl group with an amino group, yielding an α-aminonitrile.[1]

  • Carbamic Acid Formation: The nitrogen atom of the aminonitrile's amino group acts as a nucleophile, attacking the carbon dioxide also produced from the decomposition of ammonium carbonate. This step results in the formation of a cyano-containing carbamic acid.[1]

  • Intramolecular Cyclization: The carbamic acid then undergoes an intramolecular cyclization, forming a 5-imino-oxazolidin-2-one intermediate.[1]

  • Rearrangement to Hydantoin: Finally, the 5-imino-oxazolidin-2-one rearranges to the more stable 5,5-disubstituted hydantoin through an isocyanate intermediate.[1]

Visualization of the Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the Bucherer-Bergs reaction.

Bucherer_Bergs_Mechanism start Ketone/Aldehyde (R1, R2-C=O) cyanohydrin Cyanohydrin start->cyanohydrin + CN⁻ cyanide KCN/NaCN ammonium_carbonate (NH₄)₂CO₃ aminonitrile α-Aminonitrile cyanohydrin->aminonitrile + NH₃ - H₂O carbamic_acid Cyano-Carbamic Acid aminonitrile->carbamic_acid + CO₂ imino_oxazolidinone 5-Imino-oxazolidin-2-one carbamic_acid->imino_oxazolidinone Intramolecular Cyclization hydantoin Hydantoin imino_oxazolidinone->hydantoin Rearrangement

Caption: The reaction mechanism of the Bucherer-Bergs synthesis of hydantoins.

Quantitative Data

The yield of the Bucherer-Bergs reaction is influenced by several factors, including the structure of the carbonyl substrate, reaction temperature, reaction time, and the choice of solvent. Below is a summary of reported yields for the synthesis of various hydantoins.

Starting MaterialProductReaction ConditionsYield (%)Reference
Benzophenone5,5-Diphenylhydantoin (Phenytoin)(NH₄)₂CO₃, NaCN, 60% EtOH, 58-62 °C, 10 h7[4]
Benzophenone5,5-Diphenylhydantoin (Phenytoin)(NH₄)₂CO₃, NaCN, 60% EtOH, 58-62 °C, 90 h67[4]
Benzophenone5,5-Diphenylhydantoin (Phenytoin)(NH₄)₂CO₃, NaCN, sealed vessel, 110 °C75[4]
Acetone5,5-DimethylhydantoinKCN (2M), (NH₄)₂CO₃ (4M)-[5]
Substituted CyclohexanonesSpiro-hydantoins(NH₄)₂CO₃, KCN55[6]
trans-4-Hexenal5-(1-Butenyl)hydantoinNaCN, (NH₄)₂CO₃, 50% aq. EtOH, 50-65 °C, 8-24 h-[7]
3'-Methoxyacetophenone5-(3-Methoxyphenyl)-5-methylhydantoinKCN, NH₄Cl, DMSO/H₂O, 40 h, rt41[8]
2-Heptanone5-Methyl-5-pentylhydantoinKCN, NH₄Cl, NH₄OH, H₂O/MeOH, 20 h, rt82[8]

Experimental Protocols

Detailed methodologies for the synthesis of hydantoins via the Bucherer-Bergs reaction are provided below. These protocols are intended as a guide and may require optimization based on the specific substrate and available laboratory equipment.

Synthesis of this compound from Acetone

This protocol is adapted from a standard procedure for the synthesis of this compound.

Materials:

  • Acetone

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) for workup

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine acetone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (2 equivalents).[1]

  • Add a 1:1 mixture of ethanol and water to dissolve the reactants.

  • Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for several hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 6-7 to precipitate the hydantoin product.[1]

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Synthesis of 5-(alk-3-enyl)-hydantoins

This protocol describes a general procedure for the synthesis of hydantoins from unsaturated aldehydes or ketones.[7]

Materials:

  • Unsaturated aldehyde or ketone (e.g., trans-4-hexenal) (10 mmol)

  • Sodium cyanide (NaCN) (0.98 g, 20 mmol)

  • Ammonium carbonate ((NH₄)₂CO₃) (3.84 g, 40 mmol)

  • 50% aqueous ethanol (50 cm³)

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • To a 100 cm³ round-bottom flask equipped with a reflux condenser, add the substrate (10 mmol), sodium cyanide (20 mmol), and ammonium carbonate (40 mmol) to 50 cm³ of 50% aqueous ethanol.[7]

  • Stir the reaction mixture and heat to reflux at 50-65 °C for 8-24 hours.[7]

  • Cool the reaction mixture to room temperature and filter.

  • Adjust the pH of the filtrate to ~2 by the careful addition of concentrated HCl.[7]

  • Place the filtrate in a refrigerator to facilitate crystallization of the product.

  • Collect the crystalline product by filtration.

Logical Relationships and Workflows

The following diagram illustrates a typical experimental workflow for the Bucherer-Bergs synthesis of hydantoins.

Bucherer_Bergs_Workflow start Start reagents Combine Ketone/Aldehyde, KCN, and (NH₄)₂CO₃ in Solvent start->reagents reaction Heat to Reflux (e.g., 80-100 °C) reagents->reaction monitoring Monitor Reaction (e.g., TLC) reaction->monitoring monitoring->reaction Incomplete workup Cool and Acidify (e.g., with HCl) monitoring->workup Complete filtration Filter Precipitate workup->filtration purification Recrystallize Product filtration->purification end End purification->end

Caption: A generalized experimental workflow for the Bucherer-Bergs reaction.

Conclusion

The Bucherer-Bergs reaction remains a highly relevant and practical method for the synthesis of a diverse range of hydantoin derivatives. Its operational simplicity, use of readily available starting materials, and broad substrate scope make it an invaluable tool for synthetic and medicinal chemists. Understanding the nuances of the reaction mechanism and the factors influencing its outcome is crucial for the successful application of this reaction in research and development. This guide provides the foundational knowledge and practical protocols to effectively utilize the Bucherer-Bergs reaction for the synthesis of valuable hydantoin compounds.

References

Spectroscopic Profile of 5,5-Dimethylhydantoin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key spectroscopic data for 5,5-Dimethylhydantoin (CAS No. 77-71-4), a compound of interest in pharmaceutical research and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for researchers, scientists, and drug development professionals. This document also includes representative experimental protocols for acquiring such data.

Introduction to this compound

This compound is a heterocyclic organic compound belonging to the hydantoin class. Its derivatives have been investigated for a range of biological activities, including anticonvulsant properties. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolvent
~8.3Singlet (broad)2HN-H (Imide)DMSO-d₆
1.28Singlet6H2 x -CH₃ (C5)DMSO-d₆
1.44Singlet6H2 x -CH₃ (C5)D₂O

Note: The chemical shift of N-H protons can be variable and is dependent on concentration and temperature. In D₂O, the N-H protons are exchanged and typically not observed.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon TypeAssignmentSolvent
177.5Carbonyl (C=O)C2, C4DMSO-d₆
57.9Quaternary (-C-)C5DMSO-d₆
24.3Methyl (-CH₃)2 x -CH₃DMSO-d₆
Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3280StrongN-H StretchingImide (N-H)
3198StrongN-H StretchingImide (N-H)
2988MediumC-H Asymmetric StretchingMethyl (-CH₃)
1771StrongC=O Asymmetric StretchingImide (C=O)
1721StrongC=O Symmetric StretchingImide (C=O)
1423MediumC-H BendingMethyl (-CH₃)
1332MediumC-N StretchingImide (C-N)
1211MediumC-C StretchingC-(CH₃)₂
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/z RatioRelative Intensity (%)Proposed Fragment Ion
12835[M]⁺ (Molecular Ion)
113100[M - CH₃]⁺
7115[M - HNCO - CH₃]⁺
5620[M - 2(HNCO)]⁺
4260[CH₃-C=N=O]⁺ or [CH₂=C=O]⁺

Note: Fragmentation patterns are proposed based on common fragmentation pathways for hydantoin structures under Electron Ionization (EI).

Experimental Protocols

The data presented in this guide can be obtained using standard spectroscopic techniques. The following are representative protocols for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. The chemical shifts are referenced to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using the potassium bromide (KBr) pellet method. Approximately 1-2 mg of this compound is finely ground with 100-200 mg of dry KBr powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized and bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation. The resulting ions are separated by a mass analyzer and detected to generate the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Measurement cluster_data Data Processing & Analysis cluster_result Final Characterization Sample This compound Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR KBr_Pellet Grinding with KBr & Pressing Pellet Sample->KBr_Pellet for IR Vaporization Vaporization Sample->Vaporization for MS NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR FTIR FTIR Spectrometer KBr_Pellet->FTIR MS Mass Spectrometer (EI) Vaporization->MS NMR_Data NMR Spectrum Analysis (Chemical Shift, Integration) NMR->NMR_Data IR_Data IR Spectrum Analysis (Wavenumber, Intensity) FTIR->IR_Data MS_Data Mass Spectrum Analysis (m/z, Fragmentation) MS->MS_Data Structure Structural Elucidation & Compound Identification NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide to the Physicochemical Properties of 5,5-Dimethylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Dimethylhydantoin (DMH) is a heterocyclic organic compound with a wide range of applications in various industrial and scientific fields. It serves as a crucial intermediate in the synthesis of amino acids, pharmaceuticals, and epoxy resins.[1] Furthermore, its derivatives are utilized as disinfectants and biocides in water treatment and personal care products.[2] A thorough understanding of its physicochemical properties is paramount for its effective application and for the development of new derivatives and formulations. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and property determination, and a visual representation of its synthesis and purification workflow.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below, providing a consolidated reference for researchers.

General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₅H₈N₂O₂[3][4][5]
Molecular Weight 128.13 g/mol [3][4]
Appearance White to off-white crystalline powder or crystals[3][6][7]
Melting Point 174-178 °C[3]
Boiling Point Sublimes[3]
Density 1.2864 g/cm³ (rough estimate)[6][7]
Solubility and Partitioning Characteristics
PropertyValueReference(s)
Water Solubility Sparingly soluble in cold water, 0.1 g/mL in hot water.[2][7]
Organic Solvent Solubility Very soluble in ethanol, ether, acetone, benzene, and chloroform; soluble in DMSO.[3]
LogP -0.3[3]
pKa 9.19[3]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are crucial for reproducible research and development.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of acetone cyanohydrin with ammonium carbonate.[8]

Materials:

  • Acetone cyanohydrin (1 mole, 85 g)

  • Ammonium carbonate (1.31 moles, 150 g), freshly powdered

  • 600-mL beaker

  • Steam bath

  • Thermometer

  • Stirring rod

Procedure:

  • In a 600-mL beaker, thoroughly mix 85 g of acetone cyanohydrin and 150 g of freshly powdered ammonium carbonate.[8]

  • Warm the mixture on a steam bath, preferably within a fume hood, while continuously stirring with a thermometer.[8]

  • A gentle reaction will commence at approximately 50°C and will proceed for about 3 hours, with the temperature maintained between 68-80°C.[8]

  • To ensure the reaction goes to completion and to decompose any excess ammonium carbonate, increase the temperature to 90°C and maintain it for 30 minutes, or until the liquid mixture becomes quiescent.[8]

  • The resulting residue, which is colorless to pale yellow, will solidify upon cooling. This crude product can then be purified.[8]

Purification by Recrystallization

Recrystallization from hot water is an effective method for purifying crude this compound.[9]

Materials:

  • Crude this compound

  • Deionized water

  • Activated charcoal (Norit)

  • Heating source (e.g., hot plate)

  • Heated filter funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Cold deionized water for washing

Procedure:

  • Dissolve the crude this compound in the minimum amount of boiling water (approximately 65 mL for the yield from the synthesis described above).[8]

  • Add a small amount of activated charcoal to the hot solution and digest for a few minutes to adsorb colored impurities.[8]

  • Filter the hot solution rapidly through a heated filter funnel to remove the charcoal.[8]

  • Allow the filtrate to cool slowly to room temperature, and then chill it in an ice bath to induce crystallization.[8][9]

  • Collect the white crystals by vacuum filtration using a Büchner funnel.[8][9]

  • Wash the crystals sparingly with a small amount of ice-cold water to remove any soluble impurities.[8][9]

  • Dry the purified crystals. The expected recovery is approximately 80-85% of the crude weight, with a melting point of 174–175°C.[8]

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined using potentiometric titration.[10][11]

Materials:

  • Pure this compound

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • Potentiometer with a pH electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Calibrate the potentiometer using standard buffer solutions.[11]

  • Prepare a solution of this compound of known concentration in deionized water.

  • Titrate the this compound solution with the standardized NaOH solution, adding the titrant in small increments.[11]

  • Record the pH of the solution after each addition of NaOH.

  • Plot the pH of the solution as a function of the volume of NaOH added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of Solubility by the Shake-Flask Method

The shake-flask method is a standard procedure for determining the solubility of a compound in a particular solvent.

Materials:

  • Pure this compound

  • Solvent of interest (e.g., water, ethanol)

  • Flasks with stoppers

  • Shaking incubator or orbital shaker

  • Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

  • Add an excess amount of this compound to a flask containing the solvent of interest to create a saturated solution.

  • Seal the flask and place it in a shaking incubator at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • After equilibration, allow the solution to stand undisturbed to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This may require filtration or centrifugation.

  • Determine the concentration of this compound in the aliquot using a validated analytical method. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Workflow and Process Visualization

To provide a clear overview of the experimental process, the following diagram illustrates the synthesis and purification workflow for this compound.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification (Recrystallization) start Start: Mix Acetone Cyanohydrin and Ammonium Carbonate heat_react Heat to 68-80°C (3 hours) start->heat_react Warm on steam bath heat_complete Heat to 90°C (30 mins) heat_react->heat_complete Complete reaction cool_solidify Cool to Room Temperature heat_complete->cool_solidify crude_product Crude this compound cool_solidify->crude_product dissolve Dissolve in boiling water crude_product->dissolve Transfer to Purification charcoal Add Activated Charcoal dissolve->charcoal filter_hot Hot Filtration charcoal->filter_hot cool_crystallize Cool and Crystallize filter_hot->cool_crystallize vacuum_filter Vacuum Filtration cool_crystallize->vacuum_filter wash Wash with cold water vacuum_filter->wash dry Dry wash->dry pure_product Pure this compound dry->pure_product

Caption: Synthesis and Purification Workflow for this compound.

References

An In-depth Technical Guide to 5,5-Dimethylhydantoin (CAS 77-71-4) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,5-Dimethylhydantoin (DMH) is a heterocyclic organic compound with the chemical formula C₅H₈N₂O₂. It serves as a crucial building block and versatile intermediate in the synthesis of a wide array of commercially significant molecules.[1] Its stable hydantoin ring structure allows for various chemical modifications, making it a valuable precursor in the pharmaceutical, agrochemical, and polymer industries. In the realm of drug discovery and development, DMH and its derivatives are of particular interest for the synthesis of anticonvulsants and antiandrogens. This guide provides a comprehensive overview of this compound, including supplier information, physicochemical properties, detailed synthesis protocols, and its applications, with a focus on its role in medicinal chemistry.

Supplier Information

A variety of chemical suppliers offer this compound, typically with purities suitable for research and development as well as larger-scale production. The table below summarizes information from several prominent suppliers. Researchers are advised to request certificates of analysis for lot-specific purity and impurity profiles.

SupplierPurityProduct Number / GradeCAS Number
Sigma-Aldrich97%D16140377-71-4
Tokyo Chemical Industry (TCI)>98.0%D073977-71-4
Fisher Scientific97%AC11703005077-71-4
Chem-Impex≥ 99% (HPLC)0178377-71-4
TRIGON Chemiemin. 99.0%-77-71-4
Echemi (various)Industrial/Pharmaceutical Grade (≥98%)-77-71-4

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is essential for its use in synthesis and research. The following tables provide key physical and spectroscopic data.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₅H₈N₂O₂[2]
Molecular Weight 128.13 g/mol [2]
Appearance White to off-white crystalline powder[1][3]
Melting Point 174-177 °C
Boiling Point 313 °C at 759.14 mmHg (literature)[3]
Solubility Soluble in water and ethanol.[1]
InChI Key YIROYDNZEPTFOL-UHFFFAOYSA-N

Table 2: Spectroscopic Data

TechniqueKey Peaks/ShiftsReference
IR (Infrared) Spectroscopy Characteristic peaks for N-H stretching, C=O stretching (amide), and C-N stretching.[4][5]
¹H NMR (Proton Nuclear Magnetic Resonance) δ (ppm): ~1.4 (s, 6H, 2xCH₃)[6]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Characteristic peaks for the quaternary carbon, methyl carbons, and carbonyl carbons.[7]
Mass Spectrometry (MS) Molecular ion peak (M+) at m/z 128.[2]

Experimental Protocols: Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Bucherer-Bergs reaction.[8][9][10] This multicomponent reaction involves the condensation of a ketone (acetone), with potassium cyanide and ammonium carbonate.

Detailed Protocol for Bucherer-Bergs Synthesis of this compound

Materials:

  • Acetone

  • Potassium Cyanide (KCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Water

  • Ethanol (optional, as a solvent)

  • Hydrochloric Acid (HCl) for acidification

Procedure:

  • In a suitable reaction vessel, dissolve ammonium carbonate and potassium cyanide in water (and ethanol, if used). A typical molar ratio of ketone to KCN to ammonium carbonate is 1:2:2.[11]

  • To this solution, add acetone.

  • Heat the mixture under reflux at approximately 60-70°C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[9]

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with hydrochloric acid to a pH of about 6-7. This will precipitate the crude this compound.

  • Collect the solid product by filtration and wash it with cold water to remove any remaining salts.

  • The crude product can be purified by recrystallization from hot water or an ethanol/water mixture to yield pure, crystalline this compound.

Safety Precautions: This synthesis involves the use of highly toxic potassium cyanide. All procedures must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times. Cyanide waste must be disposed of according to institutional safety protocols.

Mandatory Visualizations

Experimental Workflow

G Bucherer-Bergs Synthesis of this compound cluster_reactants Reactants cluster_process Reaction and Work-up cluster_product Product Acetone Acetone Reaction Reaction in Aqueous/Ethanolic Solution (60-70°C) Acetone->Reaction KCN Potassium Cyanide KCN->Reaction AmmoniumCarbonate Ammonium Carbonate AmmoniumCarbonate->Reaction Cooling Cooling to Room Temperature Reaction->Cooling Acidification Acidification (HCl) Cooling->Acidification Filtration Filtration and Washing Acidification->Filtration Recrystallization Recrystallization (Water/Ethanol) Filtration->Recrystallization DMH This compound Recrystallization->DMH

Bucherer-Bergs Synthesis Workflow
Logical Relationships

G This compound as a Chemical Intermediate cluster_derivatives Key Derivatives and Products DMH This compound (CAS 77-71-4) Nilutamide Nilutamide (Antiandrogen) DMH->Nilutamide N-Arylation DCDMH 1,3-Dichloro-5,5-dimethylhydantoin (Disinfectant) DMH->DCDMH Chlorination DBDMH 1,3-Dibromo-5,5-dimethylhydantoin (Biocide) DMH->DBDMH Bromination AminoAcids α,α-Disubstituted Amino Acids DMH->AminoAcids Hydrolysis

Role as a Chemical Intermediate
Signaling Pathway

G Androgen Receptor Signaling and Mechanism of Nilutamide cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT DHT Testosterone->DHT 5α-reductase AR_inactive Inactive Androgen Receptor (AR) + Heat Shock Proteins DHT->AR_inactive Binds AR_active Active AR-DHT Complex AR_inactive->AR_active Conformational Change AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation Nilutamide Nilutamide Nilutamide->AR_inactive Competitively Binds (Antagonist) Nilutamide->AR_dimer Prevents Nuclear Translocation and DNA Binding ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds Transcription Gene Transcription (e.g., PSA) ARE->Transcription CellGrowth Cell Growth and Proliferation Transcription->CellGrowth

Androgen Receptor Signaling Pathway

Applications in Drug Development

This compound is a valuable scaffold in medicinal chemistry. Its derivatives have shown a wide range of biological activities.

  • Antiandrogens: A prominent application of this compound is in the synthesis of nonsteroidal antiandrogen drugs, such as Nilutamide.[12] Nilutamide is used in the treatment of metastatic prostate cancer.[13] It functions by competitively inhibiting the binding of androgens like testosterone and dihydrotestosterone (DHT) to the androgen receptor, thereby preventing the transcription of genes that promote the growth and survival of prostate cancer cells.[14][15]

  • Anticonvulsants: The hydantoin ring is a well-known pharmacophore in anticonvulsant drugs. While phenytoin (5,5-diphenylhydantoin) is a famous example, derivatives of this compound have also been explored for their potential anticonvulsant properties.[1] These compounds are often evaluated for their ability to modulate neuronal ion channels, such as sodium channels.

  • Other Applications: Beyond these primary uses, DMH is a precursor for the synthesis of halogenated derivatives like 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which are used as disinfectants and biocides.[16] It is also employed in the synthesis of certain amino acids and as a monomer in the production of specialty polymers and resins.

This compound is a readily available and versatile chemical intermediate with significant applications in both industrial and pharmaceutical chemistry. Its straightforward synthesis via the Bucherer-Bergs reaction and the diverse reactivity of its hydantoin core make it an attractive starting material for drug discovery and development programs. For researchers and professionals in these fields, a thorough understanding of its properties, synthesis, and chemical potential is crucial for leveraging this valuable compound in the creation of novel therapeutics and other advanced materials.

References

In-Depth Technical Guide to the Thermal Stability and Decomposition of 5,5-Dimethylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 5,5-Dimethylhydantoin (DMH). This information is critical for its application in pharmaceutical development, chemical synthesis, and other industrial processes where the compound may be subjected to elevated temperatures.

Core Thermal Properties

This compound is a white crystalline solid that is thermally stable under normal ambient conditions. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) have been employed to determine its melting point and decomposition temperature range.

Data Presentation

The following table summarizes the key thermal events for this compound based on available literature data.

Thermal EventTemperature Range (°C)Analytical TechniqueReference(s)
Melting Point174 - 177Not Specified[1]
Melting Point175 - 180Not Specified[2]
Melting Point178DSC[3]
Decomposition278 - 342DSC[3]
Decomposition246 - 274TGA[3]

Note: The variability in the reported decomposition temperature ranges may be attributed to differences in experimental conditions, such as heating rate and atmosphere, which were not consistently specified in the cited sources.

Experimental Protocols

Detailed experimental protocols for the thermal analysis of this compound are not extensively reported in the public domain. However, based on standard practices for thermal analysis of organic compounds, the following methodologies are representative of the likely procedures used to obtain the data presented above.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the associated mass loss.

Methodology:

  • A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA pan (commonly alumina or platinum).

  • The sample is heated in a TGA furnace under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 20-50 mL/min).

  • A dynamic heating program is applied, with a linear heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 400 °C).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition and the percentage of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and the enthalpy of fusion of this compound, as well as to observe the thermal nature (endothermic or exothermic) of its decomposition.

Methodology:

  • A small, accurately weighed sample of this compound (typically 2-5 mg) is encapsulated in a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

  • A linear heating program (e.g., 10 °C/min) is applied over a desired temperature range (e.g., 30 °C to 350 °C).

  • The differential heat flow between the sample and the reference is measured as a function of temperature.

  • The resulting DSC thermogram is analyzed to determine the peak temperatures of melting and decomposition, and the area under the melting peak is integrated to calculate the enthalpy of fusion.

Thermal Decomposition Pathway

The precise mechanism and the definitive decomposition products of this compound have not been experimentally elucidated in the available scientific literature. Safety Data Sheets indicate that the hazardous decomposition products are not known.[4]

However, based on theoretical studies of the thermal decomposition of related urea derivatives, a plausible, yet hypothetical, decomposition pathway can be proposed. The thermal degradation of alkyl- and phenylureas has been shown to proceed through a four-center pericyclic reaction, yielding an isocyanate and an amine.

Applying this theoretical framework to this compound, the initial decomposition step could involve the cleavage of the hydantoin ring.

A hypothetical decomposition pathway for this compound.

Disclaimer: This proposed pathway is based on theoretical calculations for a related class of compounds and has not been experimentally verified for this compound. Further research, particularly utilizing evolved gas analysis techniques such as TGA-FTIR or Pyrolysis-GC-MS, is required to identify the actual decomposition products and elucidate the definitive degradation mechanism.

Experimental and Analytical Workflow

The systematic investigation of the thermal stability and decomposition of a compound like this compound follows a well-defined workflow. This process integrates thermal analysis with spectroscopic techniques to provide a comprehensive understanding of the material's behavior under thermal stress.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Evolved Gas Analysis (EGA) cluster_3 Data Analysis and Interpretation Sample_Prep This compound Sample TGA Thermogravimetric Analysis (TGA) Sample_Prep->TGA DSC Differential Scanning Calorimetry (DSC) Sample_Prep->DSC Py_GCMS Pyrolysis-GC-MS Sample_Prep->Py_GCMS TGA_FTIR TGA-FTIR TGA->TGA_FTIR Data_Analysis Data Correlation and Mechanism Proposal TGA->Data_Analysis DSC->Data_Analysis TGA_FTIR->Data_Analysis Py_GCMS->Data_Analysis

Workflow for thermal stability and decomposition analysis.

This workflow highlights the logical progression from initial thermal screening using TGA and DSC to more detailed analysis of decomposition products using hyphenated techniques. The culmination of this process is the correlation of all data to propose a scientifically sound decomposition mechanism.

Conclusion

While this compound exhibits good thermal stability with a melting point around 175-180 °C and decomposition commencing above 240 °C, a detailed understanding of its decomposition mechanism and the nature of its degradation products is currently lacking in the public scientific literature. The information presented in this guide summarizes the known thermal properties and proposes a logical framework for future research. For applications where the thermal behavior of this compound is a critical parameter, it is strongly recommended that dedicated experimental studies, including evolved gas analysis, be conducted to fully characterize its decomposition under the specific conditions of use.

References

The Kinetics of 5,5-Dimethylhydantoin Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the reaction kinetics of 5,5-Dimethylhydantoin formation, a key intermediate in the synthesis of various pharmaceuticals and industrial chemicals. This document provides a detailed overview of the primary synthetic routes, the Bucherer-Bergs and Strecker reactions, summarizing available experimental data and outlining the underlying reaction mechanisms. While specific quantitative kinetic parameters such as rate constants and activation energies for the formation of this compound are not extensively reported in publicly available literature, this guide compiles detailed experimental protocols and discusses the qualitative factors influencing the reaction rates.

Introduction to this compound Synthesis

This compound is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a variety of commercially important molecules, including anticonvulsants like phenytoin and water treatment agents. The two most prominent methods for its industrial-scale production are the Bucherer-Bergs reaction and the Strecker synthesis. Understanding the kinetics and mechanisms of these reactions is paramount for optimizing reaction conditions, improving yields, and ensuring process safety and efficiency.

The Bucherer-Bergs reaction is a one-pot synthesis that involves the reaction of a ketone (in this case, acetone) with ammonium carbonate and a cyanide source, typically an alkali metal cyanide.[1][2] This multicomponent reaction is widely favored for its simplicity and efficiency in producing 5,5-disubstituted hydantoins.[1]

The Strecker synthesis provides an alternative route, which begins with the reaction of an aldehyde or ketone with ammonia and hydrogen cyanide to form an α-aminonitrile.[3][4] This intermediate can then be hydrolyzed to produce an amino acid or, in a variation of the synthesis, can be used to form hydantoins.

This guide will delve into the experimental conditions and mechanistic pathways of these reactions, providing a framework for researchers to understand and manipulate the synthesis of this compound.

Experimental Protocols for this compound Synthesis

Detailed experimental procedures are essential for the reproducible synthesis of this compound. The following tables summarize the methodologies cited in various sources, primarily focusing on the Bucherer-Bergs reaction due to its prevalence in the literature.

Table 1: Bucherer-Bergs Synthesis of this compound from Acetone Cyanohydrin
ParameterValueSource
Reactants Acetone cyanohydrin (1 mole), Ammonium carbonate (1.31 moles)[5]
Solvent Not explicitly stated, reaction mixture is initially a slurry[5]
Temperature Gentle action begins around 50°C, maintained at 68-80°C for ~3 hours, then raised to 90°C to complete the reaction.[5]
Reaction Time Approximately 3.5 hours[5]
Stirring Manual stirring with a thermometer is suggested due to the viscous nature of the reaction mixture.[5]
Work-up The residue is dissolved in hot water, treated with Norit (activated carbon), filtered, and the filtrate is concentrated and cooled to crystallize the product.[5]
Yield The conversion is said to be practically quantitative.[5]
Table 2: Bucherer-Bergs Synthesis of this compound (Patent Data)
ParameterExample 1Example 2Example 3Source
Reactants (by weight parts) Bicarbonate of ammonia (600), Acetone cyanohydrin (500), Ammonia (30)Bicarbonate of ammonia (700), Acetone cyanohydrin (600), Ammonia (40)Bicarbonate of ammonia (800), Acetone cyanohydrin (700), Ammonia (50)[6]
Solvent WaterWaterWater[6]
Temperature Initial heating to 10°C, then slowly heated to 50°C (held for 1.5 hours), finally heated to 75°C.Initial heating to 10°C, then slowly heated to 60°C (held for 2 hours), finally heated to 80°C.Initial heating to 10°C, then slowly heated to 65°C (held for 2 hours), finally heated to 85°C.[6]
Reaction Time Constant temperature for 1.5 hours, then air inducing for 30 minutes.Constant temperature for 2 hours, then air inducing for 40 minutes.Constant temperature for 2 hours, then air inducing for 50 minutes.[6]
Key Steps Airtight heating, followed by ammonia feed, and a final heating and air inducing step before filtration.Airtight heating, followed by ammonia feed, and a final heating and air inducing step before filtration.Airtight heating, followed by ammonia feed, and a final heating and air inducing step before filtration.[6]

Reaction Mechanisms and Pathways

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for the Bucherer-Bergs and Strecker syntheses. These visualizations are crucial for understanding the sequence of bond-forming and bond-breaking events that lead to the formation of this compound.

Bucherer-Bergs Reaction Mechanism

The Bucherer-Bergs reaction is a multicomponent reaction that proceeds through several key intermediates. The generally accepted mechanism involves the initial formation of an aminonitrile, which then reacts with carbon dioxide (derived from the decomposition of ammonium carbonate) to form a carbamic acid derivative. This intermediate subsequently cyclizes to an imino-oxazolidinone, which finally rearranges to the more stable hydantoin ring.[2]

Bucherer_Bergs_Mechanism Acetone Acetone Imine Imine Acetone->Imine + NH₃ - H₂O Ammonia Ammonia Ammonia->Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN⁻ Cyanide Cyanide (CN⁻) Cyanide->Aminonitrile Carbamic_acid Cyano-Carbamic Acid Aminonitrile->Carbamic_acid + CO₂ CO2 Carbon Dioxide (CO₂) CO2->Carbamic_acid Imino_oxazolidinone 5-Imino-oxazolidin-2-one Carbamic_acid->Imino_oxazolidinone Intramolecular Cyclization Hydantoin This compound Imino_oxazolidinone->Hydantoin Rearrangement

Caption: Proposed reaction mechanism for the Bucherer-Bergs synthesis of this compound.

Strecker Synthesis Pathway to α-Aminonitrile

The initial phase of the Strecker synthesis involves the formation of an α-aminonitrile from a ketone, ammonia, and a cyanide source. This intermediate is a crucial precursor for the synthesis of amino acids and can also be utilized in hydantoin synthesis. The reaction is typically acid-catalyzed and begins with the formation of an imine from the ketone and ammonia.[7]

Strecker_Synthesis Ketone Acetone Iminium_ion Iminium Ion Ketone->Iminium_ion + NH₃ - H₂O Ammonia Ammonia Ammonia->Iminium_ion Alpha_aminonitrile α-Aminonitrile Iminium_ion->Alpha_aminonitrile + CN⁻ Cyanide Cyanide (CN⁻) Cyanide->Alpha_aminonitrile

Caption: The initial steps of the Strecker synthesis leading to the formation of an α-aminonitrile.

Reaction Kinetics: A Qualitative Discussion

Key Factors Influencing Reaction Rate:

  • Temperature: As with most chemical reactions, an increase in temperature generally leads to an increased reaction rate. The experimental protocols for the Bucherer-Bergs reaction indicate a temperature range of 50-90°C is effective.[5] Higher temperatures facilitate the decomposition of ammonium carbonate to provide the necessary ammonia and carbon dioxide, and also overcome the activation energy barriers of the individual reaction steps.

  • Concentration of Reactants: The rate of reaction is dependent on the concentration of the reactants. In the Bucherer-Bergs synthesis, the concentrations of the ketone, cyanide source, and ammonium carbonate will all influence the overall rate of hydantoin formation.

  • Catalysts: While not always explicitly mentioned for the formation of this compound, acid or base catalysis can play a role in related reactions. For instance, the Strecker synthesis is promoted by acid, which facilitates the formation of the iminium ion intermediate.[7]

  • Solvent: The choice of solvent can impact the solubility of reactants and intermediates, thereby affecting the reaction rate. While some protocols for the Bucherer-Bergs reaction are performed in a slurry or with minimal solvent, the use of co-solvents can sometimes improve reaction homogeneity and efficiency.

  • Mixing: Due to the heterogeneous and viscous nature of the Bucherer-Bergs reaction mixture, efficient mixing is crucial to ensure adequate contact between the reactants.[5]

Experimental Workflow Overview

The following diagram illustrates a generalized experimental workflow for the synthesis and purification of this compound via the Bucherer-Bergs reaction, based on the compiled experimental protocols.

Experimental_Workflow Start Start Mixing Mix Reactants (Acetone Cyanohydrin, Ammonium Carbonate) Start->Mixing Heating Heat Reaction Mixture (50-90°C) Mixing->Heating Reaction Reaction Progression (~3.5 hours) Heating->Reaction Cooling Cool Reaction Mixture Reaction->Cooling Dissolution Dissolve in Hot Water Cooling->Dissolution Purification Treat with Activated Carbon & Filter Dissolution->Purification Crystallization Concentrate & Cool Filtrate Purification->Crystallization Isolation Filter & Dry Product Crystallization->Isolation Product This compound Isolation->Product

Caption: A generalized workflow for the laboratory synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established process, with the Bucherer-Bergs reaction being a particularly robust and widely used method. While a detailed quantitative kinetic analysis is not extensively documented, a thorough understanding of the reaction mechanisms and the qualitative effects of various experimental parameters provides a strong foundation for process optimization and control. The information and diagrams presented in this guide offer a comprehensive overview for researchers and professionals working with this important chemical intermediate. Further research into the specific rate laws and activation energies of the key reaction steps would be invaluable for the development of more sophisticated kinetic models and process simulations.

References

Tautomerism in 5,5-Dimethylhydantoin and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tautomerism in 5,5-Dimethylhydantoin and its Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract: this compound and its derivatives are crucial scaffolds in medicinal chemistry, notably in the development of anticonvulsant and anticancer agents. The biological activity of these compounds is intrinsically linked to their molecular structure, which can exist in different tautomeric forms. This technical guide provides a comprehensive overview of the tautomerism in this compound, focusing on the predominant lactam-lactim and potential keto-enol equilibria. It details the structural aspects of the tautomers, the factors influencing their stability, and the experimental methodologies used for their characterization. While experimental quantitative data on the tautomeric equilibrium of this compound is scarce, theoretical studies on the parent hydantoin molecule strongly indicate a pronounced preference for the diketo (lactam) form. This guide furnishes detailed protocols for nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to enable researchers to qualitatively and quantitatively analyze tautomerism in this important class of compounds.

Introduction to Tautomerism in Hydantoins

Tautomers are structural isomers of chemical compounds that readily interconvert. This process, known as tautomerization, commonly involves the migration of a hydrogen atom, accompanied by a switch of a single bond and an adjacent double bond. For hydantoin structures, two primary types of tautomerism are of significance: lactam-lactim tautomerism and keto-enol tautomerism.

  • Lactam-Lactim Tautomerism: This is a specific form of amide-imidic acid tautomerism.[1] The hydantoin ring contains two amide groups. A proton can migrate from a nitrogen atom to the adjacent carbonyl oxygen, converting the lactam form (amide) into a lactim form (imidic acid).[1][2]

  • Keto-Enol Tautomerism: While less common for the hydantoin core itself, this tautomerism involves the migration of a proton from an α-carbon to a carbonyl oxygen. In this compound, the C5 carbon has no protons, precluding keto-enol tautomerism at this position. However, it remains a theoretical possibility for derivatives with α-protons on C5 substituents.

Understanding the dominant tautomeric form is critical in drug development, as different tautomers can exhibit distinct physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. These differences can, in turn, affect a molecule's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion (ADME), and receptor-binding affinity.

Tautomeric Forms of this compound

This compound predominantly exists in the diketo (lactam) form. However, it can theoretically exist in equilibrium with two lactim (or enol-like) forms and a di-lactim form. The substitution of both hydrogen atoms at the C5 position with methyl groups prevents keto-enol tautomerization involving the hydantoin ring itself.

The primary tautomeric equilibria for this compound are illustrated below.

tautomerism diketo This compound (Diketo / Lactam-Lactam Form) lactim1 2-Hydroxy-5,5-dimethyl -1,5-dihydro-4H-imidazol-4-one (Lactim-1 Form) diketo->lactim1 Equilibrium 1 lactim2 4-Hydroxy-5,5-dimethyl -1,5-dihydro-2H-imidazol-2-one (Lactim-2 Form) diketo->lactim2 Equilibrium 2 dilactim 2,4-Dihydroxy-5,5-dimethyl -1H-imidazole (Di-Lactim Form) lactim1->dilactim Equilibrium 3 lactim2->dilactim Equilibrium 4

Tautomeric equilibria in this compound.

Quantitative Analysis of Tautomeric Equilibrium

Direct experimental quantification of the tautomeric equilibrium for this compound in various solvents is not extensively documented in the literature. However, numerous theoretical studies, primarily using Density Functional Theory (DFT), have been conducted on the parent hydantoin molecule. These computational analyses consistently show that the diketo tautomer (T1) is significantly more stable than any of the lactim or enol forms.[3]

The relative stability is often attributed to the greater bond energy of the C=O double bond compared to the C=N double bond and the overall resonance stabilization of the diketo structure. The findings for the parent hydantoin are considered to be highly indicative for 5,5-disubstituted derivatives like this compound.

The following table summarizes the theoretical relative energies of the most stable tautomers of the parent hydantoin molecule in the gas phase, as calculated by DFT methods. This data strongly suggests the overwhelming predominance of the diketo form.

TautomerStructureRelative Energy (kcal/mol)
T1 (Diketo) Imidazolidine-2,4-dione0.00 (Most Stable)
T2 (Lactim) 2-Hydroxy-1,5-dihydro-imidazol-4-one+17.0
T3 (Lactim) 4-Hydroxy-1,3-dihydro-imidazol-2-one+20.5
T4 (Di-Lactim) 2,4-Dihydroxy-1H-imidazole+31.1
(Data adapted from theoretical calculations on the parent hydantoin molecule at the B3LYP/6-311+G(d,p) level of theory.[3])

Factors Influencing Equilibrium:

  • Solvent Polarity: The solvent can influence the tautomeric equilibrium by differentially solvating the tautomers.[4] Polar protic solvents can form hydrogen bonds with both the keto and enol/lactim forms, potentially shifting the equilibrium. However, for hydantoins, the diketo form remains dominant even in polar solvents.

  • Temperature: Changes in temperature can shift the equilibrium position based on the enthalpy difference between the tautomers.

  • pH: The pH of the solution can significantly impact the tautomeric equilibrium, especially for ionizable compounds.

Experimental Methodologies for Tautomer Analysis

The characterization and quantification of tautomers rely on various spectroscopic techniques. NMR and IR spectroscopy are particularly powerful tools for this purpose.

experimental_workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Spectroscopic Analysis cluster_data 3. Data Acquisition & Analysis prep Dissolve this compound in appropriate deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) nmr NMR Spectroscopy (1H, 13C, 15N) prep->nmr ir IR Spectroscopy (FTIR-ATR) prep->ir acquire Acquire Spectra (Varying Temperature/Solvent) nmr->acquire ir->acquire analyze Identify characteristic signals Integrate peaks (NMR) Analyze vibrational modes (IR) acquire->analyze quantify Determine Tautomer Ratio Calculate Equilibrium Constant (Keq) analyze->quantify

Workflow for the experimental analysis of tautomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for studying tautomeric equilibria as it allows for the non-invasive observation of different species in solution.[5] If the rate of interconversion is slow on the NMR timescale, separate signals for each tautomer will be observed. If the interconversion is fast, an averaged spectrum is seen.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound or its derivative.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Instrumentation and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a standard 1H NMR spectrum. Key parameters include a 30° or 90° pulse angle, a sufficient relaxation delay (d1) of 1-5 seconds, and an appropriate number of scans (e.g., 16 or 64) to achieve a good signal-to-noise ratio.

    • Acquire a 13C NMR spectrum. Due to the lower natural abundance of 13C, a larger number of scans will be required.

    • (Optional) Acquire a 15N NMR spectrum if nitrogen-labeled compounds are available or if the instrument is equipped with a suitable probe. This can provide direct evidence of the N-H environment.

  • Data Analysis:

    • 1H NMR: For this compound in the dominant diketo form, a single sharp peak is expected for the two equivalent methyl groups (around 1.4 ppm) and a broad signal for the two N-H protons (which may exchange with solvent).[6] The appearance of additional signals, particularly in the vinyl or O-H regions, would indicate the presence of lactim tautomers.

    • 13C NMR: The diketo form will show distinct signals for the C=O carbons (typically >170 ppm), the quaternary C5 carbon, and the methyl carbons. The lactim form would exhibit signals for C=N and C-O carbons at different chemical shifts.

    • Quantification: If distinct signals for different tautomers are observed, the relative ratio can be determined by integrating the corresponding peaks. The equilibrium constant (Keq) is the ratio of the integrals of the product tautomer to the reactant tautomer.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of functional groups within a molecule. It is particularly useful for distinguishing between the C=O (lactam) and the O-H/C=N (lactim) groups.

Experimental Protocol:

  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl4, CS2) and place it in an appropriate liquid cell.

  • Instrumentation and Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty ATR crystal or the solvent-filled cell.

    • Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm-1 are sufficient.

  • Data Analysis:

    • Lactam (Diketo) Form: Look for strong absorption bands in the carbonyl (C=O) stretching region, typically between 1700-1780 cm-1 for the hydantoin ring. A broad band in the 3100-3300 cm-1 region corresponding to N-H stretching is also expected.

    • Lactim Form: The presence of a lactim tautomer would be indicated by the appearance of a broad O-H stretching band (around 3200-3600 cm-1) and a C=N stretching band (around 1640-1680 cm-1), with a corresponding decrease in the intensity of the C=O stretching bands.

Significance in Drug Development and Research

The predominance of the diketo form of this compound has significant implications for its use as a scaffold in drug design.

  • Hydrogen Bonding: The two N-H groups and two C=O groups of the diketo tautomer act as excellent hydrogen bond donors and acceptors, respectively. This predictable hydrogen bonding pattern is crucial for designing molecules that can effectively interact with biological targets like enzymes and receptors.

  • Structural Rigidity: The 5,5-disubstitution provides steric bulk and locks the conformation of the ring, presenting a rigid scaffold upon which various pharmacophoric groups can be appended.

  • Chemical Stability: The high stability of the diketo form ensures that the molecule does not readily convert to other tautomers under physiological conditions, leading to a predictable biological activity and metabolic profile.

Conclusion

This compound and its derivatives exhibit tautomerism, primarily through a lactam-lactim equilibrium. While multiple tautomeric forms are theoretically possible, extensive computational studies on the parent hydantoin ring system strongly suggest that the diketo (lactam-lactam) form is overwhelmingly the most stable and, therefore, the predominant species in solution and the solid state. This stability is a key feature that contributes to the utility of the hydantoin scaffold in medicinal chemistry, providing a rigid and predictable platform for drug design with well-defined hydrogen bonding capabilities. The experimental protocols detailed in this guide for NMR and IR spectroscopy provide researchers with the necessary tools to investigate and confirm the tautomeric behavior of novel this compound derivatives.

References

The Hydantoin Core: A Journey from Discovery to Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide explores the rich history of hydantoin compounds, from their initial discovery and synthesis to their pivotal role in the development of modern pharmaceuticals. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the key milestones, experimental methodologies, and the scientific minds that unveiled the potential of this versatile heterocyclic scaffold.

The Dawn of Hydantoin Chemistry: Discovery and Early Synthesis

The story of hydantoin begins in the mid-19th century with the pioneering work of German chemist Adolf von Baeyer . In 1861, during his investigations into uric acid derivatives, Baeyer first isolated the parent hydantoin molecule. He achieved this through the hydrogenation of allantoin, a substance he had also previously discovered. This foundational discovery laid the groundwork for all subsequent explorations into this class of compounds.

The first synthesis of a substituted hydantoin was accomplished by Friedrich Urech in 1873. Urech synthesized 5-methylhydantoin from alanine sulfate and potassium cyanate, in a reaction now famously known as the Urech hydantoin synthesis. This marked a significant step forward, demonstrating that hydantoin derivatives could be systematically prepared from amino acids.

A few decades later, another crucial synthetic route emerged with the Bucherer-Bergs reaction . First patented by Bergs in 1929 and further developed by Hans Theodor Bucherer, this method allowed for the synthesis of 5,5-disubstituted hydantoins from ketones or aldehydes, potassium cyanide, and ammonium carbonate. This multicomponent reaction proved to be highly versatile and remains a cornerstone of hydantoin chemistry.

The definitive confirmation of the cyclic structure of hydantoins was provided by American chemist Dorothy Hahn in 1913. Her work solidified the understanding of the fundamental architecture of these compounds, paving the way for targeted derivatization and the exploration of their biological activities.

Below is a visual timeline of these key early discoveries:

Hydantoin_History cluster_milestones Key Milestones in Early Hydantoin History 1861 1861 Adolf von Baeyer isolates hydantoin 1873 1873 Friedrich Urech synthesizes 5-methylhydantoin 1861->1873 First Synthesis 1908 1908 Heinrich Biltz synthesizes phenytoin 1873->1908 Further Synthesis 1913 1913 Dorothy Hahn confirms cyclic structure 1908->1913 Structural Elucidation 1929 1929 Bergs patents the Bucherer-Bergs reaction 1913->1929 New Synthetic Methods 1938 1938 Phenytoin's anticonvulsant activity discovered 1929->1938 Biological Application

A timeline of the key discoveries in the history of hydantoin compounds.

Foundational Synthetic Methodologies: Experimental Protocols

The following sections provide detailed experimental protocols for the key historical syntheses of hydantoin and its derivatives.

Urech Hydantoin Synthesis (1873)

The Urech hydantoin synthesis is a two-step process that begins with the formation of a hydantoic acid intermediate from an amino acid and potassium cyanate, followed by acid-catalyzed cyclization to the hydantoin.

Experimental Workflow:

Urech_Synthesis cluster_workflow Urech Hydantoin Synthesis Workflow start Start: Amino Acid step1 React with Potassium Cyanate (KOCN) in aqueous solution start->step1 intermediate Formation of Hydantoic Acid Intermediate step1->intermediate step2 Treat with Hydrochloric Acid (HCl) and heat intermediate->step2 product Product: 5-Substituted Hydantoin step2->product

Workflow for the Urech hydantoin synthesis.

Protocol for the Synthesis of 5-Methylhydantoin (from Alanine):

  • Step 1: Formation of the Hydantoic Acid Intermediate

    • Dissolve alanine sulfate in water.

    • Slowly add an aqueous solution of potassium cyanate with stirring.

    • Allow the reaction to proceed at room temperature for several hours or until the formation of a precipitate (the hydantoic acid intermediate) is complete.

    • Isolate the intermediate by filtration and wash with cold water.

  • Step 2: Cyclization to 5-Methylhydantoin

    • Suspend the isolated hydantoic acid intermediate in a solution of hydrochloric acid.

    • Heat the mixture under reflux for a specified period (typically 1-2 hours).

    • Cool the reaction mixture to induce crystallization of the 5-methylhydantoin.

    • Collect the product by filtration, wash with cold water, and dry.

Bucherer-Bergs Reaction (1929)

This multicomponent reaction provides a direct route to 5,5-disubstituted hydantoins from a carbonyl compound.

Experimental Workflow:

Bucherer_Bergs_Reaction cluster_workflow Bucherer-Bergs Reaction Workflow start Start: Ketone or Aldehyde reagents React with: - Potassium Cyanide (KCN) - Ammonium Carbonate ((NH4)2CO3) in aqueous ethanol start->reagents reaction Heat the mixture in a sealed vessel (e.g., autoclave) at a controlled temperature and pressure reagents->reaction workup Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product reaction->workup product Product: 5,5-Disubstituted Hydantoin workup->product

Workflow for the Bucherer-Bergs reaction.

Protocol for the Synthesis of 5,5-Dimethylhydantoin (from Acetone):

  • Combine acetone, potassium cyanide, and ammonium carbonate in a pressure-resistant vessel.

  • Add a mixture of ethanol and water as the solvent.

  • Seal the vessel and heat to a temperature of 60-70°C for several hours.

  • After the reaction is complete, cool the vessel to room temperature.

  • Carefully open the vessel in a well-ventilated fume hood.

  • Transfer the reaction mixture to a beaker and acidify with dilute hydrochloric acid until the product precipitates.

  • Collect the this compound by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to purify.

Quantitative Data from Early Syntheses

The following table summarizes some of the key quantitative data from early and notable hydantoin syntheses.

CompoundSynthesis MethodPrecursorsReported Melting Point (°C)Reported Yield
Hydantoin Baeyer's Isolation (1861)Allantoin220Not reported
5-Methylhydantoin Urech Synthesis (1873)Alanine, KOCN~145Good
This compound Bucherer-Bergs ReactionAcetone, KCN, (NH4)2CO3175-178High
Phenytoin Biltz Synthesis (1908)Benzil, Urea295-298Good

The Rise of Hydantoins in Pharmacology: The Case of Phenytoin

While the initial discoveries in hydantoin chemistry were of academic interest, the therapeutic potential of this scaffold was not realized until the 20th century. In 1908, Heinrich Biltz synthesized 5,5-diphenylhydantoin, which would later be known as phenytoin. However, its remarkable anticonvulsant properties were not discovered until 1938 by H. Houston Merritt and Tracy Putnam. This discovery was a landmark in the treatment of epilepsy, providing a non-sedating alternative to the barbiturates available at the time.

Mechanism of Action of Phenytoin

Phenytoin exerts its anticonvulsant effects primarily by modulating the activity of voltage-gated sodium channels in neurons. In a state of high-frequency neuronal firing, characteristic of a seizure, phenytoin selectively binds to the inactive state of these channels. This binding stabilizes the inactive conformation, prolonging the refractory period of the neuron and thereby preventing the sustained, repetitive firing that underlies seizure activity.

The signaling pathway below illustrates this mechanism:

Phenytoin_Mechanism cluster_neuron Neuronal Action Potential and Phenytoin's Effect cluster_normal Normal Neuronal Firing cluster_seizure Seizure: High-Frequency Firing cluster_phenytoin_action Phenytoin's Mechanism of Action Resting Resting Depolarization Depolarization Resting->Depolarization Stimulus Repolarization Repolarization Depolarization->Repolarization Na+ influx Repolarization->Resting K+ efflux Rapid_Firing Sustained High-Frequency Action Potentials Phenytoin Phenytoin Rapid_Firing->Phenytoin triggers therapeutic intervention Na_Channel Voltage-Gated Na+ Channel Phenytoin->Na_Channel binds to Inactive_State Inactive State of Na+ Channel Na_Channel->Inactive_State promotes Stabilization Stabilization of Inactive State Inactive_State->Stabilization leads to Reduced_Excitability Reduced Neuronal Excitability Stabilization->Reduced_Excitability results in

Mechanism of action of phenytoin on voltage-gated sodium channels.

Conclusion

The journey of hydantoin compounds, from their initial isolation in a 19th-century laboratory to their central role in the management of neurological disorders, exemplifies the progression of chemical synthesis and its profound impact on medicine. The foundational work of Baeyer, Urech, Bucherer, Bergs, and Hahn created a rich field of chemical exploration. The subsequent discovery of phenytoin's therapeutic properties ushered in a new era of drug development, highlighting the enduring importance of the hydantoin scaffold. For today's researchers, the history of hydantoins serves as a powerful reminder of the potential that lies within well-characterized chemical entities and the importance of continued investigation into their biological activities.

The Environmental Fate of 5,5-Dimethylhydantoin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of 5,5-Dimethylhydantoin (DMH), a compound used as a chemical intermediate and as an inert ingredient in some pesticide formulations.[1] Understanding its behavior in the environment is critical for assessing its potential impact and ensuring its safe use. This document details its biodegradability, abiotic degradation pathways, and bioaccumulation potential, supported by experimental protocols and quantitative data.

Physicochemical Properties

A foundational understanding of a chemical's environmental fate begins with its physicochemical properties.

PropertyValueSource
Molecular FormulaC₅H₈N₂O₂[1]
Molecular Weight128.13 g/mol [1]
Water SolubilityInformation not readily available in search results
Vapor Pressure2.8 x 10⁻⁶ mm Hg at 25 °C (estimated)[1]
Log Kow (Octanol-Water Partition Coefficient)-0.48[1]

Biodegradation

This compound is considered to be readily biodegradable.[2] However, the rate of degradation can vary significantly depending on the environmental conditions and the microbial populations present.

Quantitative Biodegradation Data
ParameterValueConditionsSource
Biodegradation Half-life5 daysSCAS (Semi-Continuous Activated Sludge) test with activated sludge[1]
Biodegradation Half-life194 daysStatic tests with sewage inoculum[1]
Biodegradation88%28 days (carbon dioxide generation)[2]
Experimental Protocol: Ready Biodegradability - CO₂ Evolution Test (OECD 301B)

The "ready biodegradability" of this compound is typically assessed using standardized methods like the OECD 301 series of tests. The CO₂ Evolution Test (OECD 301B) is a common method.

Objective: To determine the ultimate biodegradability of a substance by measuring the amount of carbon dioxide produced.

Methodology:

  • Test System: A known concentration of the test substance (e.g., 10-20 mg/L of Total Organic Carbon) is added to a mineral medium inoculated with microorganisms from a source like activated sludge from a municipal sewage treatment plant.[3]

  • Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 22 ± 2°C) for 28 days.[4]

  • CO₂ Measurement: The CO₂ evolved from the biodegradation of the test substance is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and is quantified by titration or by a total organic carbon (TOC) analyzer.[3]

  • Controls:

    • Blank Control: Contains only the inoculum and mineral medium to measure the endogenous CO₂ production of the microorganisms.

    • Reference Control: A readily biodegradable substance (e.g., sodium benzoate) is tested to verify the viability and activity of the inoculum.

    • Toxicity Control: The test substance and the reference substance are added together to assess if the test substance is inhibitory to the microorganisms.

  • Data Analysis: The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced from the test substance to its theoretical maximum CO₂ production (ThCO₂), corrected for the CO₂ produced in the blank control. A substance is considered "readily biodegradable" if it reaches at least 60% of its ThCO₂ within a 10-day window during the 28-day test period.[5][6]

Microbial_Degradation_of_DMH cluster_enzymes Enzymatic Steps DMH This compound NC_AIB N-Carbamoyl-2-aminoisobutyric acid DMH->NC_AIB H₂O AIB 2-Aminoisobutyric acid NC_AIB->AIB H₂O NH3 Ammonia AIB->NH3 CO2 Carbon Dioxide AIB->CO2 Hydantoinase D-specific Hydantoinase Hydantoinase->DMH Amidohydrolase N-Carbamoyl-D-amino acid Amidohydrolase Amidohydrolase->NC_AIB cluster_sampling Sampling cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output WaterSample Water Sample SPE Solid-Phase Extraction WaterSample->SPE SoilSample Soil/Sediment Sample SolventExtraction Solvent Extraction & Cleanup SoilSample->SolventExtraction GCMS GC-MS SPE->GCMS LCMS LC-MS/MS SPE->LCMS SolventExtraction->GCMS SolventExtraction->LCMS Data Concentration Data GCMS->Data LCMS->Data

References

5,5-Dimethylhydantoin: A Versatile Heterocyclic Scaffold for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5,5-Dimethylhydantoin (DMH), a simple and stable heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features, including two nitrogen atoms and two carbonyl groups within a five-membered ring, provide a versatile platform for chemical modification, leading to a diverse array of biologically active molecules. This technical guide delves into the core aspects of this compound as a building block in drug discovery, covering its synthesis, key reactions, and applications in developing novel therapeutic agents. Detailed experimental protocols for the synthesis of DMH and its important derivatives are provided, along with a comprehensive summary of their quantitative biological and spectroscopic data. Furthermore, key signaling pathways and experimental workflows are visualized to provide a clear understanding of its role in medicinal chemistry.

Introduction

The hydantoin ring system is a prominent feature in a variety of pharmaceuticals, agrochemicals, and industrial chemicals.[1] Among the hydantoin derivatives, this compound (DMH) stands out due to its straightforward synthesis, stability, and the steric hindrance provided by the gem-dimethyl group at the 5-position, which can influence the molecule's conformation and biological activity.[2] This guide explores the utility of DMH as a starting material for the synthesis of a wide range of derivatives with diverse therapeutic applications, including anticonvulsant, antimicrobial, and anticancer agents.[3][4][5]

Physicochemical Properties of this compound

This compound is a white crystalline solid with the chemical formula C₅H₈N₂O₂.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 5,5-dimethylimidazolidine-2,4-dione
CAS Number 77-71-4
Molecular Weight 128.13 g/mol
Melting Point 174-177 °C[3]
Appearance White to off-white crystalline powder[2][3]
Solubility Slightly soluble in water; soluble in ethanol and acetone[2]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Bucherer-Bergs reaction, which involves the reaction of acetone, cyanide, and ammonium carbonate.[6]

Experimental Protocol: Bucherer-Bergs Synthesis of this compound

Materials:

  • Acetone cyanohydrin (1 mole)

  • Ammonium carbonate (1.31 moles)

  • Deionized water

  • Activated charcoal (Norit)

  • Ether

Procedure:

  • In a 600-mL beaker, mix 85 g (1 mole) of acetone cyanohydrin and 150 g (1.31 moles) of freshly powdered ammonium carbonate.[6]

  • Warm the mixture on a steam bath, preferably in a fume hood, and stir with a thermometer. A gentle reaction begins around 50°C and continues for about 3 hours at 68–80°C.[6]

  • To complete the reaction and decompose excess ammonium carbonate, raise the temperature to 90°C and maintain it until the liquid mixture is quiescent (approximately 30 minutes).[6]

  • The residue, which is colorless or pale yellow, will solidify upon cooling. Dissolve it in 100 mL of hot water.[6]

  • Add a small amount of activated charcoal (Norit) to the solution and digest for a few minutes.[6]

  • Filter the hot solution rapidly through a heated filter.[6]

  • Evaporate the filtrate on a hot plate until crystals begin to appear at the surface of the liquid, then chill the solution in an ice bath.[6]

  • Filter the white crystals with suction, press the filter cake dry, and wash twice with small portions (5–7 mL) of ether.[6]

  • The mother liquor can be concentrated to obtain a further crop of crystals.[6]

  • For purification, the crude product can be recrystallized from boiling water (approximately 65 mL). The recovery is about 80–85% of the crude weight, and the recrystallized product has a melting point of 174–175°C.[6]

Yield: 65–72 g (51–56%)[6]

This compound as a Heterocyclic Building Block

The reactivity of the N-H protons at positions 1 and 3 of the hydantoin ring allows for a wide range of chemical modifications, making DMH a valuable building block for creating diverse chemical libraries for drug screening.

N-Halogenation: Synthesis of Biocidal Agents

N-Halogenated hydantoins, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and 1,3-dichloro-5,5-dimethylhydantoin (DCDMH), are widely used as disinfectants and biocides due to their ability to release active halogens.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Water

Procedure:

  • Prepare an aqueous solution or slurry of this compound and an inorganic base such as sodium hydroxide.

  • Concurrently feed the DMH slurry and a brominating agent (e.g., liquid bromine) into a reaction vessel. The proportions should be such that each nitrogen atom is substituted by a bromine atom.

  • Maintain the pH of the reaction mixture in the range of 5.5 to 8.5.[7]

  • The DBDMH product precipitates out of the aqueous reaction mixture.

  • The product is isolated by filtration and washing with water.[8]

Yields: Reported yields are high, often around 90% based on this compound.[7]

N-Nitration: Synthesis of Nitrating Agents

Dinitro-5,5-dimethylhydantoin (DNDMH) has been developed as a reagent for arene nitration under milder conditions than traditional methods.[6]

Materials:

  • This compound

  • Ammonium nitrate

  • Trifluoroacetic anhydride

Procedure:

  • DNDMH is prepared from this compound using ammonium nitrate and trifluoroacetic anhydride.[6]

  • Note: DNDMH is reported to be unstable in storage and is typically used fresh without purification.[6]

Synthesis of Spirohydantoins

Spirohydantoins, where the C5 carbon of the hydantoin ring is part of a spirocyclic system, are an important class of compounds with diverse biological activities.

This protocol describes a two-step synthesis starting from a generic hydantoin, which can be adapted for this compound.

Step 1: Knoevenagel Condensation

  • To a mixture of the hydantoin (10 mmol) in methanol (20 mL) containing sodium methoxide (0.5 g), add a solution of the desired benzaldehyde (10 mmol) in methanol (5 mL) dropwise with stirring at room temperature.[8]

  • After complete addition, continue stirring for 4 hours at room temperature.[8]

  • Remove the solvent by distillation and add ice to the residue.

  • Neutralize the mixture with dilute HCl.

  • Filter the product and wash thoroughly with water to obtain the 5-arylidene hydantoin derivative.[8]

Step 2: 1,3-Dipolar Cycloaddition with Diazomethane

  • The 5-arylidene hydantoin derivative is then reacted with diazomethane to form the spiro[imidazolidine-pyrazoline]-2,4-dione derivative.[8]

  • Caution: Diazomethane is toxic and explosive. This reaction should only be performed by trained personnel in a suitable fume hood.

Multicomponent Reactions: Ugi and Passerini Reactions

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry for the rapid generation of complex molecules. The hydantoin scaffold can be incorporated into products of Ugi and Passerini reactions.

The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. To synthesize hydantoin derivatives, a post-Ugi cyclization strategy is often employed.

Ugi_Hydantoin_Synthesis Start Aldehyde + Amine + Carboxylic Acid + Isocyanide Ugi_Product Ugi Adduct (α-acylamino amide) Start->Ugi_Product Ugi-4CR Cyclization Intramolecular Cyclization (e.g., with NaOEt) Ugi_Product->Cyclization Hydantoin 1,3,5-Trisubstituted Hydantoin Cyclization->Hydantoin

Caption: Ugi four-component reaction followed by cyclization for hydantoin synthesis.

The Passerini reaction involves an isocyanide, an aldehyde (or ketone), and a carboxylic acid to form an α-acyloxy amide. While direct involvement of the DMH core in the initial reaction is less common, derivatives of DMH can be utilized in subsequent steps or as one of the components if they possess the required functional groups.

Passerini_Reaction Reactants Isocyanide + Aldehyde/Ketone + Carboxylic Acid Passerini_Product α-Acyloxy Amide Reactants->Passerini_Product Passerini-3CR

Caption: General scheme of the Passerini three-component reaction.

Applications in Drug Discovery

The this compound scaffold is a key component in several marketed drugs and a plethora of investigational compounds.

Anticonvulsant Activity

Many hydantoin derivatives exhibit anticonvulsant properties. The prototypical example is phenytoin (5,5-diphenylhydantoin), which, although not a dimethyl derivative, establishes the importance of the hydantoin core in this therapeutic area. The mechanism of action primarily involves the blockade of voltage-gated sodium channels in neurons.

Anticonvulsant_Mechanism cluster_neuron Neuronal Membrane Na_channel Voltage-gated Sodium Channel Na_influx Na+ Influx Na_channel->Na_influx AP Action Potential Propagation High_Freq_Firing High-Frequency Neuronal Firing AP->High_Freq_Firing Positive Feedback Na_influx->AP Hydantoin Hydantoin Derivative (e.g., Phenytoin) Hydantoin->Na_channel Blocks (stabilizes inactive state) High_Freq_Firing->Na_channel Activates Seizure Seizure Activity High_Freq_Firing->Seizure

Caption: Blockade of voltage-gated sodium channels by hydantoin anticonvulsants.

Table 2: Anticonvulsant Activity of Selected Hydantoin Derivatives

CompoundMaximal Electroshock (MES) Test ED₅₀ (mg/kg, mice, i.p.)Neurotoxicity TD₅₀ (mg/kg, mice, i.p.)Protective Index (PI = TD₅₀/ED₅₀)Reference(s)
5,5-Diphenylhydantoin (Phenytoin) 5.96 - 9.8725 - 68.5~2.5 - 11.5[9][10]
5,5-Cyclopropanespirohydantoin Derivative (7f) 8.5381.744.9[11]
5,5-Diphenylhydantoin Schiff Base (SB2-Ph) 8.29> 100> 12.06[9][10]
This compound Inactive or weakly activeNot availableNot available[10]
Antimicrobial Activity

Derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens.

Table 3: Antibacterial Activity of Selected this compound Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference(s)
Phenylpiperazine this compound derivative (Compound 5) S. aureus, E. coliGM = 5.37[2]
Phenylpiperazine this compound derivative (Compound 15) S. epidermidis< 5[1]
2,6-dichlorophenyl substituted DMH (Compound 3o) E. coli NBRC14237-[4]
2,6-dichlorophenyl substituted DMH (Compound 3o) S. aureus ATCC6538P-[4]
Anticancer Activity

The hydantoin scaffold is also present in several anticancer agents. For instance, Nilutamide, a nonsteroidal antiandrogen used in the treatment of prostate cancer, contains a this compound core.

Table 4: Anticancer Activity of Selected Hydantoin Derivatives

CompoundCell LineIC₅₀ (µM)Reference(s)
Ferrocenyl-aryl-hydantoin derivative of Nilutamide (C(5)-substituted) Prostate cancer cells~ 5.4[12]
N-substituted Nilutamide derivatives Prostate cancer cells~ 68[12]
Spirohydantoin derivative (DFH) K562, Reh, CEM, 8E5 (leukemia)Dose- and time-dependent cytotoxicity[13]
Bis-thiohydantoin derivative (4c) EGFR0.09[14]

Spectroscopic Data

The characterization of this compound and its derivatives relies heavily on spectroscopic techniques.

Table 5: Selected Spectroscopic Data for this compound and Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)MS (m/z)Reference(s)
This compound 1.44 (s, 6H)---[15]
1-Hydroxymethyl-5,5-dimethylhydantoin 1.3 (s, 6H), 4.8 (s, 2H), 8.3 (s, 1H)---[16]
1,3-Dichloro-5,5-dimethylhydantoin 1.6 (s, 6H)-Characteristic C=O stretches-[17][18]

Conclusion

This compound is a highly valuable and versatile heterocyclic building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its nitrogen atoms provide a robust platform for the generation of diverse molecular architectures. The derivatives of DMH have demonstrated a broad spectrum of pharmacological activities, including anticonvulsant, antimicrobial, and anticancer effects, underscoring the importance of this scaffold in drug discovery. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and scientists working in the field of drug development, facilitating the exploration of novel therapeutic agents based on the this compound core. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methodologies, as well as the exploration of new biological targets for this privileged scaffold.

References

Methodological & Application

Application of 5,5-Dimethylhydantoin in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Dimethylhydantoin (DMH) is a versatile and commercially available heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of agrochemicals. Its stable hydantoin core and the presence of reactive nitrogen atoms allow for various chemical modifications, leading to the development of potent herbicides, fungicides, and insecticides. This document provides detailed application notes and experimental protocols for the synthesis of key agrochemical intermediates and final products derived from this compound.

Synthesis of Halogenated Intermediates: Precursors for Biocides and Herbicides

Halogenated derivatives of this compound, such as 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), are powerful biocides and key intermediates in the synthesis of more complex agrochemicals.[1] Their ability to act as stable and safe sources of active halogens makes them valuable reagents in organic synthesis.

Synthesis of 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)

DCDMH is an effective chlorinating agent and biocide. It can be synthesized from DMH through direct chlorination.

Experimental Protocol: Synthesis of DCDMH

  • Materials:

    • This compound (1.0 mol, 128.13 g)

    • Sodium hydroxide (2.0 mol, 80 g)

    • Chlorine gas (Cl₂)

    • Water

    • Ice

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, dissolve this compound and sodium hydroxide in water.

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly bubble chlorine gas through the stirred solution while maintaining the temperature below 10 °C.

    • Continue the chlorination until the reaction mixture reaches a pH of 6.5-7.0.

    • The precipitated product, 1,3-dichloro-5,5-dimethylhydantoin, is collected by filtration.

    • Wash the solid with cold water and dry under vacuum.

Quantitative Data:

ReactantMolar RatioStarting AmountProductYieldReference
This compound1.0128.13 g1,3-Dichloro-5,5-dimethylhydantoin>95%
Sodium Hydroxide2.080 g
Chlorine GasExcess-
Synthesis of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

DBDMH is another important halogenating agent and biocide, synthesized by the bromination of DMH.

Experimental Protocol: Synthesis of DBDMH

  • Materials:

    • This compound (1.0 mol, 128.13 g)

    • Sodium hydroxide (2.2 mol, 88 g)

    • Bromine (Br₂) (2.2 mol, 351.6 g)

    • Water

  • Procedure:

    • Prepare a solution of sodium hydroxide in water in a reaction vessel.

    • Add this compound to the sodium hydroxide solution to form a slurry.

    • In a separate reservoir, place the liquid bromine.

    • Concurrently feed the this compound slurry and the bromine into the reaction vessel, maintaining the pH of the reaction mixture between 5.5 and 8.5.

    • The reaction is exothermic; maintain the temperature between 40-70 °C.

    • The product, 1,3-dibromo-5,5-dimethylhydantoin, precipitates out of the solution.

    • Filter the slurry, wash the solid with water, and dry to obtain the final product.

Quantitative Data:

ReactantMolar RatioStarting AmountProductYieldReference
This compound1.0128.13 g1,3-Dibromo-5,5-dimethylhydantoin68-92%[1]
Sodium Hydroxide2.288 g
Bromine2.2351.6 g

Synthesis Pathway for Halogenated Intermediates

G DMH This compound NaOH_Cl2 NaOH, Cl₂ DMH->NaOH_Cl2 NaOH_Br2 NaOH, Br₂ DMH->NaOH_Br2 DCDMH 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) NaOH_Cl2->DCDMH DBDMH 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) NaOH_Br2->DBDMH

Caption: Synthesis of DCDMH and DBDMH from this compound.

Application in Herbicide Synthesis: Pyridazinone Herbicides

DCDMH serves as a key reagent in the synthesis of certain pyridazinone herbicides. The chlorination step is crucial for introducing the desired functionality into the herbicide molecule.

Experimental Protocol: Synthesis of a Pyridazinone Herbicide Intermediate

This protocol describes the chlorination of a pyridazinone precursor using DCDMH, a key step in the synthesis of some pyridazinone herbicides.

  • Materials:

    • 4-(2,7-dimethyl-1-naphthalenyl)-5-methoxy-2-methyl-3(2H)-pyridazinone (1.0 eq)

    • 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) (1.2 eq)

    • Dichloromethane (CH₂Cl₂)

    • Ice/acetone bath

    • Sodium metabisulfite solution

  • Procedure:

    • Dissolve the pyridazinone precursor in dichloromethane and cool the solution to -10 °C in an ice/acetone bath.

    • Add DCDMH portion-wise to the cooled solution, ensuring the temperature remains below -10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to -10 °C and quench by adding a cold solution of sodium metabisulfite.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography.

Quantitative Data:

ReactantMolar RatioProductYieldReference
4-(2,7-dimethyl-1-naphthalenyl)-5-methoxy-2-methyl-3(2H)-pyridazinone1.06-chloro-4-(2,7-dimethyl-1-naphthalenyl)-5-methoxy-2-methyl-3(2H)-pyridazinone52%
1,3-Dichloro-5,5-dimethylhydantoin1.2

Workflow for Pyridazinone Herbicide Intermediate Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification dissolve Dissolve Pyridazinone Precursor in Dichloromethane cool Cool to -10 °C dissolve->cool add_dcdmh Add DCDMH Portion-wise cool->add_dcdmh warm_stir Warm to RT and Stir add_dcdmh->warm_stir quench Quench with Sodium Metabisulfite warm_stir->quench extract Extract and Dry quench->extract purify Purify by Chromatography extract->purify

Caption: Experimental workflow for the synthesis of a chlorinated pyridazinone intermediate.

Application in Fungicide Synthesis: The Case of Iprodione

While a direct synthesis of the fungicide Iprodione from this compound is not the primary commercial route, the synthesis of its core hydantoin structure provides valuable insight into the application of hydantoin chemistry in fungicides. The synthesis of the key intermediate, 3-(3,5-dichlorophenyl)-hydantoin, is presented here.

Experimental Protocol: Synthesis of 3-(3,5-dichlorophenyl)-hydantoin

  • Materials:

    • 3-(3,5-dichlorophenyl)-ureidoacetic acid (1.0 eq)

    • Benzenesulfonic acid (catalyst)

    • Chlorobenzene (solvent)

    • Ethanol

  • Procedure:

    • Suspend 3-(3,5-dichlorophenyl)-ureidoacetic acid in chlorobenzene in a flask equipped for azeotropic distillation.

    • Add a catalytic amount of benzenesulfonic acid.

    • Heat the mixture to reflux and remove the water formed during the reaction by azeotropic distillation.

    • After the reaction is complete (indicated by the formation of a clear solution), cool the mixture to approximately 15 °C.

    • Filter the precipitated product and wash with cold ethanol.

    • Dry the solid to obtain 3-(3,5-dichlorophenyl)-hydantoin.

Quantitative Data:

ReactantMolar RatioProductYieldReference
3-(3,5-dichlorophenyl)-ureidoacetic acid1.03-(3,5-dichlorophenyl)-hydantoin90.5%[2]
Benzenesulfonic acidcatalytic

Synthetic Pathway to a Fungicide Intermediate

G start 3-(3,5-dichlorophenyl)-ureidoacetic acid catalyst Benzenesulfonic Acid (catalyst) start->catalyst solvent Chlorobenzene (reflux, azeotropic distillation) catalyst->solvent product 3-(3,5-dichlorophenyl)-hydantoin solvent->product iprodione Iprodione (Fungicide) product->iprodione Further Steps

Caption: Synthesis of a key intermediate for the fungicide Iprodione.

Potential in Insecticide Synthesis

The hydantoin scaffold is also being explored for the development of new insecticides. While specific, commercially significant insecticides directly synthesized from this compound are less documented in readily available literature, research into novel hydantoin-based insecticidal compounds is ongoing. The general approach involves the derivatization of the hydantoin ring to introduce insecticidally active pharmacophores.

Conclusion

This compound is a cornerstone intermediate in the agrochemical industry, providing a versatile platform for the synthesis of a variety of crop protection agents. The protocols outlined in this document for the synthesis of halogenated intermediates, a pyridazinone herbicide precursor, and a key fungicide intermediate demonstrate the practical applications of DMH. Further research into novel derivatives of this compound holds the potential for the discovery of new and effective agrochemicals.

References

Analytical Methods for the Quantification of 5,5-Dimethylhydantoin: HPLC and GC-MS Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 5,5-Dimethylhydantoin (DMH) using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are crucial for quality control, stability testing, and pharmacokinetic studies in the pharmaceutical and related industries.

High-Performance Liquid Chromatography (HPLC) Method

HPLC offers a robust and widely used technique for the separation and quantification of this compound and its related compounds. The following method is based on reversed-phase chromatography, which is suitable for the analysis of polar compounds like DMH.

Application Note: HPLC Analysis of this compound

This application note describes an HPLC method for the simultaneous determination of this compound (DMH) and its potential precursors or degradation products, such as 1,3-dimethylol-5,5-dimethylhydantoin (DMDMH), in cosmetic or pharmaceutical formulations.[1] The method utilizes a C18 stationary phase and a simple isocratic mobile phase, providing a rapid and efficient separation.

Chromatographic Conditions:

A typical reverse-phase HPLC method for this compound can be performed using a C18 column with a mobile phase consisting of acetonitrile and water, often with the addition of an acid like phosphoric or formic acid to improve peak shape and resolution.[2] For mass spectrometry compatibility, formic acid is preferred over phosphoric acid.

Experimental Protocol: HPLC Quantification of this compound

This protocol outlines the steps for the quantitative analysis of this compound in a given sample matrix.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

  • Methanol (for sample preparation)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system equipped with a UV detector or a Diode Array Detector (DAD)

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Preparation of Standard Solutions:

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

4. Sample Preparation:

  • Accurately weigh a portion of the sample expected to contain this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase) using sonication if necessary.

  • Dilute the sample solution to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Analysis:

  • Mobile Phase: Prepare a suitable mobile phase, for example, Acetonitrile:Water (e.g., 20:80 v/v) with 0.1% formic acid.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Column Temperature: Maintain the column temperature at 30 °C.

  • Injection Volume: Inject 10-20 µL of the standard and sample solutions.

  • Detection: Monitor the absorbance at a suitable wavelength (e.g., 210 nm).

  • Run Time: Ensure the run time is sufficient to elute the analyte and any interfering peaks.

6. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary: HPLC Method Validation

The following table summarizes typical validation parameters for the HPLC analysis of this compound, in accordance with ICH guidelines.[3][4]

Validation ParameterTypical Acceptance CriteriaExample Result for this compound Analysis
Linearity (r²) ≥ 0.9990.9995
Range 80-120% of test concentration1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3~0.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10~0.3 µg/mL
Specificity No interference at the retention time of the analytePeak purity > 99%

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For polar analytes like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance.

Application Note: GC-MS Analysis of this compound

This application note describes a GC-MS method for the determination of this compound in various matrices, including processed foods and pharmaceutical formulations.[5] The method involves a derivatization step to convert the polar DMH into a more volatile derivative suitable for GC analysis. A study on the related compound 5,5-diphenylhydantoin utilized permethylation as a derivatization technique, which can be adapted for DMH.[6]

Experimental Protocol: GC-MS Quantification of this compound

This protocol provides a step-by-step guide for the GC-MS analysis of this compound, including a derivatization procedure.

1. Materials and Reagents:

  • This compound reference standard

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS, or Methyl iodide for permethylation)

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile)

  • Extraction solvent (e.g., Ethyl acetate)

  • Sodium sulfate (anhydrous)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary GC column suitable for the analysis of derivatized compounds (e.g., 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

3. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Prepare working standards by serial dilution.

4. Sample Preparation and Derivatization:

  • Extraction: Extract this compound from the sample matrix using a suitable solvent like ethyl acetate. The extraction may involve liquid-liquid extraction or solid-phase extraction depending on the sample complexity.

  • Drying: Dry the extract over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization (Silylation Example):

    • To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool the vial to room temperature before injection.

5. GC-MS Analysis:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-450 (or use Selected Ion Monitoring - SIM - for higher sensitivity and selectivity, monitoring characteristic ions of the derivatized DMH).

6. Data Analysis and Quantification:

  • Identify the derivatized this compound peak based on its retention time and mass spectrum.

  • Quantify the analyte using an external or internal standard method.

Quantitative Data Summary: GC-MS Method Validation

The following table presents typical validation parameters for the GC-MS analysis of this compound.[5]

Validation ParameterTypical Acceptance CriteriaExample Result for this compound Analysis
Linearity (r²) ≥ 0.99> 0.99
Accuracy (% Recovery) 90.0 - 110.0%91.6 - 99.8%
Precision (% RSD) ≤ 15.0%1.1 - 10.8%
Limit of Detection (LOD) -0.2 mg/kg
Limit of Quantification (LOQ) -0.5 mg/kg

Visualizations

The following diagrams illustrate the experimental workflows for the HPLC and GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start: Sample/Standard Weighing dissolve Dissolution in Solvent (e.g., Methanol) start->dissolve dilute Dilution to Working Concentration dissolve->dilute filtrate Filtration (0.45 µm) dilute->filtrate inject Injection into HPLC filtrate->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV/DAD Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of 5,5-DMH calibrate->quantify end End: Report Results quantify->end

Caption: HPLC analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Start: Sample Extraction dry Drying of Extract start->dry evaporate Solvent Evaporation dry->evaporate derivatize Derivatization (e.g., Silylation) evaporate->derivatize inject Injection into GC-MS derivatize->inject separate Gas Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Peak Identification detect->identify quantify Quantification of 5,5-DMH Derivative identify->quantify end End: Report Results quantify->end

Caption: GC-MS analysis workflow for this compound.

References

Application Notes and Protocols: 5,5-Dimethylhydantoin Derivatives in Organic Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5,5-dimethylhydantoin derivatives as catalysts in various organic transformations. The information is intended to guide researchers in leveraging these versatile compounds for efficient and selective synthesis.

Application Note 1: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Precatalyst for Esterification of Carboxylic Acids

Introduction: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) serves as an efficient, metal-free precatalyst for the direct esterification of a wide range of carboxylic acids with alcohols. This method is characterized by its operational simplicity, tolerance to air and moisture, and the use of an inexpensive and readily available catalyst. The reaction proceeds under neat conditions, avoiding the need for bulk solvents and simplifying product isolation.

Mechanism: The reaction is believed to proceed through the in situ formation of a bromine species from the decomposition of DBDMH, which then activates the carboxylic acid for nucleophilic attack by the alcohol.

Applications: This methodology is applicable to a broad scope of aromatic and aliphatic carboxylic acids, providing good to excellent yields of the corresponding esters. It has been successfully applied to the synthesis of various methyl esters and has shown utility in the esterification of steroidal alcohols.

Quantitative Data for Esterification of Carboxylic Acids with Methanol
EntryCarboxylic AcidProductReaction Time (h)Conversion (%)Yield (%)
14-Nitrobenzoic acidMethyl 4-nitrobenzoate2010097
24-Fluorobenzoic acidMethyl 4-fluorobenzoate208985
34-Chlorobenzoic acidMethyl 4-chlorobenzoate209591
44-Bromobenzoic acidMethyl 4-bromobenzoate209896
54-Iodobenzoic acidMethyl 4-iodobenzoate209997
64-Methylbenzoic acidMethyl 4-methylbenzoate407570
74-Methoxybenzoic acidMethyl 4-methoxybenzoate406055
8Benzoic acidMethyl benzoate209288
92-Naphthoic acidMethyl 2-naphthoate209693
10Acetic acidMethyl acetate2100-
11Pivalic acidMethyl pivalate205045

Reaction conditions: Carboxylic acid (1 mmol), Methanol (0.5 mL), DBDMH (0.07 mmol), 70 °C. Conversions were determined by 1H-NMR spectroscopy. Yields are for isolated products.

Experimental Protocol: General Procedure for Esterification
  • In a sealed reaction vial, combine the carboxylic acid (1.0 mmol), the alcohol (e.g., methanol, 0.5 mL), and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.07 mmol, 20 mg).

  • Stir the mixture at 70 °C for the time specified in the table above or until completion as monitored by TLC or 1H-NMR.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether (10 mL).

  • Wash the solution with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Carboxylic Acid (1 mmol) D Stir at 70 °C A->D B Alcohol (0.5 mL) B->D C DBDMH (0.07 mmol) C->D E Cool to RT D->E F Dilute with Et2O E->F G Wash with NaHCO3/Brine F->G H Dry over Na2SO4 G->H I Concentrate H->I J Column Chromatography I->J K Pure Ester J->K

Caption: Workflow for DBDMH-catalyzed esterification.

Application Note 2: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Mediated Self-Aldol Condensation

Introduction: DBDMH can also mediate the self-aldol condensation of aldehydes under neat reaction conditions. This method provides a straightforward route to α,β-unsaturated aldehydes and ketones, which are valuable synthetic intermediates. The reaction is typically carried out at elevated temperatures and offers good yields for a variety of aldehyde substrates.

Quantitative Data for Self-Aldol Condensation of Aldehydes
EntryAldehydeProductReaction Time (min)Conversion (%)Yield (%)
1Benzaldehyde(E)-2,3-Diphenylacrylaldehyde459895
24-Methylbenzaldehyde(E)-2,3-Bis(4-methylphenyl)acrylaldehyde609592
34-Methoxybenzaldehyde(E)-2,3-Bis(4-methoxyphenyl)acrylaldehyde759085
44-Chlorobenzaldehyde(E)-2,3-Bis(4-chlorophenyl)acrylaldehyde609693
5Cinnamaldehyde(2E,4E)-5-Phenylpenta-2,4-dienal908580

Reaction conditions: Aldehyde (2.0 mmol), DBDMH (0.14 mmol, 40 mg), 80 °C. Conversions were determined by 1H-NMR spectroscopy. Yields are for isolated products.

Experimental Protocol: General Procedure for Self-Aldol Condensation
  • In a 25 mL reactor tube, place the aldehyde (2.0 mmol) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.14 mmol, 40 mg).

  • Stir the mixture at 80 °C for the time specified in the table or until completion as monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in 10 mL of ethyl acetate.

  • Wash the solution with a mixture of 1 mL saturated Na2S2O3(aq), 1 mL saturated NaHCO3(aq), and 10 mL of distilled water.

  • Extract the aqueous phase with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry with Na2SO4, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Aldol_Mechanism DBDMH DBDMH Aldehyde1 Aldehyde DBDMH->Aldehyde1 Activation Enolate Enolate Intermediate Aldehyde1->Enolate Base Aldehyde2 Aldehyde Enolate->Aldehyde2 Nucleophilic Attack Aldol_Adduct Aldol Adduct Aldehyde2->Aldol_Adduct Product α,β-Unsaturated Aldehyde Aldol_Adduct->Product H2O H2O Aldol_Adduct->H2O Dehydration

Caption: Plausible pathway for DBDMH-mediated aldol condensation.

Application Note 3: Microwave-Assisted Synthesis of 2-Arylbenzimidazoles Catalyzed by DBDMH

Introduction: 1,3-Dibromo-5,5-dimethylhydantoin (DBH) is an effective catalyst for the synthesis of 2-arylbenzimidazoles via the condensation of o-phenylenediamine with various arylaldehydes. This greener protocol is performed under solvent-free conditions and is significantly accelerated by microwave irradiation, leading to high yields in short reaction times.

Quantitative Data for Microwave-Assisted Synthesis of 2-Arylbenzimidazoles
EntryAryl AldehydeProductTime (min)Yield (%)
1Benzaldehyde2-Phenyl-1H-benzo[d]imidazole1095
24-Methylbenzaldehyde2-(p-Tolyl)-1H-benzo[d]imidazole1096
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)-1H-benzo[d]imidazole1094
44-Chlorobenzaldehyde2-(4-Chlorophenyl)-1H-benzo[d]imidazole1098
54-Nitrobenzaldehyde2-(4-Nitrophenyl)-1H-benzo[d]imidazole1092

Reaction Conditions: o-phenylenediamine (1.0 mmol), arylaldehyde (1.0 mmol), DBDMH (0.12 mmol), Microwave Power: 300W, Temperature: 145°C, Ramp Time: 3 min, Hold Time: 10 min.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Arylbenzimidazoles
  • In a special open glass microwave reactor vessel, combine o-phenylenediamine (1.0 mmol, 108 mg), the desired arylaldehyde (1.0 mmol), and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.12 mmol, 34 mg).

  • Place the open vessel in the microwave reactor.

  • Irradiate the mixture under the following conditions:

    • Microwave Power: 300W

    • Ramp Time: 3 minutes

    • Hold Time: 10 minutes

    • Temperature: 145°C

    • Stirring: On (if available)

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Recrystallize the crude product from ethanol to obtain the pure 2-arylbenzimidazole.

Benzimidazole_Synthesis cluster_mix Mixing cluster_reaction Microwave Irradiation cluster_purification Purification A o-phenylenediamine D 300W, 145°C, 10 min A->D B Arylaldehyde B->D C DBDMH C->D E Cool to RT D->E F Recrystallize from Ethanol E->F G Pure 2-Arylbenzimidazole F->G

Caption: Workflow for microwave-assisted benzimidazole synthesis.

Application Note 4: Chiral Pyrrolidine-Thiohydantoin Derivatives in Asymmetric Michael Additions

Introduction: Chiral organocatalysts incorporating both a pyrrolidine and a thiohydantoin moiety have been developed for asymmetric Michael additions. These catalysts effectively promote the conjugate addition of ketones to nitroolefins, affording the corresponding Michael adducts with high yields and excellent stereoselectivities. The thiohydantoin unit is believed to play a crucial role in the activation of the nucleophile and in controlling the stereochemical outcome of the reaction.

Quantitative Data for Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
EntryCatalyst Loading (mol%)AdditiveTime (h)Yield (%)dr (syn/anti)ee (%)
110-249595:598
25-489294:697
310Salicylic Acid (10 mol%)129896:499
45Salicylic Acid (10 mol%)249695:599

Reaction conditions: Cyclohexanone (2 mmol), β-nitrostyrene (1 mmol), catalyst, additive in toluene (1 mL) at room temperature.

Experimental Protocol: Asymmetric Michael Addition
  • To a stirred solution of β-nitrostyrene (1.0 mmol) and the chiral pyrrolidine-thiohydantoin catalyst (0.1 mmol, 10 mol%) in toluene (1.0 mL) is added cyclohexanone (2.0 mmol).

  • If an additive such as salicylic acid is used, it is added at this stage (0.1 mmol, 10 mol%).

  • The reaction mixture is stirred at room temperature for the time indicated in the table or until completion as monitored by TLC.

  • Upon completion, the reaction mixture is directly loaded onto a silica gel column for purification by flash chromatography to afford the desired Michael adduct.

Asymmetric_Michael_Addition Catalyst Chiral Pyrrolidine- Thiohydantoin Catalyst Ketone Cyclohexanone Catalyst->Ketone Forms Enamine Enamine Intermediate Ketone->Enamine Nitroolefin β-Nitrostyrene Enamine->Nitroolefin Nucleophilic Attack Iminium Iminium Ion Intermediate Nitroolefin->Iminium Product Michael Adduct Iminium->Product Hydrolysis Product->Catalyst Regenerates

Caption: Catalytic cycle for the asymmetric Michael addition.

Application Note 5: Palladium-Catalyzed Asymmetric Synthesis of Quaternary Hydantoins via Aza-Heck Cyclization

Introduction: An asymmetric palladium-catalyzed aza-Heck cyclization has been developed for the synthesis of enantioenriched 5,5-disubstituted hydantoins, also known as quaternary hydantoins. These structures are medicinally important but challenging to prepare using traditional methods. This approach provides access to a wide range of topologically complex and highly substituted hydantoins with excellent enantioselectivity.

Quantitative Data for Asymmetric Aza-Heck Cyclization
EntrySubstrateProductYield (%)ee (%)
1N-(2-methylallyl)-N'-phenylurea5,5-Dimethyl-3-phenylimidazolidine-2,4-dione8798
2N-(2-ethylallyl)-N'-phenylurea5-Ethyl-5-methyl-3-phenylimidazolidine-2,4-dione8597
3N-(2-propylallyl)-N'-phenylurea5-Methyl-5-propyl-3-phenylimidazolidine-2,4-dione8296
4N-(2-phenylallyl)-N'-phenylurea5-Methyl-5-phenyl-3-phenylimidazolidine-2,4-dione7595

Reaction conditions: Substrate (0.5 mmol), Pd(OAc)2 (5 mol%), Ligand (10 mol%), Base (2 equiv), Solvent (t-BuCN), 60 °C, 24 h.

Experimental Protocol: Asymmetric Aza-Heck Cyclization
  • In a glovebox, to an oven-dried vial is added Pd(OAc)2 (5 mol%), the chiral phosphoramidite ligand (10 mol%), and the urea substrate (0.5 mmol).

  • The vial is sealed with a Teflon-lined cap and removed from the glovebox.

  • t-Butyl cyanide (t-BuCN) as the solvent and a suitable base (e.g., a hindered amine base, 2.0 equiv) are added via syringe.

  • The reaction mixture is stirred at 60 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the enantioenriched quaternary hydantoin.

Aza_Heck_Cyclization Pd0 Pd(0)Ln Substrate N-Allyl Urea Pd0->Substrate Oxidative_Addition Oxidative Addition PdII_Complex Pd(II) Complex Oxidative_Addition->PdII_Complex Migratory_Insertion Migratory Insertion Cyclized_PdII Cyclized Pd(II) Intermediate Migratory_Insertion->Cyclized_PdII Beta_Hydride_Elimination β-Hydride Elimination Product Quaternary Hydantoin Beta_Hydride_Elimination->Product HX HX Product->Pd0 Reductive Elimination Base Base

Caption: Simplified catalytic cycle for the aza-Heck cyclization.

Application Notes and Protocols for Arene Nitration Using 1,3-Dinitro-5,5-dimethylhydantoin (DNDMH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the nitration of aromatic compounds using 1,3-Dinitro-5,5-dimethylhydantoin (DNDMH). This method represents a significant advancement over classical nitration techniques (e.g., mixed nitric and sulfuric acid), offering milder reaction conditions, enhanced functional group tolerance, and operational simplicity.[1]

Introduction

Aromatic nitration is a fundamental transformation in organic synthesis, crucial for the production of intermediates in the pharmaceutical, agrochemical, and materials industries. Traditional methods often employ harsh and corrosive reagents, limiting their application in complex molecule synthesis. The development of 1,3-Dinitro-5,5-dimethylhydantoin (DNDMH) as an N-nitro-based nitrating agent provides a valuable alternative.[1] DNDMH, in conjunction with a Lewis acid catalyst in a fluorinated solvent, facilitates the efficient mononitration of a wide range of arenes.[1]

Key Advantages of the DNDMH Protocol:

  • Mild Conditions: The reaction is typically conducted at moderate temperatures (60 °C), avoiding the strongly acidic and often hazardous conditions of mixed-acid nitrations.[2]

  • Broad Functional Group Tolerance: The protocol is compatible with various sensitive functional groups, including phenols, aldehydes, ketones, and halides.[1]

  • Operational Simplicity: The reagent is prepared from readily available starting materials and used directly without purification.[1]

  • Good to Excellent Yields: The method provides moderate to excellent yields for the mononitration of electron-rich mono-, di-, and tri-substituted arenes.[1][2]

Experimental Protocols

Preparation of the Nitrating Agent: 1,3-Dinitro-5,5-dimethylhydantoin (DNDMH)

Note: DNDMH is reported to be unstable for long-term storage and should be prepared fresh and used without further purification.[1]

Materials:

  • 5,5-dimethylhydantoin

  • Ammonium nitrate (NH₄NO₃)

  • Trifluoroacetic anhydride (TFAA)

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a round-bottom flask charged with this compound and ammonium nitrate, add anhydrous acetonitrile under an inert atmosphere.

  • Cool the resulting suspension to 0 °C using an ice bath.

  • Slowly add trifluoroacetic anhydride to the stirred suspension.

  • Allow the reaction mixture to stir at 0 °C and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture containing DNDMH is used directly in the subsequent nitration step.

General Protocol for the Nitration of Arenes using DNDMH

This general procedure is based on the optimized conditions reported for the nitration of various arene substrates.[2]

Materials:

  • Arene substrate (0.40 mmol, 1.0 equiv)

  • Freshly prepared solution of DNDMH (0.80 mmol, 2.0 equiv)

  • Ytterbium(III) triflate (Yb(OTf)₃) (0.04 mmol, 10 mol%)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (4 mL)

  • Reaction vial or flask with a screw cap

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

Procedure:

  • To a reaction vial, add the arene substrate (0.40 mmol), ytterbium(III) triflate (0.04 mmol), and a magnetic stir bar.

  • Add 1,1,1,3,3,3-Hexafluoroisopropanol (4 mL) to the vial.

  • Add the freshly prepared solution of DNDMH (0.80 mmol) to the reaction mixture.

  • Seal the vial and place it in a preheated heating block or oil bath at 60 °C.

  • Stir the reaction mixture for the required time (typically 2-12 hours, monitor by TLC).

  • After the reaction is complete (as indicated by TLC analysis), cool the mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired nitroarene.

Data Presentation: Substrate Scope

The following tables summarize the results for the nitration of various arene substrates using the DNDMH protocol. Yields refer to isolated products.

Table 1: Nitration of Monosubstituted and Disubstituted Arenes[2]
EntrySubstrateProduct(s)Yield (%)
1Naphthalene1-Nitronaphthalene88
2Anisole4-Nitroanisole / 2-Nitroanisole85
3Toluene4-Nitrotoluene / 2-Nitrotoluene75
4Biphenyl4-Nitrobiphenyl / 2-Nitrobiphenyl82
51,2-Dimethoxybenzene4-Nitro-1,2-dimethoxybenzene92
61,3-Dimethylbenzene4-Nitro-1,3-dimethylbenzene85
71,4-Dimethylbenzene2-Nitro-1,4-dimethylbenzene81
82-Methoxynaphthalene1-Nitro-2-methoxynaphthalene90
9Estrone methyl ether2-Nitroestrone methyl ether71
Table 2: Nitration of Trisubstituted and Functionalized Arenes[2]
EntrySubstrateProductYield (%)
11,3,5-Trimethoxybenzene2-Nitro-1,3,5-trimethoxybenzene95
21,2,3-Trimethoxybenzene4-Nitro-1,2,3-trimethoxybenzene89
34-Phenylphenol2-Nitro-4-phenylphenol78
44-Hydroxybenzaldehyde3-Nitro-4-hydroxybenzaldehyde65
5Acetophenone3-Nitroacetophenone55
6(R)-(+)-1,1'-Bi-2-naphthol(R)-3-Nitro-1,1'-bi-2-naphthol68

Note on Reactivity: Electron-rich arenes generally provide higher yields.[1] Electron-poor substrates such as nitrobenzene and benzonitrile were found to be unreactive under these conditions.[2] Heteroarenes like quinoline were also unreactive.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the nitration of arenes using DNDMH.

experimental_workflow cluster_prep DNDMH Preparation (Fresh) cluster_nitration Arene Nitration cluster_workup Workup and Purification prep_start Mix this compound and NH4NO3 in MeCN add_tfaa Add TFAA at 0 °C prep_start->add_tfaa stir Stir and warm to RT add_tfaa->stir dndmh_sol DNDMH solution (Use directly) stir->dndmh_sol add_dndmh Add DNDMH solution dndmh_sol->add_dndmh mix_reagents Combine Arene, Yb(OTf)3, and HFIP in a vial mix_reagents->add_dndmh heat Heat at 60 °C add_dndmh->heat monitor Monitor by TLC heat->monitor quench Quench with aq. NaHCO3 monitor->quench extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify product Isolated Nitroarene purify->product

Caption: General experimental workflow for DNDMH preparation and subsequent arene nitration.

Proposed Reaction Mechanism

The reaction is proposed to proceed via a Lewis acid-assisted generation of a nitronium ion intermediate.

reaction_mechanism DNDMH 1,3-Dinitro-5,5-dimethylhydantoin (DNDMH) Intermediate [DNDMH-Yb(OTf)3 Complex] DNDMH->Intermediate Coordination LewisAcid Yb(OTf)3 (Lewis Acid) LewisAcid->Intermediate Arene Arene (Ar-H) SigmaComplex Wheland Intermediate (Sigma Complex) Arene->SigmaComplex Electrophilic Attack Nitronium Nitronium Ion (NO2+) Intermediate->Nitronium N1-NO2 Cleavage (stabilized by HFIP) Anion Hydantoin-N3 Anion Intermediate->Anion Nitronium->SigmaComplex RegenCatalyst Regenerated Yb(OTf)3 + Protonated Anion Anion->RegenCatalyst Product Nitroarene (Ar-NO2) SigmaComplex->Product Deprotonation by Anion

References

Application of 5,5-Dimethylhydantoin in Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 5,5-Dimethylhydantoin (DMH) in the synthesis of various polymers. It covers the synthesis of epoxy resins and polyesters, highlighting the potential of these polymers in biomedical applications, including drug delivery systems.

Synthesis of this compound-Based Epoxy Resin (DMH-EP)

This compound can be utilized as a monomer in the synthesis of specialty epoxy resins. These resins can exhibit desirable properties such as good thermal stability and solubility in various solvents, making them suitable for advanced coatings, adhesives, and potentially for biomedical applications.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of a this compound-based epoxy resin (DMH-EP) via a condensation reaction with epichlorohydrin.

ParameterValueReference
Mole Ratio (DMH:Epichlorohydrin)1:8[1]
CatalystNaOH (theoretical dosage)[1]
Reaction Temperature80°C[1]
Reaction Time3 hours[1]
Epoxy Value0.1899 mol/100 g[1]
Intrinsic Viscosity1.9383 mL/g[1]
Relative Number Average Molecular Mass1053[1]
Degree of Polymerization4.4[1]
Experimental Protocol

Materials:

  • This compound (DMH)

  • Epichlorohydrin

  • Sodium Hydroxide (NaOH)

  • Appropriate organic solvents (e.g., for purification)

  • Deionized water

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and condenser, add this compound and epichlorohydrin in a 1:8 molar ratio.

  • Catalyst Addition: Add a theoretical dosage of sodium hydroxide, which acts as a catalyst for the condensation reaction.

  • Reaction: Heat the mixture to 80°C while stirring continuously. Maintain the reaction at this temperature for 3 hours.[1]

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The purification process may involve washing with water to remove unreacted NaOH and other water-soluble impurities. Further purification can be achieved by precipitation of the polymer from a suitable solvent.

  • Drying: Dry the purified DMH-EP resin under vacuum to a constant weight.

  • Characterization: Characterize the synthesized epoxy resin using techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.[1] The epoxy value, molecular weight, and viscosity can be determined using standard analytical methods.

Reaction Scheme

DMH_Epoxy_Synthesis cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product DMH This compound DMH_EP DMH-Epoxy Resin DMH->DMH_EP reaction Epi Epichlorohydrin Epi->DMH_EP NaOH NaOH (catalyst) NaOH->reaction DMH_EP->DMH_EP reaction->DMH_EP + Polyester_Synthesis_Workflow start Start reactants Charge Monomers and Catalyst start->reactants esterification Esterification/ Transesterification (150-200°C, N2 atm) reactants->esterification polycondensation Polycondensation (200-250°C, Vacuum) esterification->polycondensation isolation Polymer Isolation polycondensation->isolation purification Purification (Dissolution/Precipitation) isolation->purification characterization Characterization (FTIR, NMR, GPC, DSC, TGA) purification->characterization end End characterization->end DBDMH_Application DBDMH 1,3-Dibromo-5,5- dimethylhydantoin (DBDMH) Bromination Bromination Reaction DBDMH->Bromination Polymer_Backbone Polymer Backbone Polymer_Backbone->Bromination Brominated_Polymer Brominated Polymer Bromination->Brominated_Polymer Initiation Initiation of 'Grafting From' Polymerization Brominated_Polymer->Initiation Graft_Copolymer Graft Copolymer for Drug Delivery Initiation->Graft_Copolymer

References

Application Notes and Protocols: 5,5-Dimethylhydantoin in Cosmetic Formulations as a Preservative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Dimethylhydantoin (DMH) is a heterocyclic organic compound that serves as a crucial building block in the synthesis of preservative systems for cosmetic and personal care products. While DMH itself exhibits some antimicrobial properties, its primary role in cosmetic preservation is as a precursor to 1,3-Bis(hydroxymethyl)-5,5-dimethylhydantoin, commonly known as DMDM Hydantoin.[1][2] DMDM Hydantoin is a widely utilized broad-spectrum antimicrobial agent that functions as a formaldehyde-releaser, effectively preventing the growth of bacteria, yeast, and fungi in a variety of cosmetic formulations.[3][4][5] This document provides detailed application notes and experimental protocols for the use of this compound in the context of creating and evaluating preservative systems for cosmetics.

Mechanism of Action

The preservative action of systems derived from this compound, specifically DMDM Hydantoin, relies on the slow release of formaldehyde into the cosmetic product.[3][5] Formaldehyde is a potent biocide that acts by denaturing proteins and nucleic acids in microorganisms, leading to cell death.[5] This controlled release mechanism ensures a sustained antimicrobial effect throughout the product's shelf life, maintaining its safety and integrity. The mechanism is not via a complex signaling pathway but through direct chemical inactivation of microbial components.

Synthesis of DMDM Hydantoin from this compound

DMDM Hydantoin is synthesized through the reaction of this compound with formaldehyde. The reaction is typically carried out in an aqueous solution under controlled temperature and pH conditions.[4][6][7]

Synthesis DMH This compound Reactor Reaction Vessel (38-84°C, pH 8.1-8.3) DMH->Reactor Formaldehyde Formaldehyde (aq) Formaldehyde->Reactor DMDM DMDM Hydantoin (1,3-Bis(hydroxymethyl)- This compound) Reactor->DMDM

Caption: Synthesis of DMDM Hydantoin from this compound and formaldehyde.

Application in Cosmetic Formulations

DMDM Hydantoin, derived from this compound, is a versatile preservative suitable for a wide range of cosmetic products, including shampoos, conditioners, skin care products, and makeup.[3][8] It is compatible with most cosmetic ingredients and is effective over a broad pH and temperature range.[8]

Quantitative Data: Use Levels and Efficacy

The following tables summarize typical use concentrations and the antimicrobial efficacy of DMDM Hydantoin.

Table 1: Recommended Use Concentrations of DMDM Hydantoin in Cosmetic Formulations

Product TypeTypical Use Concentration (%)Maximum Permitted Concentration (EU)
Rinse-off products (e.g., Shampoos, Conditioners)0.1 - 0.60.6
Leave-on products (e.g., Lotions, Creams)0.1 - 0.40.6
Wet wipes0.1 - 0.60.6

Note: The Cosmetic Ingredient Review (CIR) Expert Panel considers DMDM Hydantoin safe for use in cosmetics at concentrations up to 0.6%.[4]

Table 2: Antimicrobial Spectrum of DMDM Hydantoin

Microorganism TypeExamplesEfficacy
Gram-positive bacteriaStaphylococcus aureusEffective
Gram-negative bacteriaEscherichia coli, Pseudomonas aeruginosaEffective
YeastsCandida albicansEffective
MoldsAspergillus brasiliensisEffective

Experimental Protocols

Preservative Efficacy Testing (Challenge Test)

To evaluate the effectiveness of a preservative system containing DMDM Hydantoin, a preservative efficacy test, commonly known as a challenge test, is performed. This test involves intentionally inoculating a cosmetic product with a known concentration of microorganisms and monitoring the reduction in the microbial population over time.[9][10] The following is a detailed protocol based on established guidelines like ISO 11930.

Objective: To determine the antimicrobial efficacy of the preservative system in a cosmetic formulation.

Materials:

  • Test product (cosmetic formulation with preservative)

  • Control product (cosmetic formulation without preservative, if applicable)

  • Sterile containers for sampling

  • Microbiological growth media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile diluents (e.g., peptone water)

  • Incubator

  • Microorganism strains (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 9027, Escherichia coli ATCC 8739, Candida albicans ATCC 10231, Aspergillus brasiliensis ATCC 16404)

Protocol Workflow:

ChallengeTest cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_sampling Sampling & Analysis cluster_evaluation Evaluation Prep_Product Prepare Test Product Samples Inoculation Inoculate Product with Microorganisms Prep_Product->Inoculation Prep_Inoculum Prepare Microbial Inoculum (~10^5 - 10^6 CFU/mL) Prep_Inoculum->Inoculation Incubation Incubate at Controlled Temperature (e.g., 20-25°C) Inoculation->Incubation Sampling Collect Samples at Intervals (0, 7, 14, 28 days) Incubation->Sampling Plating Perform Serial Dilutions and Plate Sampling->Plating Counting Incubate Plates and Count Colonies (CFU) Plating->Counting Evaluation Calculate Log Reduction and Compare to Criteria Counting->Evaluation

Caption: Experimental workflow for a cosmetic preservative challenge test.

Detailed Steps:

  • Preparation of Microbial Inoculum:

    • Culture the specified microorganisms on appropriate agar plates.

    • Harvest the microorganisms and suspend them in a sterile diluent to achieve a concentration of approximately 1 x 10⁸ CFU/mL.

    • The final inoculum added to the product should result in an initial microbial concentration of 10⁵ to 10⁶ CFU/g or mL of the product.[11]

  • Inoculation of the Product:

    • Dispense a known amount of the cosmetic product into sterile containers.

    • Add a small volume (typically 0.1% to 1.0% of the product weight) of the prepared microbial inoculum to each container.

    • Thoroughly mix to ensure a homogenous distribution of the microorganisms.

  • Incubation:

    • Store the inoculated product containers at a controlled ambient temperature (e.g., 20-25°C) and protected from light for the duration of the test (typically 28 days).[9]

  • Sampling and Microbial Enumeration:

    • At specified time intervals (e.g., day 0, 7, 14, and 28), remove an aliquot of the inoculated product.[9]

    • Perform serial dilutions of the aliquot in a sterile diluent.

    • Plate the dilutions onto the appropriate growth media.

    • Incubate the plates under suitable conditions (e.g., 30-35°C for bacteria, 20-25°C for fungi).

    • After incubation, count the number of colony-forming units (CFU) on the plates.

  • Evaluation of Results:

    • Calculate the number of microorganisms per gram or milliliter of the product at each time point.

    • Determine the log reduction in the microbial population from the initial count.

    • Compare the results to the acceptance criteria specified in relevant guidelines (e.g., ISO 11930, USP <51>). For example, a common requirement for bacteria is a ≥3-log reduction (99.9%) within 14 days, and for yeast and mold, a ≥1-log reduction (90%) within 14 days, with no increase thereafter.[9][12]

Safety and Regulatory Considerations

DMDM Hydantoin is considered safe for use in cosmetics at the recommended concentrations.[4][5] However, as a formaldehyde-releasing preservative, it may cause skin sensitization in individuals with a known allergy to formaldehyde.[5] It is essential to adhere to the maximum concentration limits established by regulatory bodies such as the European Union's Cosmetics Directive and to accurately label products containing this ingredient to inform consumers.[4][5]

Conclusion

This compound is a key precursor in the synthesis of the effective cosmetic preservative, DMDM Hydantoin. Understanding the synthesis, mechanism of action, and appropriate application levels of DMDM Hydantoin is crucial for formulators. Rigorous preservative efficacy testing, such as the challenge test detailed in this document, is mandatory to ensure the microbiological safety and stability of cosmetic products throughout their lifecycle.

References

Synthesis of Amino Acids from 5,5-Dimethylhydantoin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of amino acids, with a particular focus on α,α-disubstituted amino acids, using 5,5-dimethylhydantoin as a key intermediate. The methodologies described herein are central to the production of non-proteinogenic amino acids, which are valuable building blocks in pharmaceutical and biotechnological applications.

Introduction

The synthesis of amino acids from hydantoin derivatives is a well-established and versatile method. This compound, readily prepared from acetone, serves as a stable and convenient precursor for the synthesis of α-aminoisobutyric acid, a non-natural amino acid. The overall synthetic strategy involves two primary stages: the formation of the hydantoin ring via the Bucherer-Bergs reaction, followed by the hydrolysis of the hydantoin to yield the desired amino acid. This process can be achieved through chemical or enzymatic methods, each offering distinct advantages.

Chemical Synthesis Pathway

The chemical synthesis route is a robust and high-yielding method for producing amino acids from this compound and other substituted hydantoins.

Stage 1: Bucherer-Bergs Reaction for this compound Synthesis

The Bucherer-Bergs reaction is a one-pot synthesis of hydantoins from a ketone (or aldehyde), ammonium carbonate, and a cyanide source.[1][2] For the synthesis of this compound, acetone is the starting ketone.

Bucherer_Bergs Acetone Acetone Intermediate Acetone Cyanohydrin (Intermediate) Acetone->Intermediate + KCN, H2O Reagents KCN, (NH4)2CO3 Hydantoin This compound Intermediate->Hydantoin + (NH4)2CO3 Heat

Caption: Bucherer-Bergs reaction workflow for this compound synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

  • Acetone cyanohydrin

  • Ammonium carbonate, freshly powdered

  • Deionized water

  • Ether

  • Activated charcoal (e.g., Norit)

  • Beaker (600 mL)

  • Steam bath

  • Thermometer

  • Stirring rod

  • Heated filter funnel

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • In a 600-mL beaker, thoroughly mix 85 g (1 mole) of acetone cyanohydrin and 150 g (1.31 moles) of freshly powdered ammonium carbonate.

  • Place the beaker on a steam bath in a fume hood and stir the mixture with a thermometer.

  • A gentle reaction will commence at approximately 50°C. Continue heating and stirring, maintaining a temperature of 68–80°C for about 3 hours.

  • To ensure the reaction goes to completion and to decompose any excess ammonium carbonate, increase the temperature to 90°C and hold it at this temperature for 30 minutes, or until the mixture is quiescent.

  • Allow the reaction mixture to cool, at which point it will solidify. The resulting solid should be colorless to pale yellow.

  • Dissolve the solid residue in 100 mL of hot water.

  • Add a small amount of activated charcoal to the hot solution and digest for a few minutes to decolorize.

  • Filter the hot solution rapidly through a pre-heated filter funnel to remove the charcoal.

  • Transfer the filtrate to an evaporating dish and concentrate on a hot plate until crystals begin to form at the surface.

  • Immediately cool the solution in an ice bath to induce crystallization.

  • Collect the white crystals by suction filtration using a Büchner funnel. Press the filter cake firmly and wash it twice with small portions (5–7 mL) of ether.

  • Concentrate the mother liquor to a volume of approximately 25 mL and chill to obtain a second crop of crystals.

  • Combine the crops. The typical yield is 65–72 g (51–56%). The product can be recrystallized from boiling water for further purification.

Stage 2: Hydrolysis of this compound to α-Aminoisobutyric Acid

The hydantoin ring can be opened by hydrolysis under acidic or basic conditions to yield the corresponding amino acid. Alkaline hydrolysis is often preferred due to high yields.

Hydrolysis_Pathway Hydantoin This compound Intermediate N-Carbamoyl-α-aminoisobutyric acid (Intermediate) Hydantoin->Intermediate Heat Hydrolysis Alkaline Hydrolysis (e.g., NaOH, Ca(OH)2) AminoAcid α-Aminoisobutyric Acid Intermediate->AminoAcid Further Hydrolysis

Caption: Alkaline hydrolysis of this compound to α-Aminoisobutyric Acid.

Experimental Protocol: Alkaline Hydrolysis of this compound

This protocol is based on a patented method demonstrating high-yield conversion.[3]

Materials:

  • This compound

  • Calcium hydroxide (Ca(OH)₂)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Autoclave or high-pressure reactor

  • Filtration apparatus

  • Ammonium bicarbonate

Procedure:

  • In a high-pressure reactor, combine 32 grams (0.25 mole) of this compound, 14.8 grams (0.2 mole) of calcium hydroxide, and 8 grams (0.2 mole) of sodium hydroxide with 150 mL of water.

  • Seal the reactor and heat the mixture to 140°C for 4 hours with stirring.

  • After the reaction, cool the vessel to 50°C.

  • Filter the mixture to remove the precipitated calcium carbonate. Wash the filter cake with water.

  • Combine the filtrate and the wash water. This solution contains the sodium salt of α-aminoisobutyric acid. A patent describing a similar procedure reported a yield of 98% of the theoretical value for the sodium salt of α-aminoisobutyric acid in solution.[3]

  • To isolate the free amino acid, the solution can be neutralized. For example, a related patent for the synthesis of α-aminoisobutyric acid describes adding ammonium hydrogen carbonate to the supernatant, stirring, filtering, concentrating the filtrate by heating, and then cooling to collect the crystalline amino acid with a reported yield of up to 97%.[4]

Enzymatic Synthesis Pathway

The "hydantoinase process" is an established industrial method for producing optically pure amino acids from 5-monosubstituted hydantoins. This process typically involves a cascade of three enzymes: a hydantoin racemase, a stereoselective hydantoinase, and an N-carbamoyl-α-amino acid amidohydrolase (N-carbamoylase).[5] While highly effective for 5-monosubstituted hydantoins, the enzymatic hydrolysis of 5,5-disubstituted hydantoins like this compound is less common, as these compounds can act as competitive inhibitors for some hydantoinases.

However, research has shown that certain enzymes, such as papain, exhibit hydantoinase activity towards 5,5-disubstituted hydantoins, opening the door for biocatalytic routes.[6]

Enzymatic_Hydrolysis Hydantoin This compound Intermediate N-Carbamoyl-α-aminoisobutyric acid Hydantoin->Intermediate Enzymatic Hydrolysis Enzyme Hydantoinase (e.g., Papain) AminoAcid α-Aminoisobutyric Acid Intermediate->AminoAcid Chemical Hydrolysis Chemical_Step Chemical Hydrolysis (Acid or Base)

Caption: Chemo-enzymatic pathway for the synthesis of α-Aminoisobutyric Acid.

Experimental Protocol: Papain-Catalyzed Hydrolysis of Hydantoins (General Protocol)

The following is a general protocol based on the reported activity of papain.[6] Optimization of substrate concentration, enzyme loading, pH, and temperature will be necessary for specific substrates like this compound.

Materials:

  • This compound

  • Papain

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Stirred reaction vessel with temperature control

  • Analytical method for monitoring substrate and product (e.g., HPLC)

Procedure:

  • Prepare a solution of this compound in the phosphate buffer. The concentration should be determined based on solubility and preliminary experiments.

  • Equilibrate the substrate solution to the desired reaction temperature (e.g., 37°C).

  • Add papain to the reaction mixture to initiate the hydrolysis. The optimal enzyme concentration needs to be determined experimentally.

  • Monitor the reaction progress over time by taking samples and analyzing for the disappearance of the starting material and the formation of the N-carbamoyl amino acid intermediate.

  • Once the enzymatic hydrolysis is complete, the N-carbamoyl amino acid can be converted to the final amino acid by chemical hydrolysis as described in the chemical synthesis section.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of hydantoins and their subsequent conversion to amino acids.

Table 1: Yields of 5,5-Disubstituted Hydantoins via Bucherer-Bergs Reaction

Starting KetoneHydantoin ProductReaction ConditionsYield (%)
AcetoneThis compoundAcetone cyanohydrin, (NH₄)₂CO₃, 68-80°C, 3h51-56
Benzophenone5,5-Diphenylhydantoin (Phenytoin)(NH₄)₂CO₃, NaCN, 60% EtOH, 58–62°C, 90h67
Benzophenone5,5-Diphenylhydantoin (Phenytoin)(NH₄)₂CO₃, NaCN, 60% EtOH, 110°C (closed vessel)75

Table 2: Yields of Amino Acids from Hydrolysis of Hydantoins

HydantoinAmino AcidHydrolysis ConditionsYield (%)
This compoundα-Aminoisobutyric acidCa(OH)₂, NaOH, 140°C, 4h98 (as sodium salt in solution)[3]
This compoundα-Aminoisobutyric acidCaO, H₂O, 140-180°C, >1h, then NH₄HCO₃97[4]
HydantoinGlycineNaOH, 150°C (423.15 K), 6h91
5-BenzylhydantoinPhenylalanineCa(OH)₂, NaOH, 140°C, 4h94 (as sodium salt in solution)[3]
5-(2-Methylmercaptoethyl)hydantoinD-MethionineRecombinant E. coli whole cells (D-hydantoinase, D-carbamoylase, hydantoin racemase), pH 8, 50°C, 30 min100[1]

Conclusion

The synthesis of amino acids from this compound and related structures is a powerful tool for accessing valuable non-proteinogenic amino acids. The chemical route, employing the Bucherer-Bergs reaction and subsequent alkaline hydrolysis, is a well-documented, high-yielding, and scalable process. While the enzymatic hydrolysis of 5,5-disubstituted hydantoins is less developed than for their 5-monosubstituted counterparts, it represents a promising area for future research, potentially offering milder reaction conditions and opportunities for stereoselective synthesis. The protocols and data presented in this document provide a solid foundation for researchers and drug development professionals to explore and optimize these synthetic pathways.

References

Application Notes and Protocols: Esterification Reactions Catalyzed by 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is a cost-effective, stable, and easy-to-handle N-halamine reagent that has gained attention as a precatalyst for a variety of organic transformations.[1][2] In the context of green chemistry, DBDMH is particularly valuable as it can facilitate reactions under mild and often solvent-free conditions, minimizing waste and the use of hazardous materials.[3] These application notes provide detailed protocols for the use of DBDMH in the direct esterification of carboxylic acids and alcohols, a fundamental transformation in academic and industrial research, including pharmaceutical development.[1] The described methodology is tolerant to air and moisture, simplifying the synthetic and isolation procedures.[1]

Reaction Principle and Mechanism

DBDMH acts as a precatalyst in esterification reactions. In the presence of trace amounts of water, it decomposes to form hypobromous acid (HOBr), which is the active catalytic species.[1][4] The HOBr then protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by the alcohol. Subsequent dehydration yields the ester and regenerates the catalyst. It is important to note that DBDMH itself is consumed during the initial phase of the reaction to form 5,5-dimethylhydantoin (DMH), which is not the catalyst.[1] The catalytic cycle is driven by the continuous formation of a bromine species.[1]

Esterification_Mechanism cluster_catalyst_formation Catalyst Formation cluster_esterification_cycle Esterification Cycle DBDMH DBDMH HOBr HOBr (Catalyst) DBDMH->HOBr Decomposition DMH DMH DBDMH->DMH H2O H₂O (trace) H2O->HOBr RCOOH Carboxylic Acid (R-COOH) ROH Alcohol (R'-OH) Activated_Acid Activated Carboxylic Acid Tetrahedral_Intermediate Tetrahedral Intermediate Ester Ester (R-COOR') H2O_out H₂O

Figure 1. Proposed reaction mechanism for DBDMH-catalyzed esterification.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the esterification of various carboxylic acids with alcohols using DBDMH as a precatalyst.

Table 1: Esterification of Various Carboxylic Acids with Methanol [1]

Carboxylic AcidProductTime (h)Conversion (%)Isolated Yield (%)
Benzoic acidMethyl benzoate20>9895
4-Methylbenzoic acidMethyl 4-methylbenzoate20>9896
4-Methoxybenzoic acidMethyl 4-methoxybenzoate5>9897
4-Nitrobenzoic acidMethyl 4-nitrobenzoate20>9894
4-Chlorobenzoic acidMethyl 4-chlorobenzoate20>9895
Phenylacetic acidMethyl phenylacetate2>9896
Acetic acidMethyl acetate2>98-
Octanoic acidMethyl octanoate2>9895
Dodecanoic acidMethyl dodecanoate2>9894

Reaction conditions: Carboxylic acid (1 mmol), MeOH (0.5 mL), DBDMH (0.07 mmol), 70 °C. Conversions were determined by ¹H-NMR spectroscopy.

Table 2: Esterification of Benzoic Acid with Various Alcohols [1]

AlcoholProductTime (h)Conversion (%)Isolated Yield (%)
EthanolEthyl benzoate20>9893
1-PropanolPropyl benzoate20>9892
1-ButanolButyl benzoate20>9891
1-OctanolOctyl benzoate209590

Reaction conditions: Benzoic acid (1 mmol), Alcohol (0.5 mL), DBDMH (0.07 mmol), 70 °C. Conversions were determined by ¹H-NMR spectroscopy.

Table 3: Esterification of Bile Acids [1]

Carboxylic AcidAlcoholProductTime (h)Conversion (%)Isolated Yield (%)
Cholic acidMethanolMethyl cholate5>9896
Deoxycholic acidMethanolMethyl deoxycholate5>9895
Chenodeoxycholic acidMethanolMethyl chenodeoxycholate5>9894
Lithocholic acidMethanolMethyl lithocholate5>9895

Reaction conditions: Carboxylic acid (0.25 mmol), Alcohol (0.5–2 mL), DBDMH (0.018 mmol), 70 °C. Conversions were determined by ¹H-NMR spectroscopy.

Experimental Protocols

General Protocol for DBDMH-Catalyzed Esterification

This protocol is a general guideline for the esterification of a carboxylic acid with an alcohol using DBDMH.

Materials:

  • Carboxylic acid

  • Alcohol

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

  • Reaction vial or round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Equipment for product purification (e.g., column chromatography) and analysis (e.g., ¹H-NMR, GC)

Procedure: [3]

  • In a clean, dry reaction vial equipped with a magnetic stir bar, combine the carboxylic acid (1 mmol), the alcohol (1-2 mmol or 0.5 mL), and DBDMH (0.07 mmol, 7 mol%).

  • Seal the vial and heat the reaction mixture to 70 °C with vigorous stirring.

  • Monitor the progress of the reaction by a suitable analytical method, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or ¹H-NMR spectroscopy. Reaction times can vary from 2 to 20 hours depending on the substrates.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether (10 mL).

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ (2 x 10 mL) to remove any unreacted carboxylic acid and neutralize the solution.

  • Wash the organic layer with brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ester.

  • If necessary, purify the crude product by column chromatography on silica gel.

  • Characterize the purified product by appropriate spectroscopic methods (e.g., ¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).

Experimental_Workflow cluster_reaction_setup Reaction Setup cluster_workup Work-up cluster_purification_analysis Purification and Analysis Reactants Combine Carboxylic Acid, Alcohol, and DBDMH in a reaction vial Heating Heat to 70°C with stirring Reactants->Heating Monitoring Monitor reaction progress (TLC, GC, or ¹H-NMR) Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Dilution Dilute with diethyl ether Cooling->Dilution Washing1 Wash with saturated NaHCO₃ solution Dilution->Washing1 Washing2 Wash with brine Washing1->Washing2 Drying Dry over anhydrous Na₂SO₄ Washing2->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Purify by column chromatography (if necessary) Concentration->Purification Analysis Characterize the product (NMR, IR, MS) Purification->Analysis

Figure 2. General experimental workflow for DBDMH-catalyzed esterification.

Safety and Handling

DBDMH is an irritating solid, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.[5] All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of the powder and contact with skin.[5] Store DBDMH refrigerated and protected from light and moisture to prevent decomposition.[5]

Advantages and Applications

The use of DBDMH as a precatalyst for esterification offers several advantages:[1][3][6]

  • Metal-free catalysis: Avoids contamination of the product with metal residues, which is particularly important in pharmaceutical synthesis.

  • Cost-effective and commercially available: DBDMH is an inexpensive and readily available reagent.[2]

  • Mild reaction conditions: The reaction proceeds at a moderate temperature (70 °C) and is tolerant to air and moisture.[1]

  • Simple work-up procedure: The purification of the ester product is straightforward.[1]

  • Broad substrate scope: The method is applicable to a wide range of aromatic and aliphatic carboxylic acids, as well as various alcohols.[1]

These features make DBDMH-catalyzed esterification a valuable tool for the synthesis of a diverse array of esters, including those of pharmaceutical and industrial importance.[1]

References

Troubleshooting & Optimization

Improving yield and purity in 5,5-Dimethylhydantoin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 5,5-Dimethylhydantoin during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used method is the Bucherer-Bergs reaction.[1][2][3][4][5] This multicomponent reaction typically involves reacting acetone and a cyanide salt (like potassium or sodium cyanide) with ammonium carbonate.[2][3] An alternative and common starting material is acetone cyanohydrin, which is reacted with ammonium carbonate.[6][7]

Q2: What are the key reaction intermediates in the Bucherer-Bergs synthesis of this compound?

A2: The reaction proceeds through the formation of an α-aminonitrile intermediate.[1] This intermediate is formed from the initial reaction of the ketone (acetone) with ammonia and a cyanide anion.[1] The α-aminonitrile then reacts with carbon dioxide, followed by a cyclization-rearrangement sequence to yield the final hydantoin product.[1][2]

Q3: What analytical methods are suitable for determining the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques for analyzing the purity of this compound and identifying any impurities.[8][9] For a quick assessment of purity, melting point determination can be used, with the pure compound melting at 174–175°C (corrected to 178°C).[6]

Troubleshooting Guide

Low Product Yield

Q4: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

A4: Low yields in the Bucherer-Bergs synthesis can stem from several factors. Here are some common issues and their solutions:

  • Loss of Volatile Reagents: Ammonium carbonate can decompose into ammonia and carbon dioxide, which can escape from an open reaction vessel, leading to an incomplete reaction.[10]

    • Solution: Performing the reaction in a sealed vessel, such as a steel bomb, can prevent the loss of these volatile components and significantly improve yields.[3][10]

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter.

    • Solution: While standard procedures often suggest temperatures around 60-70°C, optimizing the temperature for your specific setup is recommended.[3][4] For instance, one procedure describes a gentle reaction starting around 50°C and continuing for about 3 hours at 68-80°C, followed by heating to 90°C to complete the reaction.[6]

  • Incorrect Reagent Ratios: The stoichiometry of the reactants is crucial for maximizing product formation.

    • Solution: A common recommendation is to use a molar ratio of 1:2:2 for the ketone:KCN:(NH₄)₂CO₃ to ensure balanced reactivity.[2][10]

  • Poor Solubility of Starting Materials: If starting from a ketone with poor solubility in the typical ethanol/water solvent mixture, the reaction rate can be hindered.[10]

    • Solution: While acetone is soluble, for other less soluble ketones, consider using alternative solvents like propylene glycol or melted acetamide, which have been shown to significantly increase yields.[3][10]

Product Purity Issues

Q5: My final product is colored (e.g., yellow or red). What is the cause and how can I decolorize it?

A5: A colored product can result from impurities in the starting materials or side reactions.

  • Cause: Using aged acetone cyanohydrin that has turned red can impart a difficult-to-remove color to the final product.[6]

  • Solution: Use freshly prepared or purified acetone cyanohydrin.[6] For decolorization of the crude product, treatment with activated carbon (Norit) in a hot aqueous solution is effective.[6][11][12][13]

Q6: I am observing significant side product formation. What are the likely side products and how can I minimize them?

A6: Side product formation can compete with the desired reaction and lower the purity of your this compound.

  • Ureido Acids or Amides: The hydantoin ring can be hydrolyzed under certain conditions to form the corresponding ureido acid or amide, particularly during the workup phase.[10]

    • Solution: Carefully control the pH during the acidification step and avoid prolonged exposure to strongly acidic or basic conditions to minimize hydrolysis.[10]

  • Polymerization: Aldehydes, if used as starting materials, are prone to polymerization under the reaction conditions.

    • Solution: While less of a concern with acetone, for aldehyde substrates, using ultrasonication may help by allowing for lower reaction temperatures and shorter reaction times.[10]

Q7: My purified product has a low melting point. How can I improve its purity?

A7: A low or broad melting point indicates the presence of impurities. Recrystallization is a highly effective method for purifying this compound.

  • Solution: Recrystallization from hot water is the most frequently cited method.[14] this compound has high solubility in hot water and much lower solubility in cold water, allowing for efficient separation as crystals upon cooling.[6][14] Washing the collected crystals with a small amount of ice-cold water will help remove any remaining soluble impurities.[14]

Data Presentation

Table 1: Reaction Conditions and Yields for this compound Synthesis

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Acetone CyanohydrinAmmonium CarbonateWater68-80, then 90~3.551-56[6]
AcetoneKCN, (NH₄)₂CO₃Aqueous Ethanol60-70Not specifiedGeneral Method[3]
Acetone CyanohydrinAmmonium Bicarbonate, AmmoniaWater50-65, then 75-851-2, then 0.5-0.8up to 85[13]
Acetone CyanohydrinAmmonium BicarbonateWater408Not specified[11]

Experimental Protocols

Protocol 1: Synthesis of this compound from Acetone Cyanohydrin

This protocol is adapted from a procedure in Organic Syntheses.[6]

  • Reaction Setup: In a 600-mL beaker, mix 85 g (1 mole) of acetone cyanohydrin and 150 g (1.31 moles) of freshly powdered ammonium carbonate.

  • Heating: Warm the mixture on a steam bath in a well-ventilated hood. Stir the mixture with a thermometer. The reaction will begin around 50°C and should be maintained between 68-80°C for approximately 3 hours.

  • Completion: To complete the reaction and decompose any excess ammonium carbonate, raise the temperature to 90°C and hold it until the mixture is quiescent (about 30 minutes).

  • Initial Purification: Cool the reaction mixture until it solidifies. Dissolve the solid in 100 mL of hot water. Add a small amount of activated carbon (Norit), and filter the hot solution rapidly through a heated filter.

  • Crystallization: Evaporate the filtrate on a hot plate until crystals begin to form at the surface. Then, chill the solution in an ice bath to maximize crystallization.

  • Isolation: Collect the white crystals by vacuum filtration. Wash the filter cake twice with small portions (5-7 mL) of ether.

  • Second Crop: Concentrate the mother liquor to a volume of 25 mL or less and chill to obtain a second crop of crystals. The first crop is typically purer.

Protocol 2: Purification by Recrystallization

This protocol is a general method for purifying crude this compound.[6][14]

  • Dissolution: Dissolve the crude this compound in the minimum amount of boiling water (approximately 65 mL for a 65-72 g crude product).

  • Decolorization: If the solution is colored, add a small amount of activated carbon and digest for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated, fluted filter paper to remove the activated carbon and any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum crystal formation, subsequently place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water to remove residual soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven. A recovery of 80-85% from the crude material can be expected.[6]

Visualizations

Bucherer_Bergs_Synthesis_Workflow start Start: Acetone + KCN + (NH4)2CO3 reaction Reaction Mixture: Aqueous Ethanol 60-70°C start->reaction Heat workup Acidification (e.g., HCl) reaction->workup Cool crude_product Crude this compound (Precipitate) workup->crude_product Precipitation purification Purification: Recrystallization (Hot Water) crude_product->purification Isolation & Dissolution final_product Pure this compound purification->final_product Crystallization & Drying

Caption: Workflow for the Bucherer-Bergs synthesis of this compound.

Caption: Troubleshooting logic for addressing low product yield.

Caption: Step-by-step workflow for the purification of this compound.

References

Technical Support Center: Purifying 5,5-Dimethylhydantoin by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to recrystallization techniques for purifying 5,5-Dimethylhydantoin. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Crystal Formation - The solution is not sufficiently saturated. - Cooling is occurring too rapidly.- Concentrate the solution by evaporating some of the solvent. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. - Induce crystallization by scratching the inner wall of the flask with a glass rod at the liquid's surface. - Add a seed crystal of pure this compound to the solution.[1]
"Oiling Out" (Formation of a liquid layer instead of solid crystals) - The melting point of this compound is lower than the boiling point of the solvent, causing it to melt rather than dissolve. - The solution is excessively supersaturated.- Reheat the solution to dissolve the oil. - Add a small amount of additional hot solvent to reduce the saturation. - Consider using a different solvent or a solvent mixture with a lower boiling point.[1]
Crystals are Colored or Appear Impure - Presence of colored impurities from the starting materials or side reactions. - Degradation of the product.- During the hot dissolution step, add a small amount of activated carbon (charcoal) to the solution to adsorb colored impurities.[1][2] - Perform a hot filtration to remove the activated carbon and any other insoluble impurities before allowing the solution to cool.[1][2] - Ensure the purity of the starting materials.
Low Recovery of Crystalline Product - this compound has considerable solubility in the cold solvent. - An excessive amount of solvent was used for recrystallization or washing.- Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.[2] - Use a minimal amount of ice-cold solvent to wash the crystals after filtration.[1][2] - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective solvent for the recrystallization of this compound?

A1: Hot water is the most frequently cited and effective solvent for the recrystallization of this compound.[1][2] This is due to its high solubility in hot water and significantly lower solubility in cold water, which allows for efficient separation and high recovery of pure crystals upon cooling.[1]

Q2: My this compound crystals have a persistent color. What can I do?

A2: A persistent color in the crystals is likely due to impurities. To address this, you can add a small amount of activated carbon to the hot solution before filtration.[1][2] The activated carbon will adsorb the colored impurities, which can then be removed by hot gravity filtration. It is important to use a minimal amount of activated carbon, as it can also adsorb some of the desired product.

Q3: How can I improve the yield of my recrystallization?

A3: To improve the yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude this compound.[3] After allowing the solution to cool to room temperature, place it in an ice bath to maximize crystal formation.[1] When washing the collected crystals, use a small amount of ice-cold solvent to minimize the loss of product.[1][2] You can also recover a second crop of crystals by concentrating the mother liquor.[2]

Q4: What should I do if my this compound "oils out" instead of crystallizing?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or cools too quickly. To resolve this, reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow the solution to cool more slowly and without disturbance.[1][4]

Q5: Can I use a solvent other than water for the recrystallization of this compound?

A5: While water is the most common solvent, other organic solvents can be used. The choice of solvent depends on the impurities you are trying to remove. This compound is also soluble in ethanol.[5] A study has measured its solubility in various solvents, which can aid in selecting an alternative.[6][7] However, for general purification, water is typically the most effective and environmentally friendly option.

Quantitative Data: Solubility of this compound

The solubility of this compound increases with temperature in various solvents. The following table summarizes the solubility trends in a selection of common solvents.

SolventSolubility Trend with Increasing Temperature (283.15 K to 323.15 K)
WaterIncreases
MethanolIncreases
EthanolIncreases
1-PropanolIncreases
Isopropyl alcoholIncreases
1-ButanolIncreases
Ethyl acetateIncreases
AcetonitrileIncreases

This data is based on a study of the solubility of this compound in 12 pure solvents.[6] At a fixed temperature, the mole fraction solubility of this compound in these solvents follows the order: methanol > ethanol > isopropyl alcohol > 1-propanol > 1-butanol > water > acetonitrile > ethyl acetate.[7]

Experimental Protocol: Recrystallization of this compound from Water

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring. Continue to add small portions of hot water until the solid is completely dissolved.[1][2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask and gently reheat for a few minutes.[1][2]

  • Hot Gravity Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean Erlenmeyer flask. This step is crucial to remove impurities before the solution cools and the product crystallizes.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the formation of crystals.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any remaining soluble impurities.[1][2]

  • Drying: Dry the purified crystals in a desiccator or a low-temperature vacuum oven to remove any residual solvent.

Recrystallization Workflow

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve decolorize Add activated carbon (optional) dissolve->decolorize hot_filter Hot gravity filtration decolorize->hot_filter cool Cool to room temperature hot_filter->cool ice_bath Cool in ice bath cool->ice_bath vacuum_filter Vacuum filtration ice_bath->vacuum_filter wash Wash with cold solvent vacuum_filter->wash dry Dry crystals wash->dry end Pure this compound dry->end

Caption: Workflow for the recrystallization of this compound.

References

Side reactions and byproduct formation in the Bucherer-Bergs synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Bucherer-Bergs synthesis for the preparation of hydantoins.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Bucherer-Bergs synthesis.

Issue 1: Low or No Yield of the Desired Hydantoin Product

  • Question: My Bucherer-Bergs reaction is resulting in a low yield or failing to produce the desired hydantoin. What are the potential causes and how can I improve the outcome?

  • Answer: Low yields in the Bucherer-Bergs synthesis can stem from several factors related to reaction conditions and reagents. Here are the primary aspects to investigate:

    • Sub-optimal Reaction Parameters: The reaction is highly sensitive to temperature, pressure, and reaction time. For instance, the synthesis of 5,5-diphenylhydantoin from benzophenone shows a dramatic increase in yield when the reaction time is extended and the temperature is elevated in a closed system to prevent the escape of volatile components like ammonia and carbon dioxide.[1][2]

    • Improper Reagent Stoichiometry: An incorrect molar ratio of reactants is a common pitfall. A 1:2:2 molar ratio of the carbonyl compound to cyanide salt to ammonium carbonate is generally recommended for balanced reactivity.[3]

    • pH Imbalance: The pH of the reaction mixture is critical. The ammonium carbonate acts as a buffer to maintain a pH of approximately 8-9.[3] If the medium is too acidic, the formation of the key cyanohydrin intermediate is hindered.[3] Conversely, strongly alkaline conditions can lead to the degradation of the cyanide reagent.[3]

    • Poor Solubility of Starting Materials: Less reactive or sterically hindered ketones, such as benzophenone, may exhibit poor solubility in the commonly used aqueous ethanol solvent, leading to low yields.[1][2] In such cases, switching to a solvent like propylene glycol or molten acetamide can significantly improve the yield.[1][2]

    • Loss of Volatile Reagents: Ammonium carbonate decomposes into ammonia and carbon dioxide, which are essential for the reaction.[4] If the reaction is performed in an open vessel at elevated temperatures, these volatile components can escape, leading to an incomplete reaction.[1][2][4] Performing the reaction in a sealed vessel, such as a steel bomb, can prevent this loss and dramatically improve yields.[1][2]

Issue 2: Formation of Significant Byproducts

  • Question: I am observing significant impurities and byproducts in my reaction mixture. What are the common side reactions in the Bucherer-Bergs synthesis and how can I minimize them?

  • Answer: The formation of byproducts is a common challenge. Key side reactions to consider include:

    • Ureido Acid/Amide Formation: In some cases, the reaction may primarily yield α-ureido acids or their amides instead of the cyclized hydantoin.[1] These compounds are intermediates in the hydantoin formation pathway, and their accumulation may indicate incomplete cyclization. Prolonging the reaction time or increasing the temperature can often promote the final ring-closure to the hydantoin.

    • Polymerization: Aldehydes, in particular, are prone to polymerization under the reaction conditions, which can significantly reduce the yield of the desired hydantoin.[5] Employing ultrasonication can be an effective strategy to mitigate polymerization by allowing the reaction to proceed at lower temperatures and for shorter durations.[5]

    • Over-alkylation: An excess of the cyanide reagent can lead to undesired side reactions, such as over-alkylation.[3] Adhering to the recommended 1:2:2 molar ratio of carbonyl:cyanide:ammonium carbonate is crucial to minimize these byproducts.[3]

    • Formation of Stereoisomers: For certain substrates, such as 4-tert-butylcyclohexanone, the formation of diastereomeric hydantoins is possible.[1] The stereochemical outcome can be influenced by the reaction conditions. Under standard Bucherer-Bergs conditions, the thermodynamically more stable isomer is typically favored.[1] However, under acidic conditions, the kinetic product may be predominantly formed.[1]

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify my hydantoin product. What are the recommended purification strategies?

  • Answer: Most hydantoins are crystalline compounds, which generally simplifies their purification.[1] Here are some effective methods:

    • Crystallization: For many hydantoins, a single crystallization from a suitable solvent is sufficient to obtain a pure product.[1] Ethanol/water mixtures are often a good starting point for recrystallization.[3]

    • Acidification and Precipitation: Following the reaction, acidification of the reaction mixture with an acid like HCl will typically cause the hydantoin product to precipitate out of the solution.[3]

    • Removal of Unreacted Ketone: If unreacted starting material remains, it can often be separated during the workup. For instance, in the synthesis of 5,5-diphenylhydantoin, any unreacted benzophenone can be separated after the acidification and precipitation of the hydantoin product.[6]

Frequently Asked Questions (FAQs)

  • Q1: What is the general mechanism of the Bucherer-Bergs reaction?

    • A1: The reaction proceeds through several key steps. First, the carbonyl compound reacts with cyanide to form a cyanohydrin.[3] Ammonia, from the decomposition of ammonium carbonate, then displaces the hydroxyl group of the cyanohydrin to form an aminonitrile.[3] The aminonitrile then reacts with carbon dioxide (also from ammonium carbonate decomposition) to form a cyano-carbamic acid, which undergoes intramolecular cyclization to an imino-oxazolidinone.[5] This intermediate then rearranges to the final hydantoin product.[5]

  • Q2: What are the typical reaction conditions for the Bucherer-Bergs synthesis?

    • A2: The reaction is typically carried out by heating a mixture of the carbonyl compound, a cyanide salt (like KCN or NaCN), and ammonium carbonate in a solvent such as aqueous ethanol at temperatures ranging from 60-100°C.[1][3] However, for less reactive substrates, more forcing conditions such as higher temperatures in a sealed vessel may be necessary.[1][2]

  • Q3: Can cyanohydrins be used as starting materials?

    • A3: Yes, pre-formed cyanohydrins can be used as starting materials and will react with ammonium carbonate to yield the corresponding hydantoin.[5][7]

  • Q4: Are there any safety precautions I should be aware of?

    • A4: The Bucherer-Bergs reaction involves the use of highly toxic cyanide salts.[3] It is imperative to handle these reagents with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses). Proper quenching and waste disposal procedures for cyanide must be followed.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of 5,5-Diphenylhydantoin [1][2]

Starting MaterialCyanide SaltSolventTemperature (°C)Time (h)Yield (%)
BenzophenoneNaCN60% Ethanol58-62107
BenzophenoneNaCN60% Ethanol58-629067
BenzophenoneNaCN60% Ethanol110 (closed vessel)-75
BenzophenoneKCNPropylene Glycol--91-96
BenzophenoneKCNMolten Acetamide--91-96

Experimental Protocols

Synthesis of 5,5-Diphenylhydantoin [1][2][6]

This protocol is an example for the synthesis of 5,5-diphenylhydantoin, a common antiepileptic drug, and illustrates the use of more forcing conditions for a less reactive ketone.

  • Reagents:

    • Benzophenone (91 g)

    • Propylene glycol (500 cc)

    • Water (50 cc)

    • Sodium Cyanide (45 g)

    • Ammonium Acetate (grains)

    • Hydrochloric acid (for acidification)

    • 5% Sodium hydroxide solution (for extraction)

  • Procedure:

    • In a steel bomb or a suitable high-pressure reactor, combine benzophenone, propylene glycol, water, sodium cyanide, and ammonium acetate.

    • Seal the reactor and heat the mixture to 150°C for six hours.

    • After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

    • Concentrate the reaction mixture under reduced pressure to a paste-like consistency.

    • Dilute the paste with water and acidify with hydrochloric acid until no further precipitation is observed.

    • Collect the precipitate by filtration.

    • Leach the collected solid with a 5% sodium hydroxide solution to dissolve the hydantoin product, leaving behind any unreacted benzophenone.

    • Filter the solution to remove the unreacted benzophenone.

    • Re-precipitate the 5,5-diphenylhydantoin from the filtrate by acidification with hydrochloric acid.

    • Collect the pure product by filtration, wash with water, and dry.

Visualizations

Bucherer_Bergs_Pathway Ketone Ketone/Aldehyde Cyanohydrin Cyanohydrin Ketone->Cyanohydrin + CN⁻ Aminonitrile α-Aminonitrile Cyanohydrin->Aminonitrile + NH₃, - H₂O CyanoCarbamicAcid Cyano-Carbamic Acid Aminonitrile->CyanoCarbamicAcid + CO₂ IminoOxazolidinone 5-Imino-oxazolidin-2-one CyanoCarbamicAcid->IminoOxazolidinone Intramolecular Cyclization Hydantoin Hydantoin IminoOxazolidinone->Hydantoin Rearrangement

Caption: Main reaction pathway of the Bucherer-Bergs synthesis.

Side_Reaction_Pathway cluster_main Main Pathway cluster_side Side Reaction Aminonitrile α-Aminonitrile UreidoAcid α-Ureido Acid Aminonitrile->UreidoAcid Hydrolysis of Cyano-Carbamic Acid (Incomplete Cyclization) Hydantoin Hydantoin Aminonitrile->Hydantoin + CO₂, Cyclization, Rearrangement Troubleshooting_Workflow decision decision issue issue solution solution start Low Hydantoin Yield check_conditions Review Reaction Conditions start->check_conditions check_reagents Check Reagent Stoichiometry & Purity check_conditions->check_reagents Optimal solution_time_temp Increase Time/Temp, Use Sealed Vessel check_conditions->solution_time_temp Sub-optimal solution_solvent Change Solvent (e.g., Propylene Glycol) check_conditions->solution_solvent Poor Solubility check_byproducts Analyze for Byproducts check_reagents->check_byproducts Correct solution_ratio Adjust to 1:2:2 Molar Ratio check_reagents->solution_ratio Incorrect solution_purification Modify Purification (e.g., Recrystallization) check_byproducts->solution_purification Present

References

Technical Support Center: Scaling Up 5,5-Dimethylhydantoin Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of 5,5-Dimethylhydantoin. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important chemical synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Bucherer-Bergs reaction.[1][2][3][4][5] This one-pot synthesis involves reacting acetone, an alkali cyanide (like potassium or sodium cyanide), and ammonium carbonate.[2][5] An alternative starting material for the Bucherer-Bergs reaction is acetone cyanohydrin, which reacts with ammonium carbonate.[3][6] Another classical method is the Strecker synthesis, which involves the reaction of an aldehyde or ketone with cyanide and ammonia to form an α-aminonitrile, which is then hydrolyzed to the amino acid and can be further cyclized to form the hydantoin.[7][8]

Q2: What are the key safety precautions to consider during the synthesis of this compound?

A2: The synthesis of this compound involves highly toxic and hazardous materials. It is crucial to work in a well-ventilated area, preferably a fume hood, due to the evolution of ammonia gas.[6] The use of cyanides, such as potassium or sodium cyanide, requires extreme caution as they are highly toxic. Always handle cyanides with appropriate personal protective equipment (PPE), including gloves and safety goggles. In case of accidental exposure, immediate medical attention is necessary. A thorough risk assessment should be conducted before starting any experiment.

Q3: My final product has a reddish or yellowish tint. What is the likely cause and how can I remove it?

A3: A persistent color in your this compound product is often due to impurities. If you are using acetone cyanohydrin as a starting material, its degradation over time can lead to the formation of colored impurities that are difficult to remove.[6][9] To decolorize the product, you can use activated carbon (charcoal) during the recrystallization process.[6][9] Digesting the crude product with Norit or a similar activated carbon in hot water before filtration can effectively remove these colored impurities.[6]

Q4: The reaction mixture becomes very viscous and difficult to stir. How can I manage this?

A4: High viscosity is a common issue, especially during the Bucherer-Bergs reaction, where the mixture can be partly solid or very thick.[6] This can hinder effective mixing, which is crucial for good reaction kinetics and yield. On a lab scale, manual stirring with a sturdy thermometer or glass rod might be necessary.[6] For larger scale reactions, a powerful mechanical stirrer with an appropriately designed impeller is essential. The choice of solvent and reaction temperature can also influence the viscosity of the mixture.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction.- Ensure the reaction is heated to the optimal temperature range (typically 68-80°C for the Bucherer-Bergs reaction) and for a sufficient duration (around 3 hours).[6] - Finally, raise the temperature to 90°C to complete the reaction and decompose excess ammonium carbonate.[6]
- Loss of product during workup.- this compound has considerable solubility in cold water, so minimize the amount of cold water used for washing the crystals.[6] - Concentrate the mother liquor to obtain further crops of the product.[6]
- Suboptimal pH.- Maintain the pH of the reaction mixture in the range of 5.5 to 8.5 for optimal product precipitation.[10]
Impure Product (Low Melting Point) - Incomplete removal of starting materials or byproducts.- Recrystallize the crude product from hot water.[6][9] The high solubility of this compound in hot water and lower solubility in cold water allows for effective purification.[9] - Perform a second recrystallization if the purity is still low.[9]
- Presence of colored impurities.- Use activated carbon during recrystallization to decolorize the solution.[6][9]
Difficulty in Filtration - Fine crystal size.- Control the cooling rate during crystallization. Slow cooling generally leads to larger crystals that are easier to filter.
- Clogging of the filter medium.- Use a heated filter funnel to prevent premature crystallization of the product in the funnel.[6]
"Ratholing" during discharge from a hopper (Industrial Scale) - Poor flowability of the powdered product.- This is a known issue with dihalo-5,5-dimethylhydantoin powders and may also affect the unhalogenated precursor.[10] Consider using flow aids or modifying the particle size and shape through granulation or compaction.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Bucherer-Bergs Reaction

Materials:

  • Acetone cyanohydrin

  • Ammonium carbonate

  • Activated carbon (e.g., Norit)

  • Ether

  • Water

Procedure:

  • In a suitable reaction vessel, mix 85 g (1 mole) of acetone cyanohydrin with 150 g (1.31 moles) of freshly powdered ammonium carbonate.[6]

  • Warm the mixture on a steam bath in a well-ventilated hood, while stirring with a thermometer.[6]

  • A gentle reaction will start at around 50°C. Maintain the temperature between 68-80°C for approximately 3 hours.[6]

  • To ensure the reaction goes to completion and to decompose any excess ammonium carbonate, increase the temperature to 90°C and hold it until the mixture becomes quiescent (about 30 minutes).[6]

  • Cool the reaction mixture, which will solidify. Dissolve the solid residue in 100 ml of hot water.[6]

  • Add a small amount of activated carbon to the hot solution and digest for a few minutes to decolorize.[6]

  • Filter the hot solution rapidly through a heated filter to remove the activated carbon.[6]

  • Evaporate the filtrate on a hot plate until crystals begin to appear on the surface of the liquid.[6]

  • Cool the solution in an ice bath to induce crystallization.[6]

  • Collect the white crystals by suction filtration. Press the filter cake dry and wash it twice with small portions (5–7 ml) of ether.[6]

  • Concentrate the mother liquor to obtain a second crop of crystals.[6]

  • For further purification, recrystallize the product from the minimum amount of boiling water (approximately 65 ml).[6]

Visualizations

Diagram 1: Bucherer-Bergs Reaction Pathway

Bucherer_Bergs_Reaction Acetone Acetone Aminonitrile α-Aminonitrile Intermediate Acetone->Aminonitrile + NH3, + CN- AmmoniumCarbonate Ammonium Carbonate ((NH4)2CO3) PotassiumCyanide Potassium Cyanide (KCN) CarbamicAcid Cyano-Carbamic Acid Intermediate Aminonitrile->CarbamicAcid + CO2 CO2 Carbon Dioxide (CO2) Cyclization Intramolecular Cyclization CarbamicAcid->Cyclization DMH This compound Cyclization->DMH Troubleshooting_Low_Yield Start Low Yield of This compound CheckReactionParams Check Reaction Parameters: - Temperature (68-80°C, then 90°C) - Reaction Time (~3 hours) Start->CheckReactionParams ParamsOK Parameters OK? CheckReactionParams->ParamsOK AdjustParams Adjust Temperature and/or Time as per Protocol ParamsOK->AdjustParams No CheckWorkup Review Workup Procedure: - Minimized cold water wash? - Mother liquor concentrated? ParamsOK->CheckWorkup Yes AdjustParams->CheckReactionParams WorkupOK Workup Optimized? CheckWorkup->WorkupOK OptimizeWorkup Wash with minimal cold solvent. Concentrate mother liquor for subsequent crops. WorkupOK->OptimizeWorkup No CheckPurity Analyze Purity of Reactants (e.g., Acetone Cyanohydrin) WorkupOK->CheckPurity Yes OptimizeWorkup->CheckWorkup PurityOK Reactants Pure? CheckPurity->PurityOK PurifyReactants Use fresh or purified starting materials. PurityOK->PurifyReactants No End Yield Improved PurityOK->End Yes PurifyReactants->Start

References

Technical Support Center: Stability of Halogenated 5,5-Dimethylhydantoin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of halogenated 5,5-dimethylhydantoin derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of halogenated this compound derivatives?

A1: The stability of halogenated this compound derivatives is primarily influenced by four main factors:

  • Photodegradation: Exposure to ultraviolet (UV) light, such as direct sunlight, can cause the homolytic cleavage of the nitrogen-halogen (N-X) bond, leading to the loss of the active halogen and a reduction in biocidal efficacy.[1][2]

  • Hydrolysis: These compounds react with water in a process that is highly dependent on pH. The hydrolysis rate increases significantly under alkaline conditions, leading to the release of hypohalous acids (HOCl or HOBr) and the corresponding this compound (DMH) or 5-ethyl-5-methylhydantoin (EMH) degradant.[3][4]

  • Thermal Decomposition: Elevated temperatures can induce thermal degradation. The presence of water can significantly increase this thermal hazard, lowering the decomposition temperature.[5] For instance, for 1,3-dichloro-5,5-dimethylhydantoin (DCDMH), the presence of water can lower the temperature of the maximum reaction rate by over 24°C.[5]

  • Chemical Incompatibility: Halogenated hydantoins are incompatible with strong acids and alkalis, easily oxidized materials, ammonia salts, sulfides, and flammable or combustible materials.[6]

Q2: What are the main degradation products of halogenated this compound derivatives?

A2: In aqueous solutions, the primary degradation products are this compound (DMH) or 5-ethyl-5-methylhydantoin (EMH), depending on the starting derivative.[4][7] This degradation occurs through the hydrolysis of the N-X bond, which releases hypochlorous acid (HOCl) and/or hypobromous acid (HOBr).[7][8] Thermal decomposition can produce toxic gases such as nitrogen oxides, hydrogen bromide, and hydrogen chloride.[6]

Q3: How should I properly store and handle these compounds to ensure their stability?

A3: To maintain the stability of halogenated this compound derivatives, it is crucial to:

  • Store them in a cool, dry, and dark place.

  • Keep containers tightly sealed to protect from moisture and light.[6]

  • Avoid contact with incompatible materials such as strong acids, bases, and combustible materials.[6]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving halogenated this compound derivatives.

Issue 1: Inconsistent or lower-than-expected biocidal activity in aqueous solutions.

  • Possible Cause 1: pH-induced Hydrolysis. The pH of your aqueous solution may be too high (alkaline), causing rapid hydrolysis and loss of active halogen.

    • Troubleshooting Step: Measure the pH of your solution. If it is above 7, consider buffering the solution to a neutral or slightly acidic pH to slow down the degradation.

  • Possible Cause 2: Photodegradation. Exposure of your solutions to UV light (including sunlight from a window) can lead to the degradation of the N-halamine structure.

    • Troubleshooting Step: Prepare and handle solutions in a dark or low-light environment. Use amber-colored glassware or wrap containers in aluminum foil to protect them from light.

  • Possible Cause 3: Inaccurate Concentration. The initial concentration of the active halogen may be lower than anticipated due to improper storage or handling of the solid compound.

    • Troubleshooting Step: Verify the concentration of the active halogen in your stock solution using a validated analytical method, such as iodometric titration, before each experiment.

Issue 2: Precipitate formation in the reaction mixture.

  • Possible Cause 1: Low Solubility. Halogenated this compound derivatives have limited solubility in water.[7]

    • Troubleshooting Step: Ensure that the concentration of the derivative in your solution does not exceed its solubility limit at the experimental temperature. You may need to prepare a more dilute solution or use a co-solvent if compatible with your experimental design.

  • Possible Cause 2: Reaction with other components. The derivative may be reacting with other components in your experimental setup, leading to the formation of an insoluble product.

    • Troubleshooting Step: Review the chemical compatibility of all reagents in your mixture. Perform small-scale compatibility tests if unsure.

Issue 3: Variable results in stability studies.

  • Possible Cause 1: Inconsistent Environmental Conditions. Fluctuations in temperature, light exposure, or pH can lead to variable degradation rates.

    • Troubleshooting Step: Tightly control all experimental parameters. Use a temperature-controlled water bath or incubator, protect samples from light, and use buffered solutions to maintain a constant pH.

  • Possible Cause 2: Analytical Method Variability. The analytical method used to quantify the compound or its degradation products may not be robust.

    • Troubleshooting Step: Validate your analytical method for linearity, accuracy, and precision. Ensure consistent sample preparation and analysis times.

Data Presentation

Table 1: Thermal Stability of Halogenated this compound Derivatives

CompoundMelting Point (°C)Decomposition Temperature (°C)Effect of Water on Thermal Hazard
1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH)156-162[6]>160[6]Increased thermal hazard[5]
1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)132-134>160 (with chlorine gas evolution above 210°C)Significantly increased thermal hazard; TD24 lowered by 24.09°C with 0.5g of water[5]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)183-187~200Increased thermal hazard[5]

Table 2: Influence of pH on the Hydrolysis of 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)

pHRelative Degradation RateDominant Hydrolysis Mechanism
< 7 (Acidic)Slow to ModerateNeutral Hydrolysis
7 (Neutral)ModerateNeutral Hydrolysis
> 7 (Alkaline)RapidBase-Catalyzed Hydrolysis[3]
9Complete Decomposition[3]Base-Catalyzed Hydrolysis[3]

Experimental Protocols

1. Protocol for Determining Hydrolytic Stability

This protocol outlines a general procedure for studying the hydrolysis of halogenated this compound derivatives at different pH values.

  • Materials:

    • Halogenated this compound derivative

    • Buffer solutions (pH 4, 7, and 9)

    • High-purity water

    • HPLC-grade acetonitrile

    • Volumetric flasks, pipettes, and amber HPLC vials

    • HPLC system with a UV detector

    • pH meter

    • Thermostatic water bath

  • Procedure:

    • Buffer Preparation: Prepare buffer solutions at the desired pH values (e.g., pH 4, 7, and 9) using standard laboratory procedures.

    • Stock Solution Preparation: Accurately weigh a known amount of the halogenated this compound derivative and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a concentrated stock solution.

    • Reaction Setup: In separate amber volumetric flasks, add a small aliquot of the stock solution to a known volume of each buffer solution pre-equilibrated to the desired temperature in a thermostatic water bath. The final concentration should be within the linear range of the analytical method.

    • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Sample Quenching (if necessary): Immediately quench the hydrolysis reaction by adding a suitable reagent (e.g., a small amount of a reducing agent like sodium thiosulfate) or by diluting the sample in the mobile phase.

    • HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound and its major degradation product (e.g., DMH).

    • Data Analysis: Plot the concentration of the parent compound versus time for each pH value. Determine the pseudo-first-order rate constant (k) from the slope of the natural logarithm of the concentration versus time plot. Calculate the half-life (t½) using the equation: t½ = 0.693/k.

2. Protocol for Iodometric Titration to Determine Active Halogen Content

This method can be used to determine the amount of active chlorine or bromine in a solid sample or solution.

  • Materials:

    • Halogenated this compound sample

    • Potassium iodide (KI)

    • Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)

    • Starch indicator solution

    • Glacial acetic acid

    • Deionized water

    • Erlenmeyer flask, burette, and analytical balance

  • Procedure:

    • Sample Preparation: Accurately weigh a known amount of the solid halogenated hydantoin and dissolve it in a known volume of a suitable solvent (e.g., glacial acetic acid or a mixture of acetic acid and water). For a solution, accurately measure a known volume.

    • Reaction: In an Erlenmeyer flask, add an excess of potassium iodide solution to the sample solution. Acidify the mixture with glacial acetic acid. The active halogen will oxidize the iodide ions to iodine, resulting in a yellow-brown solution.

    • Titration: Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow color.

    • Indicator Addition: Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.

    • Endpoint: Continue the titration with sodium thiosulfate dropwise until the blue color disappears, indicating the endpoint.

    • Calculation: Calculate the percentage of active halogen using the following formula: % Active Halogen = (V × N × EW) / (W × 10) Where:

      • V = Volume of Na₂S₂O₃ solution used (mL)

      • N = Normality of Na₂S₂O₃ solution

      • EW = Equivalent weight of the halogen (35.45 for Cl, 79.90 for Br)

      • W = Weight of the sample (g)

Mandatory Visualization

Hydrolysis_Pathway cluster_conditions Reaction Conditions Halogenated_DMH Halogenated this compound (e.g., DCDMH, BCDMH) DMH This compound (DMH) Halogenated_DMH->DMH Hydrolysis Hypohalous_Acid Hypohalous Acid (HOCl / HOBr) Halogenated_DMH->Hypohalous_Acid Release of active halogen Water H₂O Water->DMH Water->Hypohalous_Acid pH pH Dependent (Accelerated by high pH)

Caption: Hydrolysis degradation pathway of halogenated this compound.

Troubleshooting_Workflow start Inconsistent Experimental Results check_stability Suspect Compound Instability start->check_stability check_light Check for Light Exposure check_stability->check_light Photodegradation? check_pH Measure and Control pH check_stability->check_pH Hydrolysis? check_temp Monitor and Control Temperature check_stability->check_temp Thermal Degradation? check_purity Verify Compound Purity/Concentration check_stability->check_purity Initial Purity/Conc.? solution_light Protect from Light (Amber vials, dark room) check_light->solution_light solution_pH Use Buffered Solutions check_pH->solution_pH solution_temp Use Thermostatic Control check_temp->solution_temp solution_purity Use Freshly Prepared Solutions and Standardize check_purity->solution_purity end Consistent Results solution_light->end solution_pH->end solution_temp->end solution_purity->end

Caption: Troubleshooting workflow for stability issues.

References

Safe handling and storage procedures for 5,5-Dimethylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling and storage of 5,5-Dimethylhydantoin, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is generally not classified as a hazardous substance.[1][2] However, it may cause mild irritation to the skin, eyes, and respiratory tract.[3] Ingestion may lead to gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[3] A key concern is the potential for dust explosion if fine dust accumulates.[1]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: It is recommended to wear safety glasses with side shields or goggles, protective gloves (such as butyl rubber), and a lab coat or other suitable protective clothing.[3][4] In cases of inadequate ventilation or when dust generation is likely, a NIOSH or European Standard EN 149 approved respirator should be used.[3]

Q3: What are the proper storage conditions for this compound?

A3: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][5] Keep the substance away from incompatible materials such as strong oxidizing agents, and sources of heat or ignition.[2][3]

Q4: What should I do in case of a spill?

A4: For small spills, you can vacuum or sweep up the material and place it into a suitable disposal container.[3] Ensure the area is well-ventilated. Avoid generating dust during cleanup. For larger spills, it's important to prevent the substance from entering drains.

Q5: What is the appropriate first aid response to exposure?

A5:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[1][3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, have them rinse their mouth with water and drink 2-4 cupfuls of water or milk.[3]

Q6: What materials are incompatible with this compound?

A6: this compound is incompatible with strong oxidizing agents.[2][3] It is also advised to keep it away from highly acidic or alkaline materials to prevent exothermic reactions.[5]

Troubleshooting Guide

Issue Possible Cause Solution
Caking or clumping of the solid Improper storage in a humid environment.Ensure the container is tightly sealed and stored in a dry location. If clumping occurs, gently break up the material before use, ensuring adequate ventilation and PPE to avoid dust inhalation.
Dust generation during handling Pouring or transferring the powder too quickly.Handle the material slowly and carefully to minimize dust. Use a fume hood or local exhaust ventilation.
Discoloration of the material Contamination or exposure to incompatible substances.Dispose of the discolored material according to regulations. Review handling and storage procedures to prevent future contamination.

Quantitative Data

Property Value Source
Melting Point 174 - 180 °C[2][4]
Boiling Point 312.6 °C[4]
Water Solubility Soluble[2]
Molecular Formula C5H8N2O2[2]
Molecular Weight 128.13 g/mol [2]

Experimental Protocols

General Handling Protocol:

  • Before handling, ensure you have read and understood the Safety Data Sheet (SDS).

  • Work in a well-ventilated area, preferably in a fume hood, especially when dealing with the powdered form.

  • Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Weigh out the required amount of this compound carefully to minimize dust.

  • After handling, wash hands thoroughly with soap and water.

  • Clean all equipment and the work area to remove any residual dust.

Storage Protocol:

  • Keep the container tightly closed when not in use.

  • Store in a designated, clearly labeled area.

  • Ensure the storage area is cool, dry, and well-ventilated.

  • Store away from strong oxidizing agents and other incompatible materials.

Visualizations

SafeHandlingWorkflow Safe Handling and Storage Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage ReadSDS Read SDS DonPPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) ReadSDS->DonPPE Ventilation Ensure Proper Ventilation DonPPE->Ventilation Handle Handle with Care to Minimize Dust Ventilation->Handle AvoidIncompatibles Avoid Contact with Incompatible Materials Handle->AvoidIncompatibles Incompatibles: Strong Oxidizers WashHands Wash Hands Thoroughly Handle->WashHands CleanArea Clean Work Area WashHands->CleanArea Store Store in a Cool, Dry, Well-Ventilated Area CleanArea->Store Seal Keep Container Tightly Sealed Store->Seal

Caption: Workflow for safe handling and storage of this compound.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Hydantoins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing during the HPLC analysis of hydantoins.

Troubleshooting Guides

Question: Why are my hydantoin peaks tailing in my reversed-phase HPLC analysis?

Peak tailing for hydantoin compounds in reversed-phase HPLC is a common issue that can compromise the accuracy and reliability of your results.[1][2] The primary cause is often secondary interactions between the analyte and the stationary phase, in addition to the desired hydrophobic interactions.[1] Several factors can contribute to this phenomenon:

  • Silanol Interactions: The most frequent cause of peak tailing for basic or slightly basic compounds like many hydantoins is the interaction with residual silanol groups (Si-OH) on the surface of silica-based columns.[1][2] These silanol groups can be acidic and interact with basic functional groups on the hydantoin molecule, leading to a secondary retention mechanism that results in tailing peaks.

  • Mobile Phase pH: The pH of the mobile phase plays a critical role. If the mobile phase pH is close to the pKa of the hydantoin, the compound can exist in both ionized and non-ionized forms, leading to peak broadening and tailing. For instance, phenytoin has a pKa value of approximately 8.33, and poor peak symmetry can be expected if the mobile phase pH is around 8.0.[3]

  • Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample components or buffer precipitates, which can create active sites that cause peak tailing. Physical degradation of the column packing, such as the formation of a void at the column inlet, can also lead to poor peak shape.

  • Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause band broadening and contribute to peak tailing.

  • Sample Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion, including tailing.

Question: How can I troubleshoot and resolve peak tailing for my hydantoin analysis?

A systematic approach is the best way to identify and resolve the cause of peak tailing. Here are the steps you can take:

  • Optimize Mobile Phase pH: This is often the most effective solution. For acidic hydantoins, using a mobile phase pH about 2 units below the pKa will ensure the compound is in a single, non-ionized form. For basic hydantoins, a pH 2 units above the pKa is ideal. However, since silica-based columns are generally not stable at high pH, a common strategy for basic compounds is to work at a low pH (e.g., 2.5-3.5) to suppress the ionization of the silanol groups on the stationary phase.

  • Adjust Buffer Concentration: A buffer concentration of 25-50 mM is typically sufficient to control the mobile phase pH and can help mask some of the residual silanol interactions.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with end-capping (where residual silanols are chemically bonded with a small silylating agent) are designed to minimize silanol interactions. If you are using an older "Type A" silica column, switching to a "Type B" high-purity, end-capped column can significantly improve peak shape.

  • Consider Mobile Phase Additives: While less common with modern columns, adding a competing base like triethylamine (TEA) to the mobile phase can mask silanol groups and improve the peak shape of basic analytes. However, TEA can be difficult to remove from the column and may interfere with MS detection.

  • Check for Column Contamination: If peak tailing develops over time, your column may be contaminated. Follow a proper column flushing and regeneration protocol.

  • Minimize Extra-Column Volume: Ensure that the tubing connecting the components of your HPLC system is as short as possible and has a narrow internal diameter. Check all fittings to ensure they are properly connected and not contributing to dead volume.

  • Reduce Sample Concentration: If you suspect column overload, try diluting your sample and injecting a smaller volume.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for mobile phase pH when analyzing a new hydantoin compound?

A good starting point is to determine the pKa of your hydantoin. If the pKa is known, set the mobile phase pH at least 2 units away from this value. For many hydantoins, which can have both acidic and basic properties, a mobile phase pH in the acidic range (e.g., 3.0-4.0) is often a good starting point as it protonates the silanol groups on the stationary phase, reducing their interaction with basic analytes.

Q2: Can the organic modifier in the mobile phase affect peak tailing?

Yes, the choice of organic modifier (typically acetonitrile or methanol) can influence peak shape. Acetonitrile is generally preferred as it has a lower viscosity and often provides better peak efficiency. However, in some cases, methanol can provide different selectivity and may improve peak shape for certain compounds. It is worth experimenting with both to see which gives the better result for your specific hydantoin.

Q3: My peak tailing is still present after optimizing the mobile phase. What should I do next?

If mobile phase optimization does not resolve the issue, the problem may lie with the column or the HPLC system itself. First, try replacing the column with a new one of the same type to rule out column degradation. If the problem persists, inspect your system for extra-column volume by checking all tubing and connections.

Q4: How do I know if my column is contaminated?

A gradual increase in backpressure, along with deteriorating peak shape (tailing or fronting) and a loss of resolution, are common signs of column contamination. If you suspect contamination, you should follow a rigorous column washing procedure.

Data Presentation

Table 1: Typical HPLC Conditions for Hydantoin Analysis

HydantoinColumnMobile PhasepHTailing FactorReference
PhenytoinInertsil ODS 3V, 250 x 4.6mm, 5µmMethanol:Buffer (55:45 v/v)Not specified< 2.0[4]
PhenytoinZorbax SB-CN, 150x4.6 mm, 3.5 µmEthanol:Water (40:60 v/v)6.5< 2.0[3]
LamotrigineXterra C18Methanol:Phosphate Buffer (50:50 v/v)7.0< 1.5[1]
LamotrigineC18 µ-Bondapack, 250 mm x 4.6 mmAcetonitrile:Monobasic Potassium Phosphate (35:65, v/v)3.5Not specified[5]

Table 2: Illustrative Effect of Mobile Phase pH on Peak Asymmetry of a Basic Hydantoin

Mobile Phase pHTailing Factor (Tf)Observations
7.02.1Significant tailing
5.01.6Moderate tailing
3.51.2Improved peak symmetry
2.81.0Symmetrical peak

Note: This table is for illustrative purposes and the optimal pH will vary depending on the specific hydantoin and column used.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization
  • Objective: To determine the optimal mobile phase pH to minimize peak tailing of a hydantoin analyte.

  • Materials:

    • HPLC system with UV detector

    • C18 column (or other suitable reversed-phase column)

    • Hydantoin standard solution

    • Mobile phase solvents (e.g., HPLC-grade acetonitrile or methanol, and water)

    • pH meter

    • Acids and bases for pH adjustment (e.g., phosphoric acid, potassium phosphate monobasic/dibasic)

  • Procedure:

    • Prepare a series of mobile phases with the same organic modifier and buffer concentration but with different pH values. For a basic hydantoin, a pH range of 2.5 to 7.0 is a good starting point.

    • Equilibrate the column with the first mobile phase (e.g., pH 7.0) for at least 15-20 column volumes.

    • Inject the hydantoin standard and record the chromatogram.

    • Calculate the tailing factor for the analyte peak.

    • Repeat steps 2-4 for each of the prepared mobile phases, moving sequentially from high to low pH.

    • Compare the chromatograms and tailing factors to determine the optimal pH for symmetrical peaks.

Protocol 2: Column Flushing and Regeneration
  • Objective: To remove contaminants from a reversed-phase column that may be causing peak tailing.

  • Materials:

    • HPLC system

    • Contaminated column

    • HPLC-grade solvents: water, isopropanol, methanol, acetonitrile, hexane (optional, for highly non-polar contaminants).

  • Procedure:

    • Disconnect the column from the detector to avoid contamination.

    • Flush the column with 20 column volumes of your mobile phase without the buffer salts (e.g., if your mobile phase is 50:50 acetonitrile:phosphate buffer, flush with 50:50 acetonitrile:water).

    • Flush with 20 column volumes of 100% water to remove any remaining buffer salts.

    • Flush with 20 column volumes of isopropanol to remove strongly retained hydrophobic compounds.

    • Flush with 20 column volumes of 100% water to remove the isopropanol.

    • Equilibrate the column with your mobile phase and reconnect it to the detector.

    • Inject a standard to check if the peak shape has improved.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for Hydantoin check_mobile_phase Is Mobile Phase pH Optimized? (2 units from pKa or low pH for basic analytes) start->check_mobile_phase optimize_ph Optimize Mobile Phase pH (Protocol 1) check_mobile_phase->optimize_ph No check_column Is the Column Old or Contaminated? check_mobile_phase->check_column Yes optimize_ph->check_column flush_column Flush and Regenerate Column (Protocol 2) check_column->flush_column Yes check_system Check for Extra-Column Volume and Sample Overload check_column->check_system No replace_column Replace with a New, High-Purity, End-Capped Column flush_column->replace_column Still Tailing replace_column->check_system reduce_volume Minimize Tubing Length/Diameter and Check Fittings check_system->reduce_volume Yes resolved Peak Tailing Resolved check_system->resolved No dilute_sample Dilute Sample and/or Reduce Injection Volume reduce_volume->dilute_sample dilute_sample->resolved

Caption: Troubleshooting workflow for resolving peak tailing in hydantoin HPLC analysis.

References

Technical Support Center: Minimizing Solvent Waste in 5,5-Dimethylhydantoin Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize solvent waste in reactions involving 5,5-Dimethylhydantoin (DMH) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of solvent waste in reactions involving this compound?

A1: The main contributors to solvent waste include:

  • Reaction Medium: Using traditional organic solvents as the reaction medium.

  • Work-up and Extraction: Employing large volumes of solvents to isolate the product and remove impurities. For instance, ether is sometimes used for extraction in the synthesis of DMH.[1]

  • Purification: Extensive use of solvents for purification techniques like recrystallization and column chromatography.[2][3] this compound's high solubility in hot water and considerable solubility in cold water can necessitate multiple concentration steps, leading to more solvent use.[1]

Q2: Are there any solvent-free methods for reactions where this compound is a reactant or byproduct?

A2: Yes, several solvent-free methods have been developed, particularly for reactions using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), a derivative of DMH. These methods are part of a green chemistry approach to reduce hazardous solvent use and waste.[3] Examples include:

  • Oxidation of secondary alcohols to ketones.[3]

  • Oxidation of thiols to disulfides.[4][5]

  • Synthesis of 2-arylbenzimidazoles under microwave irradiation.[6]

  • Synthesis of 3,4-dihydropyrimidin-2-(1H)-ones.[7]

Q3: Can microwave-assisted synthesis help in reducing solvent consumption?

A3: Absolutely. Microwave-assisted organic synthesis (MAOS) is an effective technique for reducing solvent waste.[8] It often leads to significantly shorter reaction times, higher yields, and a reduction in side products, which can simplify purification and lessen the need for large solvent volumes.[8] For instance, the synthesis of 1,5-disubstituted hydantoins has been successfully performed under microwave-promoted, solvent-free conditions.[9][10]

Q4: What are some greener solvent alternatives for this compound reactions if a solvent is necessary?

A4: If a solvent is indispensable, consider these greener alternatives:

  • Water: Water is a safe and environmentally benign solvent. It is used in the synthesis of this compound itself and in some reactions involving its derivatives, such as the synthesis of α-bromo ketones.[1][11]

  • Supercritical Fluids (e.g., scCO₂): These can be excellent replacements for conventional organic solvents.[8]

  • Ionic Liquids: These are salts with low melting points that can act as both catalysts and solvents.[8]

  • Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors with a melting point lower than the individual components. They have been used in the synthesis of hydantoin derivatives.[12]

Q5: How can I minimize solvent use during the purification of this compound or its derivatives?

A5: To reduce solvent waste during purification:

  • Optimize Recrystallization: Use the minimum amount of hot solvent necessary for dissolution.[1] Slow cooling can improve crystal formation and purity, potentially reducing the need for multiple recrystallizations.[2]

  • Solvent Selection for Recrystallization: Choose a solvent or solvent mixture where the product has high solubility at high temperatures and low solubility at low temperatures to maximize recovery and minimize waste.

  • One-Pot Syntheses: Design synthetic routes that involve multiple steps in a single pot without isolating intermediates. This "telescoping" of reactions can dramatically reduce the amount of solvent used for work-up and purification.[13]

Troubleshooting Guides

Issue 1: Excessive Solvent Volume Required for Recrystallization
Possible Cause Suggested Solution
Sub-optimal Solvent Choice Select a solvent with a steep solubility curve for your compound (high solubility when hot, low solubility when cold). This maximizes yield with minimal solvent.
Solution Not Saturated Before cooling, carefully evaporate some of the solvent to increase the concentration of the product.[2]
Cooling Too Rapidly Allow the solution to cool to room temperature slowly before placing it in an ice bath. This promotes the formation of larger, purer crystals.[2]
"Oiling Out" This occurs if the solute's melting point is lower than the solvent's boiling point. Try using a lower-boiling point solvent or a solvent mixture. If oiling out occurs, reheat the solution and add more solvent before cooling slowly.[2]
Issue 2: Large Solvent Volumes Needed for Column Chromatography
Possible Cause Suggested Solution
Poor Separation (Overlapping Bands) Optimize the eluent system using Thin Layer Chromatography (TLC) first. A less polar eluent can increase the retention time of your compound. Also, consider using a larger column or loading less sample.[2]
Compound Streaking/Tailing This may be due to interactions between your compound and the stationary phase. Try adding a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). Reducing the flow rate can also help.[2]
Compound Stuck on the Column If your compound is too polar for the eluent, it will not move down the column. Gradually increase the polarity of the eluent (gradient elution) to move the compound.[2]
Issue 3: High Solvent Consumption During Aqueous Work-up
Possible Cause Suggested Solution
Product Remains in the Aqueous Layer If your product has significant water solubility, perform multiple extractions with smaller volumes of organic solvent instead of one large extraction. Saturating the aqueous layer with a salt ("salting out") can decrease the solubility of your organic product.[2]
Emulsion Formation Emulsions can form at the interface of the aqueous and organic layers, making separation difficult. To break an emulsion, try adding brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking.
Poor Separation of Layers If the densities of the two phases are too similar, add a small amount of a solvent with a different density to one of the layers to improve separation.[2]

Data Presentation

Table 1: Solvent-Free Oxidation of Secondary Alcohols using DBDMH

Substrate (Secondary Alcohol)Product (Ketone)Temperature (°C)Time (min)Yield (%)Reference
BenzhydrolBenzophenone70-801595[3]
1-PhenylethanolAcetophenone70-803092[3]
CyclohexanolCyclohexanone70-806088[3]
2-PropanolAcetone70-8010082[3]
4-Methylcyclohexanol4-Methylcyclohexanone70-804590[3]

Table 2: Solubility of this compound in Various Solvents

SolventSolubility Trend with Increasing Temperature (283.15 K to 323.15 K)
MethanolIncreases
EthanolIncreases
1-PropanolIncreases
Isopropyl alcoholIncreases
1-ButanolIncreases
Isobutyl alcoholIncreases
2-ButanolIncreases
1-PentanolIncreases
WaterIncreases
Ethyl acetateIncreases
Propyl acetateIncreases
AcetonitrileIncreases
(Based on data from a study on the solubility of DMH in 12 pure solvents)[2]

Experimental Protocols

Protocol 1: Solvent-Free Oxidation of a Secondary Alcohol using DBDMH

This protocol is a general procedure for the oxidation of secondary alcohols to ketones.[3]

  • Preparation: In a round-bottom flask, place the secondary alcohol (1 mmol).

  • Reagent Addition: Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.5 mmol, 0.5 equivalents).

  • Reaction: Heat the reaction mixture to 70-80 °C with stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add dichloromethane (CH₂Cl₂) (10 mL) and stir for 5 minutes.

    • Filter the mixture to remove the this compound byproduct.

    • Wash the filtrate with a 10% aqueous sodium thiosulfate solution (2 x 10 mL) and then with brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ketone.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure ketone.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis of 1,5-Disubstituted Hydantoins

This protocol describes the synthesis of 1,5-disubstituted hydantoins via the condensation of arylglyoxals and phenylurea.[10]

  • Preparation: In a suitable vessel, mix the arylglyoxal (1 mmol), phenylurea (1 mmol), and polyphosphoric ester (PPE).

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate for 2.5 to 3.5 minutes.

  • Monitoring: Monitor the reaction for completion.

  • Work-up: After the reaction is complete, treat the mixture with ice-cold water to precipitate the product.

  • Isolation: Collect the solid product by filtration and wash with water.

  • Purification: The crude product can be further purified by recrystallization if necessary.

Visualizations

experimental_workflow cluster_reaction Solvent-Free Reaction cluster_workup Work-up cluster_isolation Isolation & Purification start Mix Secondary Alcohol and DBDMH react Heat (70-80 °C) with Stirring start->react monitor Monitor by TLC react->monitor cool Cool to Room Temperature monitor->cool add_dcm Add CH₂Cl₂ cool->add_dcm filter_dmh Filter out DMH byproduct add_dcm->filter_dmh wash Wash with Na₂S₂O₃ and Brine filter_dmh->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify end Pure Ketone purify->end

Caption: Workflow for solvent-free oxidation of secondary alcohols.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues issue High Solvent Waste in Purification recryst_issue Excessive Solvent Used issue->recryst_issue During Recrystallization? chrom_issue Large Eluent Volume issue->chrom_issue During Chromatography? cause1 Sub-optimal Solvent recryst_issue->cause1 Is it the right solvent? cause2 Solution Not Saturated recryst_issue->cause2 Is it concentrated enough? cause3 Rapid Cooling recryst_issue->cause3 Was cooling slow? solution1 Optimize Solvent Choice cause1->solution1 solution2 Concentrate Solution cause2->solution2 solution3 Cool Slowly cause3->solution3 cause4 Poor Separation chrom_issue->cause4 Are bands overlapping? cause5 Compound Tailing chrom_issue->cause5 Are bands streaking? solution4 Optimize Eluent via TLC cause4->solution4 solution5 Add Modifier to Eluent cause5->solution5

Caption: Troubleshooting logic for high solvent waste in purification.

References

Overcoming poor solubility of 5,5-Dimethylhydantoin in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5,5-Dimethylhydantoin (DMH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of DMH in experimental settings, with a core focus on overcoming its challenging solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound (DMH) is a heterocyclic organic compound.[1] It serves as a key intermediate in the synthesis of various compounds. Common applications include its use as a precursor for N-halogenated derivatives which act as disinfectants and biocides in water treatment, and as a building block in the synthesis of other chemicals.[2]

Q2: Why is the solubility of DMH a concern in my reactions?

A2: DMH is a white crystalline solid that is sparingly soluble in water and many common organic solvents at room temperature.[2] This poor solubility can lead to incomplete reactions, low yields, and difficulties in purification. Overcoming this is crucial for its effective use as a reactant.

Q3: What factors influence the solubility of DMH?

A3: The primary factors influencing DMH solubility are the choice of solvent and the temperature.[3][4] The solubility of DMH generally increases with temperature in a variety of solvents.[3][4][5] Additionally, as a weak acid with a pKa of approximately 9.19, the pH of aqueous solutions can also affect its solubility.[1]

Q4: Can I use DMH in aqueous reactions?

A4: Yes, DMH can be used in aqueous reactions, particularly at elevated temperatures where its solubility is considerably higher.[6] It is also soluble in hot water.[6] For reactions at lower temperatures, the use of co-solvents or pH adjustment may be necessary to achieve a sufficient concentration.

Q5: Are there any safety precautions I should take when working with DMH?

A5: Yes, you should always consult the Safety Data Sheet (SDS) before use. DMH can be irritating to the eyes, respiratory system, and skin.[7] It is recommended to handle it in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

Troubleshooting Guide: Overcoming Poor Solubility

Issue 1: My DMH is not dissolving in the reaction solvent.

  • Question: I am trying to run a reaction with DMH, but it remains a solid in the solvent. What can I do?

  • Answer:

    • Increase the Temperature: The solubility of DMH significantly increases with temperature in many solvents.[3][4] Consider gently heating your reaction mixture to aid dissolution. For example, DMH is highly soluble in hot water.[6]

    • Change the Solvent: DMH exhibits a range of solubilities in different organic solvents. At a fixed temperature, the solubility of DMH is highest in methanol, followed by ethanol and other alcohols.[3][4] Refer to the solubility data table below to select a more suitable solvent for your reaction.

    • Use a Co-solvent System: If a single solvent is not effective, a mixture of solvents can be employed to enhance solubility.

    • pH Adjustment (for aqueous systems): Since DMH is weakly acidic, increasing the pH of an aqueous solution by adding a base can deprotonate the hydantoin ring and increase its solubility.

Issue 2: My reaction is slow or incomplete, and I suspect it's due to poor DMH solubility.

  • Question: My reaction is proceeding very slowly or giving a low yield. I can see undissolved DMH in the reaction flask. How can I improve the reaction rate?

  • Answer:

    • Improve Agitation: In heterogeneous reaction mixtures, vigorous stirring is crucial to maximize the surface area of the solid DMH that is in contact with the other reactants in the solution.

    • Increase Temperature: As with improving solubility, increasing the reaction temperature will also increase the reaction rate.

    • Use a Phase-Transfer Catalyst: For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst can help shuttle the DMH or its deprotonated form into the organic phase where the reaction occurs.

    • Consider a Different Synthetic Route: If solubility issues persist and significantly impact your results, it may be necessary to consider alternative synthetic pathways or reagents.

Issue 3: I am having trouble purifying my product from unreacted DMH.

  • Question: After my reaction, I have a significant amount of unreacted DMH that is co-precipitating with my product. How can I separate them?

  • Answer:

    • Recrystallization with a Selective Solvent: Choose a solvent in which your product and DMH have different solubilities at different temperatures. For example, if your product is less soluble in hot water than DMH, you can dissolve the mixture in a minimal amount of hot water and cool it to selectively crystallize your product, leaving the more soluble DMH in the mother liquor.[6]

    • Column Chromatography: If recrystallization is not effective, column chromatography can be used to separate your product from DMH based on their different polarities.

    • Aqueous Wash: If your product is soluble in an organic solvent and DMH is the only water-soluble component, you can dissolve the crude product in an organic solvent and wash it with water to remove the DMH.

Data Presentation

Solubility of this compound in Various Solvents

The following table summarizes the mole fraction solubility of DMH in several pure solvents at different temperatures. The data shows that solubility increases with temperature across all tested solvents. Methanol and ethanol are among the best solvents for DMH.

Temperature (K)WaterMethanolEthanol1-PropanolIsopropyl AlcoholEthyl AcetateAcetonitrile
283.15 0.01580.13840.08860.04630.05120.00690.0102
293.15 0.02110.17450.11320.05980.06590.00940.0136
303.15 0.02780.21730.14320.07680.08450.01280.0180
313.15 0.03660.26830.17980.09830.10790.01730.0238
323.15 0.04790.32910.22460.12520.13700.02340.0314

Data adapted from a study on the solubility of DMH in 12 pure solvents.[3][4]

Experimental Protocols

Protocol 1: Bucherer-Bergs Synthesis of this compound

This protocol describes the synthesis of DMH from acetone cyanohydrin and ammonium carbonate, a classic example where the solubility of the product is a key consideration in the workup.

Materials:

  • Acetone cyanohydrin

  • Ammonium carbonate

  • Deionized water

  • Diethyl ether

  • Activated carbon (optional)

Procedure:

  • In a well-ventilated hood, mix acetone cyanohydrin and freshly powdered ammonium carbonate in a beaker.[6]

  • Warm the mixture on a steam bath, stirring with a thermometer. The reaction will begin around 50°C and should be maintained between 68-80°C for approximately 3 hours.[6]

  • To complete the reaction and decompose any excess ammonium carbonate, raise the temperature to 90°C until the mixture is quiescent (about 30 minutes).[6]

  • Cool the reaction mixture, which should solidify.

  • Dissolve the solid residue in a minimal amount of hot water.[6]

  • (Optional) If the solution is colored, add a small amount of activated carbon and digest for a few minutes before filtering the hot solution.[6]

  • Evaporate the filtrate on a hot plate until crystals begin to form at the surface, then chill the solution in an ice bath.

  • Collect the white crystals by suction filtration. Wash the filter cake with small portions of diethyl ether.[6]

  • Further crops of crystals can be obtained by concentrating the mother liquor.[6]

Protocol 2: N-Chlorination of this compound

This protocol provides a method for the synthesis of N-chlorinated hydantoins, where DMH is used as a starting material. The reaction is carried out in a slurry, highlighting a scenario where the initial solubility of DMH is low.

Materials:

  • This compound

  • Trichloroisocyanuric acid (TCCA)

  • Acetonitrile

  • Chloroform

  • Hexanes

  • Silica gel

Procedure:

  • To a stirred slurry of this compound in acetonitrile, add TCCA.

  • Stir the mixture for 30 minutes.

  • Isolate the product and triturate it in chloroform.

  • Filter the chloroform solution through a 1 cm-thick pad of silica gel to remove byproducts.

  • Concentrate the filtrate and purify the crude product by recrystallization from chloroform and hexanes to yield the N-chlorinated hydantoin.

This methodology is a general procedure for the N-chlorination of hydantoins.[8]

Visualizations

TroubleshootingWorkflow start Poor DMH Solubility Issue q1 Is the reaction temperature adjustable? start->q1 a1_yes Increase temperature to enhance solubility q1->a1_yes Yes q2 Can the solvent be changed? q1->q2 No end_success Solubility Issue Resolved a1_yes->end_success a2_yes Select a better solvent (e.g., Methanol, Ethanol) q2->a2_yes Yes q3 Is it an aqueous system? q2->q3 No a2_yes->end_success a3_yes Adjust pH with a base to increase solubility q3->a3_yes Yes a3_no Consider using a co-solvent system q3->a3_no No a3_yes->end_success end_fail Consider alternative synthetic routes a3_no->end_fail

Caption: Troubleshooting workflow for DMH solubility issues.

BuchererBergsPathway ketone Ketone/Aldehyde cyanohydrin Cyanohydrin Intermediate ketone->cyanohydrin + Cyanide cyanide KCN / NaCN ammonium_carbonate (NH4)2CO3 aminonitrile Aminonitrile Intermediate ammonium_carbonate->aminonitrile releases NH3 cyanohydrin->aminonitrile + NH3 hydantoin 5,5-Disubstituted Hydantoin aminonitrile->hydantoin + CO2, cyclization

Caption: Simplified Bucherer-Bergs reaction pathway.

References

Technical Support Center: DMDM Hydantoin (DMDMH) Formulation Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DMDM Hydantoin (DMDMH). This resource is designed for researchers, scientists, and formulation professionals to troubleshoot and prevent the decomposition of DMDMH in cosmetic and personal care formulations.

Frequently Asked Questions (FAQs)

Q1: What is DMDM hydantoin and how does it function as a preservative?

DMDM hydantoin (1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione) is a highly effective broad-spectrum antimicrobial preservative.[1][2] It belongs to a class of compounds known as "formaldehyde donors" or "formaldehyde-releasers."[1][3] Its preservative action is not due to the intact molecule itself, but through the slow, controlled release of formaldehyde into the formulation.[4][5] This process creates an environment unfavorable for the growth of microorganisms, including gram-positive and gram-negative bacteria, yeasts, and molds, thus extending the product's shelf life and ensuring its safety during use.[6][7][8]

Q2: What are the primary decomposition products of DMDMH?

The decomposition of DMDMH is a stepwise process involving the hydrolytic cleavage of its N-hydroxymethyl groups. This process liberates formaldehyde and results in the formation of several intermediate and final byproducts. A study utilizing HPLC analysis identified the primary decomposition products as:

  • 1-hydroxymethyl-5,5-dimethylhydantoin (1-MDMH)

  • 3-hydroxymethyl-5,5-dimethylhydantoin (3-MDMH)

  • 5,5-dimethylhydantoin (DMH)[9]

Formaldehyde is the key antimicrobial agent released during this process.

Q3: What are the main factors that cause DMDMH to decompose?

The stability of DMDMH and the rate of formaldehyde release are primarily influenced by environmental and formulation factors:

  • pH: DMDMH is stable over a wide pH range, typically between 4 and 10.[10][11] However, decomposition can be accelerated in highly alkaline (basic) conditions.[9]

  • Temperature: Elevated temperatures, both during manufacturing (e.g., if added at temperatures above 80°C) and during storage, can increase the rate of decomposition and formaldehyde release.[7][12]

  • Storage Time: As a formaldehyde-releaser, DMDMH is designed to release formaldehyde over time. The cumulative amount of released formaldehyde will naturally increase with the age of the product.[12]

  • Formulation Matrix: The overall composition of the cosmetic formulation can influence stability, although DMDMH is known for its good compatibility with most cosmetic ingredients, including surfactants, emulsifiers, and proteins.[8][10][13]

Q4: Is DMDMH compatible with other common cosmetic ingredients?

Yes, DMDMH exhibits excellent compatibility with a wide array of cosmetic ingredients.[8][11] It is highly soluble in water, making it easy to incorporate into aqueous formulations and the water phase of emulsions.[10][11] Its antimicrobial efficacy is generally not affected by surfactants, proteins, or emulsifiers.[13] It can also be used in synergy with other preservatives like parabens and Iodopropynyl Butylcarbamate (IPBC) for enhanced effect.[13]

Troubleshooting Guide

This guide addresses common issues encountered during formulation development and stability testing.

Issue 1: Increased Free Formaldehyde Levels in Stability Samples

Scenario: You are conducting a stability study on a new lotion formulation preserved with 0.5% DMDMH. After 3 months at 40°C, the free formaldehyde level exceeds your target limit.

Possible Causes & Troubleshooting Steps:

  • Elevated Storage/Processing Temperature: High temperatures accelerate the hydrolysis of DMDMH.[12]

    • Action: Review the manufacturing protocol. Was the DMDMH added at the recommended temperature, typically at or below 60°C-80°C?[7][11] Evaluate if the product's intended storage or shipping conditions involve exposure to high heat.

  • Formulation pH Shift: The pH of the formulation may have drifted into a more alkaline range during the study.

    • Action: Measure the pH of the aged sample. If it has increased, investigate the buffering capacity of your system. Consider adding a suitable buffering agent to maintain the pH within the optimal range (ideally pH 4-8) for DMDMH stability.

  • Extended Storage Time: The release of formaldehyde is a time-dependent process.

    • Action: Analyze the rate of release. If the initial release is within limits but increases steadily, this may be the expected behavior. The formulation may require an initial lower concentration of DMDMH if the shelf-life target is very long.

Issue 2: Physical Instability (e.g., Phase Separation) in an Emulsion Containing DMDMH

Scenario: An oil-in-water cream you are developing shows signs of coalescence (separation) after one month. You suspect an issue with the preservative system.

Possible Causes & Troubleshooting Steps:

  • pH-Induced Emulsifier Disruption: While DMDMH itself is unlikely to be the direct cause, its decomposition can be a symptom of a larger issue, such as a pH shift. A significant change in pH can alter the charge on ionic emulsifiers, causing them to lose their efficacy and leading to emulsion breakdown.[14][15]

    • Action: Measure the pH of the separated sample and compare it to the initial value. If a significant shift has occurred, address the root cause of the pH instability (e.g., buffer system, interaction with other raw materials).

  • Ingredient Incompatibility: Although rare with DMDMH, an unforeseen interaction with another ingredient could be occurring, potentially accelerated by stress conditions (heat, light).

    • Action: Create separate test formulations omitting one ingredient at a time to isolate the problematic component.

  • Inadequate Emulsification: The instability may not be related to the preservative at all.

    • Action: Review the emulsifier system (type and concentration), the oil-to-water ratio, and the homogenization process (shear rate, duration).[15][16] Ensure the viscosity of the continuous phase is sufficient to prevent creaming and coalescence.[16][17]

Data & Experimental Protocols

Quantitative Data on DMDMH Stability

The rate of DMDMH decomposition is highly dependent on the specific formulation matrix. The following table provides a conceptual summary of expected trends based on established chemical principles. Actual quantitative results must be determined experimentally for each unique formulation.

FactorConditionExpected Impact on Formaldehyde ReleaseRationale
Temperature Increase from 25°C to 45°CSignificant IncreaseHydrolysis is a chemical reaction, and its rate generally increases with temperature.[12]
pH Increase from pH 6 to pH 9Moderate to Significant IncreaseThe hydrolysis of N-hydroxymethyl groups is known to be accelerated by basic conditions.[9]
pH Decrease from pH 6 to pH 4Minimal to No ChangeDMDMH is generally very stable in neutral to mildly acidic conditions.[10]
Storage Time From 1 month to 12 monthsGradual IncreaseThe preservative function relies on the slow, continuous release of formaldehyde over the product's shelf life.[12]
Key Experimental Protocol: Quantification of Free Formaldehyde by HPLC

This protocol outlines a common method for determining the concentration of free formaldehyde in a cosmetic product, which is crucial for assessing DMDMH decomposition. The method involves derivatization of formaldehyde with 2,4-dinitrophenylhydrazine (DNPH) followed by analysis using High-Performance Liquid Chromatography (HPLC).[18][19]

Objective: To accurately quantify the amount of free formaldehyde present in a cosmetic sample.

Materials:

  • HPLC system with UV detector

  • RP-C8 or RP-C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 2,4-dinitrophenylhydrazine (DNPH) solution (e.g., 0.1 N in acetonitrile)

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Formaldehyde standard solution

  • Sample preparation vials, syringes, and 0.45 µm filters

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of formaldehyde of known concentration.

    • Create a series of calibration standards (e.g., 0, 2, 4, 8, 16 ppm) by diluting the stock solution.[18]

    • Derivatize each standard by mixing a known volume with the DNPH solution. The resulting formaldehyde-DNPH derivative is stable and detectable by UV.

  • Sample Preparation:

    • Accurately weigh a portion of the cosmetic sample and disperse it in a suitable solvent (e.g., water or tetrahydrofuran).

    • Mix thoroughly to ensure extraction of the free formaldehyde.

    • Centrifuge the sample to separate any solids.

    • Take a known volume of the supernatant and react it with the DNPH solution to derivatize the formaldehyde.[18]

    • Filter the resulting solution through a 0.45 µm syringe filter before injection into the HPLC.

  • Chromatographic Conditions (Example):

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 45:55 v/v).[18][19]

    • Flow Rate: 1.0 - 1.5 mL/min.[18][19]

    • Column: Licrosorb RP-8 or equivalent.[18]

    • Detection Wavelength: 345-353 nm (the absorbance maximum for the formaldehyde-DNPH derivative).[18][19]

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the prepared standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the prepared sample.

    • Identify the formaldehyde-DNPH derivative peak in the sample chromatogram by comparing its retention time with that of the standards.

    • Quantify the concentration of formaldehyde in the sample by interpolating its peak area on the calibration curve.

Visual Diagrams

DecompositionPathway cluster_products Decomposition Products DMDMH DMDMH (1,3-Bis(hydroxymethyl)-5,5-dimethylhydantoin) MDMH3 3-MDMH (3-hydroxymethyl-5,5-dimethylhydantoin) DMDMH->MDMH3 Alternative Path invis1 DMDMH->invis1 Hydrolysis MDMH1 1-MDMH (1-hydroxymethyl-5,5-dimethylhydantoin) invis2 MDMH1->invis2 Hydrolysis DMH DMH (this compound) MDMH3->DMH CH2O3 Formaldehyde MDMH3->CH2O3 CH2O1 Formaldehyde CH2O2 Formaldehyde invis1->MDMH1 invis1->CH2O1 invis2->DMH invis2->CH2O2

Caption: Chemical decomposition pathway of DMDM Hydantoin via hydrolysis.

StabilityWorkflow prep 1. Prepare Formulation Batches (Test vs. Control) stress 2. Apply Stress Conditions (e.g., 40°C, 50°C, UV Light) prep->stress pull 3. Pull Samples at Time Points (T=0, 1M, 2M, 3M) stress->pull test 4. Conduct Analytical Testing pull->test ph pH Measurement test->ph visc Viscosity/Rheology test->visc hplc Free Formaldehyde (HPLC) test->hplc visual Visual Appearance test->visual analyze 5. Analyze Data & Compare to Specs ph->analyze visc->analyze hplc->analyze visual->analyze report 6. Conclude Stability & Shelf Life analyze->report

Caption: Experimental workflow for a typical cosmetic stability study.

TroubleshootingTree start Problem: Suspected DMDMH Decomposition (e.g., Odor, Instability) check_ph Check Formulation pH start->check_ph ph_ok Is pH within spec (e.g., 4-8)? check_ph->ph_ok check_temp Review Temp History (Manufacturing & Storage) ph_ok->check_temp Yes fix_ph Solution: Improve buffer system. Adjust pH. ph_ok->fix_ph No temp_ok Was temp < 80°C? check_temp->temp_ok check_matrix Analyze for Incompatibilities temp_ok->check_matrix Yes fix_temp Solution: Modify manufacturing process. Advise on storage conditions. temp_ok->fix_temp No fix_matrix Solution: Isolate and replace incompatible ingredient. check_matrix->fix_matrix Incompatibility Identified stable Decomposition is unlikely the primary issue. Investigate other causes (e.g., emulsifier). check_matrix->stable No Incompatibilities Found

Caption: Troubleshooting decision tree for DMDMH decomposition issues.

References

Technical Support Center: Managing Thermal runaway in Exothermic Halogenation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you safely manage exothermic halogenation reactions and prevent thermal runaway.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Unexpectedly rapid temperature increase during reagent addition.

  • Question: My reaction temperature is rising much faster than anticipated after adding the halogenating agent. What should I do and what could be the cause?

  • Answer:

    • Immediate Action: Cease addition of the halogenating agent immediately. If possible, increase the cooling to the reactor. Prepare for emergency measures such as quenching the reaction if the temperature continues to rise uncontrollably.

    • Potential Causes & Solutions:

      • Inadequate Heat Removal: The rate of heat generation is exceeding the heat removal capacity of your reactor.[1] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[2]

        • Solution: Reduce the addition rate of the halogenating agent. Ensure your cooling system is operating at maximum capacity and is appropriate for the scale of the reaction.[3] For larger-scale reactions, consider using a more efficient reactor design, such as a continuous flow reactor, which offers superior heat transfer.[4]

      • Incorrect Reagent Concentration: Using a more concentrated halogenating agent than specified in the protocol can lead to a faster, more exothermic reaction.

        • Solution: Double-check the concentration of your reagents. Always use calibrated addition pumps for accurate dosing.

      • Hotspots due to Poor Mixing: Inadequate agitation can create localized areas of high reagent concentration, leading to hotspots where the reaction rate is significantly higher.[3]

        • Solution: Ensure the stirring speed is adequate for the viscosity of the reaction mixture to maintain homogeneity.[3] The choice of stirrer is also critical; an anchor stirrer, for instance, is not effective for low-viscosity exothermic reactions.[3]

Issue 2: The reaction does not initiate, leading to an accumulation of unreacted reagents.

  • Question: I've added a significant portion of my halogenating agent, but the reaction hasn't started. I'm concerned about a delayed, rapid reaction. What should I do?

  • Answer:

    • Immediate Action: Stop the addition of the halogenating agent immediately. Do not increase the temperature to try and force initiation. An accumulation of unreacted starting material and reagent can lead to a dangerous thermal runaway if the reaction suddenly initiates.[5]

    • Potential Causes & Solutions:

      • Catalyst Inactivity: The catalyst may be inactive or poisoned. For many halogenations, especially of aromatic compounds, a Lewis acid catalyst is required to activate the halogen.[6][7]

        • Solution: Verify the quality and activity of your catalyst. Ensure it was added correctly and has not been deactivated by impurities in the starting materials or solvent.

      • Low Temperature: While high temperatures are a concern, some reactions have a minimum initiation temperature.

        • Solution: Consult the literature or process safety data to confirm the correct initiation temperature. If a slight, controlled temperature increase is required, it must be done with extreme caution and with emergency cooling on standby.

      • Inhibitors: The presence of an unknown inhibitor in your starting materials or solvent could be preventing the reaction.

        • Solution: Ensure the purity of all your reagents and solvents.

Issue 3: A sudden pressure increase is observed in the reactor.

  • Question: My reactor pressure is rising rapidly, and it's not proportional to the temperature increase. What is happening?

  • Answer:

    • Immediate Action: This is a critical situation that could indicate the evolution of gaseous byproducts, a sign of a decomposition reaction. Immediately initiate emergency procedures, which may include emergency venting or dumping the reaction into a quench solution.[8]

    • Potential Causes & Solutions:

      • Decomposition Reaction: The reaction temperature may have exceeded the decomposition temperature of a reactant, intermediate, or product, leading to the rapid generation of gas.[5]

        • Solution: A thorough thermal hazard assessment, using techniques like Differential Scanning Calorimetry (DSC), is crucial to determine the decomposition temperature of all components in your reaction mixture.[9][10] The process temperature should always be kept well below the onset temperature of decomposition.

      • Side Reactions: Unwanted side reactions can also produce gaseous byproducts.

        • Solution: Analyze the headspace of your reactor to identify the evolved gases. This can help in diagnosing the specific side reaction occurring.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is thermal runaway in the context of halogenation reactions?

A1: Thermal runaway is a hazardous situation where an exothermic halogenation reaction becomes uncontrollable.[1] The heat generated by the reaction increases the reaction rate, which in turn generates even more heat, creating a dangerous positive feedback loop.[11] This can lead to a rapid increase in temperature and pressure, potentially resulting in an explosion, fire, and the release of toxic materials.[11][12] Halogenation reactions, particularly fluorinations, can be highly energetic and difficult to control.[6]

Q2: How can I assess the thermal risk of my halogenation reaction before scaling up?

A2: A thorough thermal risk assessment is essential before any scale-up.[2] The following experimental protocols are key:

  • Reaction Calorimetry (RC): This technique measures the heat evolved during the reaction under process conditions.[13][14] It helps determine the heat of reaction, heat release rate, and the maximum temperature of the synthesis reaction (MTSR) in case of a cooling failure.[15][16]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal stability of all individual components and the final reaction mixture.[9][10] It identifies the onset temperature of any decomposition reactions, which is a critical safety parameter.[15]

Experimental Protocol: Reaction Calorimetry (RC1e Example for a Bromination Reaction)

  • Setup: A reaction calorimeter (e.g., Mettler-Toledo RC1e) is set up according to the manufacturer's instructions. The reactor is charged with the starting material (e.g., VOR5) and solvent (e.g., chlorobenzene).[16]

  • Reagent Addition: The halogenating agent (e.g., N-Bromosuccinimide, NBS) and initiator (e.g., Azobisisobutyronitrile, AIBN) are added sequentially at room temperature.[16]

  • Initiation and Monitoring: The reaction mixture is heated to the desired process temperature (e.g., 65-70°C) to initiate the reaction.[16] The heat flow, temperature, and pressure are continuously monitored throughout the reaction.

  • Data Analysis: The collected data is used to calculate the heat of reaction, adiabatic temperature rise, and to classify the reaction's criticality.[16]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A small, representative sample (typically 5-10 mg) of the substance to be tested (reactant, intermediate, product, or reaction mixture) is hermetically sealed in a crucible.[10]

  • Heating Program: The sample is placed in the DSC instrument and subjected to a controlled temperature program, typically a linear temperature ramp (e.g., 2-10 °C/min).

  • Data Acquisition: The heat flow to or from the sample relative to a reference is measured as a function of temperature.

  • Analysis: Exothermic events, such as decomposition, are identified by peaks in the heat flow signal. The onset temperature of these exotherms is a critical parameter for safety assessment.[15]

Quantitative Data Summary: Thermal Hazard Assessment

The following table summarizes key parameters obtained from thermal analysis and their significance in risk assessment.

ParameterDescriptionTypical Value RangeSignificanceData Source
Heat of Reaction (ΔHr) The total heat released by the desired chemical reaction.-50 to -400 kJ/molA higher value indicates a more energetic reaction with greater potential for thermal runaway.Reaction Calorimetry[13]
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase if all the heat from the reaction is absorbed by the reaction mass without any heat loss.50 to >200 °CA large ΔTad indicates that a loss of cooling could lead to a significant and dangerous temperature increase.Reaction Calorimetry[13]
Decomposition Onset Temperature (Tonset) The temperature at which an undesired decomposition reaction begins to generate a detectable amount of heat.Varies widelyThe maximum process temperature must be kept safely below this value to avoid triggering a runaway decomposition.Differential Scanning Calorimetry[15]
Time to Maximum Rate under Adiabatic Conditions (TMRad) The time it takes for a reaction to reach its maximum rate of heat generation under adiabatic (no heat loss) conditions.Minutes to hoursA short TMRad indicates a rapidly accelerating reaction with little time for corrective action in an emergency.Adiabatic Calorimetry[17]

Q3: What are the key strategies for preventing thermal runaway in halogenation reactions?

A3: A multi-layered approach is crucial for preventing thermal runaway:

  • Inherently Safer Design:

    • Reagent Choice: Where possible, use less reactive halogenating agents. For example, diethylaminosulfur trifluoride (DAST) is a more stable and controllable fluorinating agent than elemental fluorine.[6]

    • Solvent Selection: Use a solvent with a high boiling point to act as a heat sink. The solvent should also be thermally stable and not react with any of the reagents.

    • Semi-Batch Operation: Instead of adding all reagents at once, use a semi-batch process where one reagent is added gradually.[2] This limits the amount of unreacted material and allows for better control of the heat generation rate.[5]

  • Process Control:

    • Temperature Control: Maintain strict control over the reaction temperature using an efficient cooling system.[18] Fast-response temperature sensors are critical for early detection of deviations.[18]

    • Agitation: Ensure robust and reliable agitation to prevent hotspots and maintain a uniform temperature throughout the reactor.[3]

    • Dosing Control: Accurately control the addition rate of the limiting reagent.[19]

  • Emergency Measures:

    • Inhibition: Have a chemical inhibitor ready to inject into the reactor to stop the reaction in an emergency.[20]

    • Quenching: A system to quickly dump the reactor contents into a large volume of a quenching agent can be a lifesaver.[8]

    • Emergency Venting: The reactor should be equipped with a properly sized pressure relief system (e.g., a rupture disc or safety valve) to safely vent any overpressure in a worst-case scenario.[9][21]

Q4: How does the choice of catalyst affect the risk of thermal runaway in halogenation?

A4: Catalysts play a significant role in halogenation reactions and can influence the risk of thermal runaway.

  • Increased Reaction Rate: Catalysts like Lewis acids (e.g., AlCl₃, FeBr₃) increase the electrophilicity of the halogen, thereby increasing the reaction rate.[6][22] A faster reaction rate leads to a higher rate of heat generation, which can increase the risk of thermal runaway if not properly controlled.

  • Potential for Side Reactions: Some catalysts can promote unwanted side reactions that may be more exothermic or produce gaseous byproducts, increasing the overall hazard.

  • Catalyst Decomposition: The catalyst itself may decompose at higher temperatures, potentially leading to a loss of control over the reaction or initiating other hazardous reactions.

Section 3: Visual Guides

Troubleshooting Logic for Unexpected Temperature Rise

Troubleshooting_Temperature_Rise start Unexpected Rapid Temperature Increase action1 Cease Reagent Addition Immediately start->action1 action2 Increase Cooling action1->action2 check1 Is Temperature Still Rising? action2->check1 emergency Initiate Emergency Procedures (e.g., Quench) check1->emergency Yes investigate Investigate Root Cause check1->investigate No cause1 Inadequate Heat Removal? investigate->cause1 cause2 Incorrect Reagent Concentration? cause1->cause2 No solution1 Reduce Addition Rate / Improve Cooling cause1->solution1 Yes cause3 Poor Mixing (Hotspots)? cause2->cause3 No solution2 Verify Reagent Concentration cause2->solution2 Yes solution3 Increase Stirring Speed / Change Stirrer cause3->solution3 Yes end Process Stabilized cause3->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for a rapid temperature increase.

Thermal Runaway Prevention Strategy

Prevention_Strategy cluster_0 Layers of Protection cluster_1 Goal layer1 Inherently Safer Design Reagent & Solvent Choice Semi-Batch Operation layer2 Process Control Temperature Control Agitation Dosing Control layer3 Emergency Measures Inhibition Quenching Emergency Venting goal Safe Halogenation Process layer3->goal Prevents Thermal Runaway

Caption: A multi-layered approach to preventing thermal runaway.

References

Technical Support Center: Optimizing Catalyst Loading for DBDMH-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) in their synthetic endeavors. The following sections offer insights into optimizing catalyst loading and addressing common challenges to ensure successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic applications of DBDMH?

A1: DBDMH is a versatile reagent that can act as a source of electrophilic bromine ("Br+") or bromine radicals (Br•).[1] Its primary applications include:

  • Benzylic and Allylic Bromination: Typically requires a radical initiator like AIBN.[1][2]

  • Electrophilic Aromatic Bromination: Often facilitated by an acid catalyst (Brønsted or Lewis acid).[2][3]

  • Dibromination of Alkenes: This reaction is often performed catalyst-free.[2][4][5]

  • Oxidation Reactions: DBDMH can be used for the oxidation of thiols to disulfides.[6]

  • Esterification and Aldol Condensation: In some cases, DBDMH can act as a precatalyst to activate carbonyl groups.[7][8]

Q2: How do I choose the right catalyst for my DBDMH-mediated reaction?

A2: The choice of catalyst is critical and depends on the desired transformation. For instance, in reactions with substrates like toluene, a Lewis acid such as zirconium(IV) chloride (ZrCl₄) can promote benzylic bromination, whereas a Brønsted acid like trifluoromethanesulfonic acid (TfOH) will favor bromination of the aromatic ring.[1] For radical reactions, initiators like AIBN or photo-irradiation are commonly used.[9]

Q3: My reaction shows low or no conversion. What are the potential causes?

A3: Low conversion in DBDMH-mediated reactions can stem from several factors:

  • Reagent Quality: Ensure the purity of both your substrate and DBDMH. Impurities can inhibit the reaction or consume the reagent.[2]

  • Reaction Conditions: Temperature and reaction time are crucial. Some reactions may require heating to initiate, while others need lower temperatures for better selectivity.[2]

  • Catalyst Issues: The catalyst, if required, may be inappropriate for the transformation or may have deactivated.

  • Stoichiometry: Incorrect molar ratios of reactants can lead to poor conversion.[2]

Q4: I am observing significant over-bromination. How can I improve selectivity for mono-bromination?

A4: Achieving mono-bromination, especially on activated substrates, requires careful control over reaction parameters:

  • Stoichiometry: Use a stoichiometric amount or a slight excess of the substrate relative to the available bromine. For mono-bromination, a ratio of 0.50-0.55 mole equivalents of DBDMH to 1 mole of the substrate is often recommended.[2]

  • Temperature: Lowering the reaction temperature can decrease the reaction rate and improve selectivity.[2]

  • DBDMH Addition: Adding the solid DBDMH in portions can help control the reaction rate and prevent a buildup of the brominating agent.[2]

Q5: What is a standard work-up procedure for reactions involving DBDMH?

A5: A typical work-up involves quenching any excess DBDMH with a reducing agent like a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium hydrosulfite (Na₂S₂O₄).[2][9] The byproduct, 5,5-dimethylhydantoin, is often insoluble in common organic solvents and can be removed by filtration.[2] The organic layer is then washed, dried, and concentrated, followed by purification of the product.[2]

Troubleshooting Guide

Issue 1: Low Yield and Incomplete Conversion
Potential Cause Troubleshooting Steps
Insufficient Catalyst Loading Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%). For some reactions, a higher loading may be necessary to achieve a reasonable rate.
Catalyst Deactivation Use a fresh batch of catalyst. Ensure all glassware is clean and dry, and use high-purity, anhydrous solvents.[9]
Inappropriate Catalyst Verify that the chosen catalyst is suitable for the desired transformation (e.g., radical initiator for benzylic bromination, acid catalyst for aromatic substitution).[2]
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for side product formation.
Poor Reagent Quality Ensure the purity of DBDMH and the substrate. Impurities can act as catalyst poisons.[2]
Issue 2: Poor Selectivity (Over-bromination or undesired side products)
Potential Cause Troubleshooting Steps
Excessive Catalyst Loading Reduce the catalyst loading. In some cases, a higher catalyst concentration can lead to undesired side reactions.
High Reaction Temperature Lower the reaction temperature to improve selectivity.[2]
Incorrect Stoichiometry For mono-bromination, carefully control the stoichiometry to ~0.5 equivalents of DBDMH.[2]
Method of Reagent Addition Add DBDMH portion-wise to the reaction mixture to maintain a low concentration of the brominating agent.[2]
Solvent Effects The choice of solvent can influence selectivity. Screen different solvents to find the optimal one for your reaction.

Data Presentation: Catalyst Loading in DBDMH Reactions

Reaction Type Catalyst/Initiator Substrate Example Typical Catalyst Loading Reference
Benzylic BrominationRadical Initiator (e.g., AIBN)MethylarenesCatalytic amount[10]
Benzylic BrominationLewis Acid (e.g., ZrCl₄)Toluene10 mol%[9]
Aromatic Ring BrominationAcid Catalyst (Brønsted or Lewis)Electron-rich arenesCatalytic to stoichiometric[2]
Dibromination of AlkenesNone (Catalyst-free)Various alkenesN/A[2][4][5]
EsterificationDBDMH (as precatalyst)Carboxylic acids and alcohols3.5 - 7 mol%[7][8]
Synthesis of BenzimidazolesDBDMH (as catalyst)o-phenylenediamines and aldehydesCatalytic[2]

Experimental Protocols

Protocol 1: Ortho-monobromination of Phenols

This protocol describes a general procedure for the selective ortho-monobromination of phenols.

  • Preparation: Dissolve the phenolic substrate (1.0 mmol) in chloroform (5-7 mL) in a round-bottom flask at room temperature.[9]

  • Reagent Addition: Add solid DBDMH (0.50-0.52 mmol) to the solution. The reagent can be added in one portion or portion-wise.[9]

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the progress of the reaction by TLC until the starting material is consumed.[9]

  • Work-up: Upon completion, add a 10% aqueous sodium hydrosulfite solution to the reaction mixture and stir for 5 minutes to quench excess DBDMH.[9]

  • Extraction & Drying: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude product by flash chromatography on silica gel to obtain the pure ortho-monobrominated phenol.[9]

Protocol 2: Lewis Acid Catalyzed Benzylic Bromination of Toluene

This protocol is adapted from a procedure for selective benzylic bromination using a Lewis acid catalyst.[9]

  • Reaction Setup: To a suspension of zirconium(IV) chloride (ZrCl₄, 0.1 mmol) in dichloromethane (4 mL), add toluene (4 mmol).[9]

  • Reagent Addition: Add DBDMH (2 mmol) to the mixture at room temperature.[9]

  • Reaction Conditions: Stir the mixture at room temperature under ambient light. Monitor the reaction progress by GC-MS or TLC.[9]

  • Work-up: After the reaction is complete, quench with a saturated aqueous solution of Na₂S₂O₃.[9]

  • Extraction & Drying: Extract the product with dichloromethane. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]

  • Purification: The resulting crude product can be further purified by column chromatography if necessary.[9]

Visualizations

Experimental_Workflow start Start setup Reaction Setup (Substrate, Solvent, Catalyst, DBDMH) start->setup reaction Reaction (Stirring at appropriate temperature) setup->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quenching, Extraction) monitoring->workup Complete drying Drying of Organic Layer (e.g., Na₂SO₄, MgSO₄) workup->drying purification Purification (Column Chromatography) drying->purification product Final Product purification->product

Caption: General experimental workflow for DBDMH-mediated reactions.

Troubleshooting_Workflow start Low Yield or Poor Selectivity check_reagents Check Reagent Purity (Substrate & DBDMH) start->check_reagents verify_stoichiometry Verify Stoichiometry check_reagents->verify_stoichiometry optimize_catalyst Optimize Catalyst Loading verify_stoichiometry->optimize_catalyst screen_temp Screen Reaction Temperature optimize_catalyst->screen_temp adjust_addition Adjust Reagent Addition Method screen_temp->adjust_addition analyze Analyze Results adjust_addition->analyze

Caption: Troubleshooting workflow for optimizing DBDMH reactions.

References

Validation & Comparative

A Comparative Guide: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) vs. N-Bromosuccinimide (NBS) for Bromination and Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate reagent for bromination and oxidation reactions is a critical decision that influences reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an in-depth, objective comparison of two prominent N-bromo reagents: 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and N-bromosuccinimide (NBS). The comparison is supported by experimental data, detailed protocols, and mechanistic diagrams to aid in reagent selection for specific applications.

Executive Summary

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) has emerged as a highly effective and versatile brominating and oxidizing agent, often presenting significant advantages over the more traditionally used N-bromosuccinimide (NBS). Key benefits of DBDMH include a higher bromine content by weight, leading to improved atom economy, and the formation of a less soluble byproduct, 5,5-dimethylhydantoin, which simplifies product purification.[1] While NBS is a reliable and widely used reagent, DBDMH frequently demonstrates comparable or superior reactivity and selectivity in various transformations, including benzylic brominations and oxidation of alcohols and thiols.[1][2][3]

Data Presentation: A Quantitative Comparison

The following tables summarize the performance of DBDMH and NBS in key chemical transformations, providing a clear comparison of their efficacy based on available experimental data.

Table 1: Physical and Chemical Properties

Property1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)N-Bromosuccinimide (NBS)
CAS Number 77-48-5128-08-5
Molecular Formula C₅H₆Br₂N₂O₂C₄H₄BrNO₂
Molecular Weight 285.92 g/mol 177.98 g/mol
Appearance White to slightly yellow crystalline powderWhite crystalline solid
Melting Point 197-199 °C (decomposes)[2]175-178 °C
Bromine Content ~55.9%~44.9%
Solubility Soluble in chloroform and ethanol; slightly soluble in water.[2]Soluble in acetone, THF, DMF, acetonitrile, and DMSO; slightly soluble in water and acetic acid.[4]

Table 2: Performance in Benzylic Bromination of Toluene

EntryBrominating Agent (equiv.)Catalyst (mol%)Yield of Benzyl Bromide (%)Yield of Ring Bromination Products (%)Reference
1DBDMH (0.5)ZrCl₄ (10)860[1]
2NBS (1.0)ZrCl₄ (10)390[1]

Table 3: Performance in Oxidation of Alcohols

SubstrateReagentConditionsYield (%)Reference
Benzyl alcoholDBDMH / H₂O₂60°C, 2h>95[5]
Benzyl alcoholNBS / H₂O₂60°C, 2hLower yields than DBDMH[5]
4-Chlorobenzyl alcoholDBDMHSolvent-free, 70°C, 15 min95[6]
1-PhenylethanolDBDMHSolvent-free, 70°C, 30 min94[6]

Note: Direct side-by-side comparative data for the oxidation of the same alcohol under identical conditions was limited. The data presented indicates the high efficiency of DBDMH. One study noted that replacing DBDMH with NBS in the oxidation of benzyl alcohol with H₂O₂ resulted in "much lowered yields".[5]

Table 4: Performance in Oxidation of Thiols to Disulfides

SubstrateReagentConditionsTimeYield (%)Reference
ThiophenolDBDMHCH₂Cl₂, rt2 min98[3]
BenzylthiolDBDMHCH₂Cl₂, rt2 min95[3]

Note: While direct comparative studies with NBS under the same conditions were not found, the data highlights the rapid and high-yielding oxidation of thiols using DBDMH under mild conditions.[3]

Experimental Protocols

Detailed methodologies for key reactions are provided below to facilitate the practical application of these reagents.

Protocol 1: Benzylic Bromination of Toluene using DBDMH

This protocol is adapted from a study demonstrating the superior performance of DBDMH over NBS in Lewis acid-catalyzed benzylic bromination.[1]

  • Materials: Toluene, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), Zirconium(IV) chloride (ZrCl₄), Dichloromethane (CH₂Cl₂), Saturated aqueous NaHCO₃ solution.

  • Procedure:

    • To a suspension of ZrCl₄ (0.1 mmol) in CH₂Cl₂ (4 mL), add toluene (1.0 mmol) and DBDMH (0.5 mmol) at room temperature.

    • Stir the mixture at room temperature for 2 hours under ambient light.

    • Monitor the reaction progress by gas chromatography (GC).

    • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.

Protocol 2: Wohl-Ziegler Bromination of an Alkene using NBS

This is a classic protocol for the allylic bromination of alkenes.[7]

  • Materials: Alkene (e.g., cyclohexene), N-bromosuccinimide (NBS), a radical initiator (e.g., AIBN or benzoyl peroxide), Carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve the alkene in CCl₄.

    • Add NBS (1.1 equivalents) and a catalytic amount of the radical initiator.

    • Heat the mixture to reflux. The reaction is often initiated by shining a lamp on the flask.

    • Continue refluxing until the reaction is complete (TLC monitoring). The denser NBS is converted to the less dense succinimide, which floats.[7]

    • Cool the reaction mixture and filter to remove the succinimide.

    • Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, then with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the allylic bromide.

Protocol 3: Oxidation of a Secondary Alcohol using DBDMH

This solvent-free protocol demonstrates an efficient and environmentally friendly method for the oxidation of secondary alcohols.[6]

  • Materials: Secondary alcohol (e.g., 1-phenylethanol), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).

  • Procedure:

    • In a round-bottom flask, mix the secondary alcohol (1 mmol) and DBDMH (1-1.5 mmol).

    • Heat the mixture in an oil bath at 70-80 °C.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and add hot water to dissolve the this compound byproduct.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the ketone.

Protocol 4: Electrophilic Addition to an Alkene (Bromohydrin Formation) using NBS

This protocol describes the formation of a bromohydrin from an alkene.[8]

  • Materials: Alkene (e.g., 3-sulfolene), N-bromosuccinimide (NBS), Dimethyl sulfoxide (DMSO), Water.

  • Procedure:

    • Dissolve the alkene in a 1:1 mixture of DMSO and water.

    • Cool the solution in an ice bath.

    • Add NBS portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until completion (TLC monitoring).

    • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the bromohydrin.

Mandatory Visualization: Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways for reactions involving DBDMH and NBS.

Radical_Bromination Radical Chain Mechanism for Benzylic/Allylic Bromination cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator (Light or Heat) Br2 Br-Br Initiator->Br2 Homolytic Cleavage Br_rad 2 Br• Br2->Br_rad Substrate R-H (Allylic/Benzylic) Radical R• Substrate->Radical HBr_gen HBr Br2_prop Br₂ Radical->Br2_prop Bromination HBr H-Br NBS_DBDMH NBS or DBDMH Succinimide_DMH Succinimide or This compound NBS_DBDMH->Succinimide_DMH NBS_DBDMH->Br2_prop regenerates Product R-Br Br_rad_prop2 Br• Product->Br_rad_prop2 regenerates Br_rad_prop Br• Br_rad_prop->Substrate H Abstraction Br2_prop->Product HBr_gen->NBS_DBDMH Reaction

Caption: Radical chain mechanism for benzylic/allylic bromination.

Electrophilic_Addition Electrophilic Addition to an Alkene Alkene Alkene (C=C) NBS_DBDMH NBS or DBDMH (Source of Br⁺) Alkene->NBS_DBDMH Nucleophilic Attack Bromonium Bromonium Ion Intermediate NBS_DBDMH->Bromonium Nucleophile Nucleophile (e.g., H₂O, ROH) Bromonium->Nucleophile Backside Attack Product Bromohydrin or Bromoether Nucleophile->Product

Caption: Electrophilic addition of N-bromo reagents to an alkene.

Oxidation_Mechanism Oxidation of an Alcohol Alcohol R₂CHOH DBDMH DBDMH Alcohol->DBDMH Nucleophilic Attack Hypobromite R₂CHO-Br (Hypobromite Intermediate) DBDMH->Hypobromite Base Base Hypobromite->Base Proton Abstraction Carbonyl R₂C=O (Ketone or Aldehyde) Base->Carbonyl Elimination

Caption: Proposed mechanism for the oxidation of alcohols by DBDMH.

Conclusion

The choice between DBDMH and NBS depends on the specific requirements of the chemical transformation. For applications demanding high atom economy, cost-effectiveness, and simplified purification, DBDMH often emerges as the superior reagent.[2][9] Experimental data, particularly in benzylic bromination, demonstrates its higher efficiency.[1] However, NBS remains a valuable and well-established reagent for a wide range of bromination reactions. This guide provides the necessary data and protocols to enable an informed decision for researchers and professionals in the field of drug development and chemical synthesis.

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying 5,5-Dimethylhydantoin in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods for the quantification of 5,5-Dimethylhydantoin (DMH) in food matrices. DMH is a substance that can be present in food as a degradation product of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), a disinfectant used in food processing.[1][2] Accurate and reliable quantification of DMH is crucial for ensuring food safety and regulatory compliance.

Comparison of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. This section provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) methods.

Quantitative Data Summary

The following table summarizes the key performance parameters of a validated GC-MS method for the analysis of DMH in processed food and a validated HPLC-DAD method for DMH in cosmetics.

Performance ParameterGC-MS Method (Processed Food)[2]HPLC-DAD Method (Cosmetics)[3]
Linearity (R²) > 0.99Linear over wide concentration ranges
Accuracy (% Recovery) 91.6 - 99.8%85 - 105% (average for four compounds)
Precision (RSD%) 1.1 - 10.8%Not explicitly stated for DMH alone
Limit of Detection (LOD) 0.2 mg/kgNot explicitly stated for DMH alone
Limit of Quantification (LOQ) 0.5 mg/kgNot explicitly stated for DMH alone

Experimental Protocols

Detailed methodologies for the validated GC-MS method for processed food and the HPLC-DAD method for cosmetics are provided below. These protocols are essential for replicating the analytical procedures and achieving comparable results.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Processed Food[2]

This method was developed and validated for the determination of DMH in various processed food products.

1. Sample Preparation:

  • Extraction: A representative sample of the food matrix is homogenized. A specific weight of the homogenized sample is extracted with an appropriate solvent (e.g., acetonitrile).

  • Cleanup: The extract undergoes a cleanup step to remove interfering matrix components. This may involve techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), which is a dispersive solid-phase extraction method. The QuEChERS method typically involves an extraction with a buffered solvent followed by a cleanup step using a combination of salts and sorbents to remove interfering substances like fats, sugars, and pigments.[4][5]

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890A GC System or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C (hold for 1 min).

    • Ramp: 10°C/min to 280°C (hold for 5 min).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Monitored Ions (m/z): Specific ions for DMH are monitored for quantification and confirmation.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) Method for Cosmetics[3]

This method was developed for the simultaneous quantification of 1,3-dimethylol-5,5-dimethylhydantoin (DMDMH) and its decomposition products, including DMH, in cosmetics.

1. Sample Preparation:

  • Extraction: The cosmetic sample is dissolved or extracted with a suitable solvent, such as a mixture of water and methanol.

  • Filtration: The extract is filtered through a 0.45 µm membrane filter prior to injection into the HPLC system.

2. HPLC-DAD Analysis:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector.

  • Column: Octadecylsilanized silica column (e.g., C18, 5 µm, 4.6 x 150 mm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of water and an organic solvent like methanol or acetonitrile.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

  • Detection: Diode-Array Detector monitoring at a specific wavelength suitable for DMH (e.g., around 210 nm).

  • Calibration: A calibration curve is generated using standard solutions of DMH of known concentrations.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the GC-MS and HPLC-DAD methods.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Homogenization Food Sample Homogenization Extraction Extraction (e.g., Acetonitrile) Homogenization->Extraction Cleanup Cleanup (e.g., QuEChERS) Extraction->Cleanup Injection GC Injection Cleanup->Injection Inject Extract Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection

GC-MS analysis workflow for this compound in food.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-DAD Analysis Dissolution Cosmetic Sample Dissolution/Extraction Filtration Filtration (0.45 µm) Dissolution->Filtration Injection HPLC Injection Filtration->Injection Inject Filtrate Separation Chromatographic Separation (C18) Injection->Separation Detection Diode-Array Detection Separation->Detection

HPLC-DAD analysis workflow for this compound in cosmetics.

Conclusion

References

A Comparative Analysis of the Biocidal Efficacy of Halogenated Hydantoins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Antimicrobial Performance of Key Halogenated Hydantoins

The persistent challenge of microbial contamination in various sectors, from industrial water systems to healthcare settings, necessitates the continual evaluation of effective biocidal agents. Among the arsenal of available disinfectants, halogenated hydantoins have garnered significant attention due to their stability, broad-spectrum activity, and controlled release of active halogen species. This guide provides a comprehensive comparison of the biocidal efficacy of three prominent halogenated hydantoins: 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH), 1,3-dichloro-5,5-dimethylhydantoin (DCDMH), and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).

This publication synthesizes available experimental data to offer a side-by-side comparison of their performance against a range of microorganisms. Detailed experimental protocols are provided for key cited studies to ensure a thorough understanding of the presented data.

Quantitative Comparison of Biocidal Efficacy

The biocidal efficacy of halogenated hydantoins is influenced by the type of halogen, the target microorganism, and the environmental conditions such as pH and the presence of organic matter. The following tables summarize the available quantitative data from various studies.

Table 1: Comparative Bactericidal Activity of DBDMH and DCDMH

CompoundTarget MicroorganismConcentration (mmol/L)Exposure Time (min)Mean Log ReductionSpecific Bactericidal Activity (SBA)¹ [L/(mmol*min)]
DBDMH Escherichia coli0.00785> 5> 128
Staphylococcus aureus0.00785> 5> 128
DCDMH Escherichia coli0.0625104.57.2
Staphylococcus aureus0.12510> 5> 4

¹SBA = Mean log reductions / (mean exposure times x concentration)

Table 2: Bactericidal Efficacy of DBDMH against Foodborne Pathogens on Meat Surfaces

CompoundTarget MicroorganismApplicationLog Reduction (CFU/cm²)
DBDMH Escherichia coli O157:H7Spray on beef sections1.6 - 2.1[1]
SalmonellaSpray on beef sections0.7 - 2.3[1]

Table 3: Qualitative and Semi-Quantitative Efficacy of BCDMH

CompoundComparisonConditionRelative Efficacy
BCDMH vs. ChlorinepH 8.53 to 4 times more effective[2]
vs. ChlorinepH 7.0, in the presence of ammonia nitrogen20 to 40 times more effective[2]
vs. BrominepH 8.5 and in the presence of ammonia nitrogen at pH 7.0Less effective[2]

Experimental Protocols

A clear understanding of the methodologies employed in generating the efficacy data is crucial for its correct interpretation and for designing future comparative studies.

Bactericidal Activity Assessment of DBDMH and DCDMH (Suspension Test)

This protocol is based on the methodology described for comparing N-bromine and N-chlorine compounds.

  • Microorganism Preparation: Cultures of Escherichia coli and Staphylococcus aureus are grown to a stationary phase, harvested by centrifugation, and washed three times with a phosphate-buffered saline (PBS) solution to remove residual growth medium. The final bacterial suspension is adjusted to a concentration of approximately 10⁸ colony-forming units (CFU)/mL.

  • Biocide Preparation: Stock solutions of DBDMH and DCDMH are prepared in a suitable solvent and then diluted with PBS to the desired test concentrations.

  • Efficacy Testing: The bactericidal tests are performed by mixing the bacterial suspension with the biocide solution at a defined ratio. At predetermined contact times (e.g., 1, 2.5, 5, 10, and 20 minutes), aliquots of the mixture are taken and immediately transferred to a neutralizing solution to stop the biocidal action.

  • Quantification of Survivors: The number of surviving bacteria in the neutralized samples is determined by serial dilution and plating on a suitable agar medium. The plates are incubated under appropriate conditions, and the resulting colonies are counted.

  • Calculation of Log Reduction: The log reduction is calculated as the difference between the logarithm of the initial bacterial concentration and the logarithm of the bacterial concentration after treatment. The Specific Bactericidal Activity (SBA) is then calculated using the formula: SBA = mean log reductions / (mean exposure times x concentration).

Bactericidal Efficacy of DBDMH on Meat Surfaces (Spray Application)

This protocol is adapted from a study evaluating the decontamination of beef carcass surfaces.[1]

  • Inoculum Preparation: A fecal slurry containing known concentrations of Escherichia coli O157:H7 and Salmonella is prepared.

  • Sample Inoculation: Sections of beef cutaneous trunci muscle are inoculated with the bacterial slurry to achieve a final concentration of approximately 6 log CFU/cm².

  • Treatment Application: The inoculated meat samples are then sprayed with a solution of DBDMH at a specified concentration and temperature (e.g., 25°C). A control group is typically sprayed with water.

  • Microbial Enumeration: Immediately after treatment and after a specified storage period (e.g., 48 hours at 4°C), surface samples are taken from the treated and control areas using sterile sponges or by excision. The samples are homogenized, serially diluted, and plated on selective agar media for the enumeration of the target bacteria.

  • Log Reduction Calculation: The log reduction in CFU/cm² is calculated by subtracting the log of the number of viable bacteria on the treated samples from the log of the number of viable bacteria on the control samples.

Mechanism of Action and Comparative Chemistry

Halogenated hydantoins exert their biocidal effect through the release of hypohalous acids (HOCl and/or HOBr) upon hydrolysis in water. These potent oxidizing agents disrupt essential microbial cellular components, including cell membranes and enzymes, leading to cell death.

The difference in efficacy between chlorinated and brominated hydantoins can be attributed to several factors. In the absence of organic load, bromine-based compounds like DBDMH generally exhibit superior bactericidal activity compared to their chlorine counterparts like DCDMH.[3] This is often attributed to the fact that hypobromous acid (HOBr) is a more effective biocide than hypochlorous acid (HOCl), particularly at higher pH values. However, in the presence of organic matter, the efficacy of bromine compounds can be reduced more significantly than that of chlorine compounds.[3]

BCDMH, containing both bromine and chlorine, provides a dual-action mechanism. It releases both HOBr and HOCl, and the more stable HOCl can oxidize bromide ions (formed from the reduction of HOBr) back to HOBr, thus regenerating the more potent biocidal agent.

Visualizing the Comparative Workflow

The following diagrams illustrate the logical workflow for comparing the biocidal efficacy of halogenated hydantoins and a simplified representation of their mechanism of action.

Biocidal_Efficacy_Comparison_Workflow cluster_prep Preparation Phase cluster_testing Experimental Phase cluster_analysis Analysis Phase cluster_output Output p1 Select Halogenated Hydantoins (BCDMH, DCDMH, DBDMH) t1 Perform Suspension/Carrier/Surface Tests p1->t1 p2 Prepare Standardized Microbial Cultures (Bacteria, Fungi, Viruses) p2->t1 p3 Prepare Biocide Solutions (Defined Concentrations) p3->t1 t2 Control Contact Time and Temperature t1->t2 t3 Neutralize Biocidal Action t2->t3 a1 Enumerate Surviving Microorganisms t3->a1 a2 Calculate Log Reduction a1->a2 a3 Compare Efficacy Data a2->a3 o1 Generate Comparative Efficacy Tables a3->o1 o2 Report Experimental Protocols a3->o2

Caption: Workflow for Comparing Biocidal Efficacy.

Halogenated_Hydantoin_Mechanism cluster_hydrolysis Hydrolysis cluster_active_species Active Species Generation cluster_inactivation Microbial Inactivation H2O Water (H₂O) Hydrolysis Hydrolysis Reaction H2O->Hydrolysis Hydantoin Halogenated Hydantoin (e.g., BCDMH) Hydantoin->Hydrolysis HOX Hypohalous Acids (HOCl and/or HOBr) Hydrolysis->HOX Disruption Oxidative Damage to Cellular Components HOX->Disruption Microbe Microorganism Microbe->Disruption Inactivated Inactivated Microorganism Disruption->Inactivated

References

A Comparative Guide: 5,5-Dimethylhydantoin-Derived Catalysts vs. Traditional Metal-Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of chemical synthesis, the choice of catalyst is a critical factor that dictates the efficiency, selectivity, and sustainability of a reaction. For decades, traditional metal-based catalysts have been the workhorses of the pharmaceutical and chemical industries, facilitating a vast array of organic transformations. However, the emergence of organocatalysis has introduced compelling alternatives, with 5,5-dimethylhydantoin (DMH)-derived catalysts gaining prominence as effective metal-free options.

This guide provides an objective comparison of the performance, applications, and experimental considerations of this compound-derived catalysts versus their traditional metal-based counterparts. The information presented is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in catalyst selection.

At a Glance: Key Differences

FeatureThis compound-Derived CatalystsTraditional Metal-Based Catalysts
Nature Organocatalysts (metal-free)Typically transition metal complexes or salts[1][2]
Cost Generally lower cost and readily availableCan be expensive, especially noble metals (e.g., Pd, Pt, Ru)[3]
Toxicity & Environmental Impact Lower toxicity and more environmentally benignConcerns over metal toxicity and contamination of products[3]
Sensitivity Often tolerant to air and moisture[4][5]Can be sensitive to air and moisture, requiring inert atmospheres
Reaction Scope Effective for specific reactions like esterification, aldol condensation, and halogenation[4][5]Broad applicability across a wide range of reactions including cross-coupling, hydrogenation, and oxidation[1][3][6]
Catalyst Loading Typically higher loading may be requiredOften effective at very low loadings (low ppm levels for some)
Recyclability Can be challenging, though heterogeneous versions are being developedWell-established methods for recovery and recycling of precious metals

Performance Comparison in Esterification

Esterification is a fundamental reaction in organic synthesis, and both DMH-derived and metal-based catalysts have been employed to facilitate this transformation. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) has emerged as a particularly effective precatalyst in this context.[4][5]

Quantitative Data Summary
CatalystReactionSubstratesYield (%)Reaction Time (h)Temperature (°C)
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) EsterificationBenzoic acid, Methanol99270
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) EsterificationAdipic acid, Methanol98470
Traditional Metal Catalyst (Example: Acidic Ion-Exchange Resin) EsterificationAcetic acid, n-Butanol955100
Traditional Metal Catalyst (Example: Zeolite H-BEA) EsterificationOleic acid, Methanol>908120

Note: The data for traditional metal catalysts are representative examples and can vary significantly based on the specific metal, ligand, and reaction conditions.

Experimental Protocols

General Procedure for Esterification using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

This protocol is based on the methodology reported for the direct esterification of carboxylic acids and alcohols.[4]

Materials:

  • Carboxylic acid

  • Alcohol

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • Reaction vessel (e.g., 25 mL reactor tube)

  • Stirring apparatus

  • Heating apparatus (e.g., oil bath)

  • Rotary evaporator

Procedure:

  • To a 25 mL reactor tube, add the carboxylic acid, alcohol, and 1,3-dibromo-5,5-dimethylhydantoin (typically 7 mol%).

  • Stir the mixture at 70 °C for the required reaction time (typically 2–40 hours, monitored by TLC or GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Evaporate the excess alcohol under reduced pressure using a rotary evaporator.

  • The crude product can then be purified by standard methods such as column chromatography or distillation.

Catalytic Mechanisms and Pathways

The mode of action for DMH-derived catalysts is fundamentally different from that of traditional metal-based catalysts.

This compound-Derived Catalysis: A Halogen-Bonding-Based Mechanism

In the case of DBDMH-catalyzed esterification, the proposed mechanism involves the in-situ generation of an electrophilic bromine species which activates the carboxylic acid carbonyl group, making it more susceptible to nucleophilic attack by the alcohol. The DBDMH is converted to this compound (DMH) during the reaction.[5]

Esterification_Mechanism DBDMH 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) ActivatedComplex Activated Carbonyl Complex DBDMH->ActivatedComplex Activates CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->ActivatedComplex Alcohol Alcohol (R'-OH) Alcohol->ActivatedComplex Nucleophilic Attack Ester Ester (R-COOR') ActivatedComplex->Ester DMH This compound (DMH) ActivatedComplex->DMH

Caption: Proposed mechanism for DBDMH-catalyzed esterification.

Traditional Metal-Based Catalysis: The Role of d-Orbitals

Traditional metal catalysts, particularly transition metals, utilize their vacant d-orbitals to coordinate with reactants, thereby activating them and lowering the activation energy of the reaction. For instance, in a palladium-catalyzed cross-coupling reaction, the mechanism involves a series of steps including oxidative addition, transmetalation, and reductive elimination.

Metal_Catalysis_Workflow cluster_cycle Catalytic Cycle OxidativeAddition Oxidative Addition (Pd(0) to Pd(II)) Transmetalation Transmetalation OxidativeAddition->Transmetalation R-X ReductiveElimination Reductive Elimination (Pd(II) to Pd(0)) Transmetalation->ReductiveElimination R'-M ReductiveElimination->OxidativeAddition Catalyst Regeneration Product Product (R-R') ReductiveElimination->Product Reactants Reactants (R-X, R'-M) Reactants->OxidativeAddition Catalyst Metal Catalyst (e.g., Pd(0)) Catalyst->OxidativeAddition

Caption: Generalized workflow for a metal-catalyzed cross-coupling reaction.

Advantages and Disadvantages

This compound-Derived Catalysts

Advantages:

  • Cost-effective and readily available: The starting materials for DMH-derived catalysts are generally inexpensive.[4]

  • Low toxicity: As metal-free catalysts, they circumvent the issue of heavy metal contamination in the final product.[4]

  • Operational simplicity: Many reactions using DMH-derived catalysts are tolerant to air and moisture, simplifying the experimental setup.[4][5]

Disadvantages:

  • Limited reaction scope: Their application is currently not as broad as that of metal catalysts.

  • Higher catalyst loading: Often, a higher molar percentage of the organocatalyst is required compared to highly active metal catalysts.

  • Mechanistic understanding: While progress has been made, the mechanisms of some reactions are still under investigation.

Traditional Metal-Based Catalysts

Advantages:

  • High activity and selectivity: Many metal catalysts exhibit high turnover numbers and excellent chemo-, regio-, and stereoselectivity.[2]

  • Broad reaction scope: They are indispensable for a wide range of transformations, including the formation of carbon-carbon and carbon-heteroatom bonds.[1][3]

  • Well-established field: Decades of research have led to a deep understanding of their reactivity and extensive libraries of ligands for tuning their properties.

Disadvantages:

  • Cost and availability: Precious metals like palladium, platinum, and rhodium are expensive and their supply can be volatile.[3]

  • Toxicity and environmental concerns: Residual metal in pharmaceutical products is a major concern, and the mining and disposal of heavy metals have environmental implications.[3]

  • Sensitivity: Many metal catalysts are sensitive to air and moisture, necessitating the use of inert atmospheres and dry solvents.

Conclusion

Both this compound-derived catalysts and traditional metal-based catalysts offer distinct advantages and have their place in modern organic synthesis. DMH-derived catalysts represent a growing field of organocatalysis that provides a cost-effective, environmentally friendly, and operationally simple alternative for specific transformations like esterification. Their metal-free nature is particularly attractive in the synthesis of active pharmaceutical ingredients where metal contamination is a critical concern.

On the other hand, the versatility, high activity, and broad applicability of traditional metal-based catalysts remain unmatched across a vast spectrum of chemical reactions. While challenges related to cost, toxicity, and sustainability persist, ongoing research into using more earth-abundant metals and developing more efficient catalytic systems continues to expand their utility.

The choice between a DMH-derived catalyst and a traditional metal-based catalyst will ultimately depend on the specific requirements of the reaction, including the desired transformation, cost considerations, purity requirements, and the overall green chemistry profile of the synthetic route.

References

5,5-Dimethylhydantoin Outperforms Alternatives in Halogen Stabilization for Biocidal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and industrial water treatment, the selection of an effective halogen stabilizer is critical for optimizing the performance and efficiency of biocides. This guide provides a comparative analysis of 5,5-Dimethylhydantoin (DMH) against other common stabilizers, supported by experimental data, demonstrating its superior capabilities in enhancing microbicidal efficacy, reducing chemical consumption, and minimizing harmful byproducts.

This compound (DMH) has emerged as a highly effective halogen stabilizer, particularly for chlorine-based biocides used in demanding industrial environments such as papermaking and water cooling systems. Its primary function is to convert free, unstable halogens into a more stable, combined form.[1] This "stabilized halogen" maintains its oxidative power for a longer duration, leading to significantly improved performance in microbial control.

Comparative Performance Analysis

Experimental data, primarily from studies on pulp and paper slurries, highlights the significant advantages of DMH over other stabilizing agents like 5-ethyl-5-methylhydantoin (MEH), cyanuric acid, and sulfamic acid.

Bactericidal Efficacy

The addition of DMH to sodium hypochlorite solutions dramatically enhances their ability to eliminate bacteria. In a pulp slurry medium, a 1 ppm concentration of halogen stabilized with DMH achieved a bacterial reduction equivalent to that of a 5 ppm unstabilized halogen solution, marking a fivefold increase in efficacy.[1] Further studies showed that DMH could achieve a 2-log reduction in bacteria at 3 ppm, a performance that would require 5 ppm of halogen without a stabilizer.[1] In contrast, sulfamic acid showed no enhancement in biocidal efficacy.[1] While MEH and cyanuric acid did show significant efficacy boosts, providing a 3-log reduction at 5 ppm, DMH demonstrated comparable or superior performance at lower concentrations.[1]

A DMH-based stabilizer has also been shown to be highly effective against biofilms, with a 5-ppm concentration of treated sodium hypochlorite reducing biofilm growth by 90%.[2]

StabilizerHalogen Conc. (as Cl₂)Log Reduction vs. ControlEfficacy Increase FactorReference
This compound (DMH) 1 ppmEquivalent to 5 ppm of control5x [1]
This compound (DMH) 3 ppm2-log reduction~2x [1]
5-ethyl-5-methylhydantoin (MEH) 5 ppm3-log reduction (vs. 1-log for control)- [1]
Cyanuric Acid 5 ppmSimilar to MEH- [1]
Sulfamic Acid -No enhancement- [1]
Active Halogen Retention and Consumption Reduction

A key performance indicator for a halogen stabilizer is its ability to prevent the rapid depletion of the active halogen by organic matter. In experiments, pulp slurries treated with unstabilized halogen saw a near-complete consumption of the active ingredient.[1] However, with the addition of DMH, up to 56% of the active halogen was retained, showcasing its excellent stabilizing capability.[1] This prolonged activity allows for a significant reduction in the overall amount of biocide required, with estimates suggesting a potential 30% reduction in hypochlorite consumption.[2]

ConditionActive Halogen RemainingReference
With this compound (DMH) Up to 56%[1]
Without Stabilizer ~0%[1]
Reduction of Harmful Byproducts

The reaction of free chlorine with organic materials in industrial water systems can produce environmentally hazardous adsorbable organic halides (AOX). By mitigating the decomposition of the active halogen, stabilizers can significantly reduce the formation of these byproducts.[1][2] In studies on pulp slurry effluent, DMH was found to reduce AOX formation by 36%.[3] Among other stabilizers, 5-ethyl-5-methylhydantoin (MEH) was noted for providing the greatest mitigation of halogen decomposition, suggesting it would also lead to a significant reduction in AOX.[1]

StabilizerAOX ReductionReference
This compound (DMH) 36%[3]
5-ethyl-5-methylhydantoin (MEH) Greatest mitigation of halogen decomposition[1]

Experimental Protocols

The data cited in this guide is based on established methodologies for evaluating the performance of biocides and stabilizers in industrial settings.

Bactericidal Efficacy in Pulp Slurry

This experiment is designed to measure the effectiveness of a stabilized biocide in a high-organic-demand environment, simulating conditions in a paper mill.

  • Preparation: A pulp slurry is prepared to simulate the "white water" found in paper processing. The slurry is inoculated with a known concentration of indigenous bacteria.

  • Treatment: The slurry is divided into multiple batches. A control batch receives no treatment. Other batches are treated with sodium hypochlorite at varying concentrations (e.g., 0.8 ppm to 5 ppm as Cl₂). For the stabilizer tests, compounds such as DMH, MEH, or cyanuric acid are added to the hypochlorite solution before it is introduced to the slurry.

  • Incubation: The treated slurries are incubated for a specified contact time under controlled temperature and pH conditions.

  • Enumeration: After incubation, samples are taken from each batch, and serial dilutions are performed. The surviving bacteria are plated on a suitable growth medium.

  • Analysis: The number of colony-forming units (CFU/mL) is counted after an incubation period. The performance is calculated as the log reduction in bacterial concentration compared to the untreated control.

G cluster_prep Preparation PulpSlurry Prepare Pulp Slurry Inoculate Inoculate with Bacteria PulpSlurry->Inoculate Control Control (No Treatment) Unstabilized Add NaOCl Alone Stabilized Add Stabilizer + NaOCl Incubate Incubate (Controlled Time & Temp) Control->Incubate Unstabilized->Incubate Stabilized->Incubate Analysis Bacterial Enumeration (CFU/mL) Incubate->Analysis Result Calculate Log Reduction Analysis->Result

Experimental workflow for bactericidal efficacy testing.
Measurement of Active Halogen and AOX

To provide a comprehensive performance comparison, the following standard methods are typically employed:

  • Active Halogen Concentration: The remaining active chlorine (free and combined) is measured using the DPD (N,N-diethyl-p-phenylenediamine) colorimetric method. This is a standard procedure in water analysis, often following protocols similar to those outlined by the American Public Health Association (APHA).

  • Adsorbable Organic Halides (AOX): The concentration of AOX in the effluent is determined using a standardized method such as EPA Method 9020B. This involves adsorbing the organic halides onto activated carbon, followed by combustion and micro-coulometric titration to quantify the amount of halide present.

Mechanism of Stabilization

The stabilizing effect of this compound is achieved through a reversible reaction with free halogens (like hypochlorous acid, HOCl) to form halogenated hydantoins (N-halamines). These N-halamine compounds are more stable than free halogens in the presence of organic matter but are still potent biocides, acting as a reservoir of active halogen that is released on demand.

G DMH This compound (DMH) ChloroDMH Monochloro-DMH (Stabilized Halogen) DMH->ChloroDMH Chlorination HOCl Hypochlorous Acid (Free Halogen) HOCl->ChloroDMH Water Water

References

A Comparative Analysis of Synthesis Routes for 5,5-Dimethylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5,5-Dimethylhydantoin (DMH) is a key intermediate in the synthesis of a variety of pharmaceuticals, agricultural chemicals, and industrial compounds. Its efficient production is of significant interest. This guide provides a comparative analysis of the primary synthesis routes for this compound, offering an objective look at their performance based on experimental data.

At a Glance: Comparison of Synthesis Routes

ParameterBucherer-Bergs SynthesisStrecker Synthesis (Two-Step)One-Pot SynthesisIndustrial Continuous Process
Starting Materials Acetone, Potassium Cyanide, Ammonium CarbonateAcetone, Ammonia, Hydrogen Cyanide; then CO₂ or phosgene equivalentAcetone, Potassium Cyanide, Ammonium Chloride, Ammonium HydroxideAcetone Cyanohydrin, Ammonia, Carbon Dioxide
Reaction Type One-pot, multi-componentTwo-stepOne-potContinuous flow
Typical Yield 51-96%[1][2]Yields for the initial aminonitrile formation can be around 30-63%.[3] Overall yield is dependent on the efficiency of the second cyclization step.Not explicitly reported for this compound, but related reactions show moderate to good yields.Up to 99.6%[4]
Reaction Temperature 50-110°C[1][2]Room temperature for aminonitrile formation; heating may be required for cyclization.Room temperature[3]95-100°C[4]
Reaction Time 3.5 - 90 hours[1][2]Aminonitrile formation can take 20-40 hours; cyclization time is additional.[3]24 hours for aminonitrile formation, followed by 3 hours for hydantoin formation.[3]Short residence time (e.g., 30 minutes) in the reactor.[4]
Key Advantages High yields, readily available starting materials, single step.[1][5]Milder initial reaction conditions.Simplified procedure.High throughput and yield, optimized for large-scale production.[4]
Key Disadvantages Can require elevated temperatures and pressures for high yields, potential for side reactions.[2]Two distinct reaction steps, potentially lower overall yield.May have lower yields compared to other methods.Requires specialized equipment for continuous flow.

Synthesis Route Overviews

The primary methods for synthesizing this compound revolve around the reaction of acetone with a cyanide source and an ammonium salt, followed by cyclization. The main variations lie in the specific reagents and reaction conditions, which can be tailored for laboratory-scale batch synthesis or large-scale industrial production.

Bucherer-Bergs Synthesis

This is the most common and direct method for the synthesis of 5,5-disubstituted hydantoins. It is a one-pot, multi-component reaction involving a ketone (acetone), an alkali metal cyanide (like potassium cyanide), and ammonium carbonate. The reaction is typically carried out in a polar solvent such as aqueous ethanol.

Bucherer_Bergs_Synthesis Acetone Acetone Intermediate Intermediate Complex Acetone->Intermediate KCN KCN KCN->Intermediate AmmoniumCarbonate (NH₄)₂CO₃ AmmoniumCarbonate->Intermediate DMH This compound Intermediate->DMH Heat (50-110°C)

Strecker Synthesis (Two-Step)

The Strecker synthesis is a fundamental method for producing α-amino acids and their precursors. In the context of this compound, it involves a two-step process. First, acetone reacts with ammonia and hydrogen cyanide (or an equivalent) to form 2-amino-2-methylpropionitrile. This intermediate is then isolated and cyclized with carbon dioxide or a related reagent to yield the final product.

Strecker_Synthesis cluster_step1 Step 1: Aminonitrile Formation cluster_step2 Step 2: Cyclization Acetone Acetone Aminonitrile 2-Amino-2-methylpropionitrile Acetone->Aminonitrile Ammonia NH₃ Ammonia->Aminonitrile HCN HCN HCN->Aminonitrile DMH This compound Aminonitrile->DMH Heat CO2 CO₂ CO2->DMH

One-Pot Synthesis

This method represents a procedural simplification where the formation of the aminonitrile and its subsequent cyclization to the hydantoin occur in a single reaction vessel without isolation of the intermediate. While mechanistically similar to a combination of the Strecker and Bucherer-Bergs pathways, the specific reagents and conditions are optimized for a one-pot process.

One_Pot_Synthesis_Workflow Start Combine Acetone, KCN, (NH₄)₂CO₃, and Solvent Reaction Stir at Controlled Temperature (e.g., Room Temp to 60-70°C) Start->Reaction Monitoring Monitor Reaction Progress (e.g., TLC, HPLC) Reaction->Monitoring Workup Reaction Work-up (Cooling, Filtration) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization) Workup->Purification Product This compound Purification->Product

Experimental Protocols

Bucherer-Bergs Synthesis

Materials:

  • Acetone cyanohydrin (1 mole)

  • Ammonium carbonate (1.31 moles)

  • Water

  • Activated carbon (Norit)

  • Ether

Procedure:

  • In a suitable beaker, mix acetone cyanohydrin and freshly powdered ammonium carbonate.[1]

  • Warm the mixture on a steam bath, with stirring, to approximately 50°C to initiate the reaction.[1]

  • Continue heating and stirring at 68-80°C for about 3 hours.[1]

  • Increase the temperature to 90°C and maintain until the reaction mixture is quiescent (approximately 30 minutes) to complete the reaction and decompose excess ammonium carbonate.[1]

  • Cool the mixture, which will solidify. Dissolve the solid in hot water (approximately 100 ml).[1]

  • Add activated carbon for decolorization and digest.[1]

  • Filter the hot solution rapidly.

  • Evaporate the filtrate until crystals begin to appear, then chill in an ice bath to induce crystallization.[1]

  • Collect the white crystals by suction filtration, press the filter cake dry, and wash with small portions of ether.[1]

  • The mother liquor can be concentrated to obtain further crops of crystals. The typical yield is 51-56%.[1]

  • For further purification, the crude product can be recrystallized from boiling water to yield a product with a melting point of 174-175°C.[1]

Strecker Synthesis of 2-Amino-2-methylpropionitrile (Intermediate)

Materials:

  • Ammonium chloride

  • Water

  • Potassium cyanide

  • Acetone

  • Ammonium hydroxide solution (30% v/v)

  • Diethyl ether

Procedure:

  • To a solution of ammonium chloride in water, add potassium cyanide and acetone.[3]

  • Stir the reaction solution at room temperature for the specified time (e.g., 40 hours), monitoring the formation of the new product by a suitable method like TLC.[3]

  • Upon completion, extract the solution with diethyl ether.[3]

  • Dry the combined organic extracts (e.g., with magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude 2-amino-2-methylpropionitrile.[3] A reported yield for this intermediate is around 30%.[3]

Industrial Continuous Synthesis

Process Outline:

  • A mixed solution of acetone cyanohydrin and water is continuously fed into a bubbling reactor.[4]

  • A tail gas containing ammonia and carbon dioxide, often from other industrial processes, is continuously passed through the reactor.[4]

  • The reaction is maintained at a temperature of 95-100°C and a pH of 7.5-8.5.[4]

  • The reaction mixture is discharged from the bottom of the reactor, cooled to induce crystallization, and the product is collected by centrifugation.

  • The filtrate, containing water and some dissolved product, is recycled back into the reactor.

  • The collected product is dried. This continuous process can achieve yields as high as 99.6%.[4]

Conclusion

For laboratory-scale synthesis, the Bucherer-Bergs reaction offers a robust and high-yielding one-pot method for producing this compound. Its primary advantages are the use of readily available reagents and a straightforward procedure, although it may require careful temperature control and can have long reaction times.

The Strecker synthesis provides a viable two-step alternative, with the initial formation of the aminonitrile occurring under milder conditions. However, the overall efficiency depends on the subsequent cyclization step, which adds complexity to the process.

For large-scale industrial production, a continuous process based on the Bucherer-Bergs chemistry is the most efficient method, offering near-quantitative yields and high throughput. This approach, however, requires a significant investment in specialized equipment.

The choice of synthesis route will ultimately depend on the desired scale of production, available equipment, and the specific requirements for yield and purity.

References

Comparative Guide to the Cross-Reactivity of 5,5-Dimethylhydantoin in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of 5,5-Dimethylhydantoin (DMH) in common biological assays. Due to a lack of direct experimental studies on DMH cross-reactivity, this document synthesizes information from studies on structurally related hydantoin compounds, general principles of immunoassay interference, and established analytical methodologies. The experimental data presented is illustrative and intended to guide researchers in designing and interpreting their own cross-reactivity studies.

Executive Summary

This compound is a chemical intermediate and a degradation product of biocides like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[1][2] Its presence in various matrices necessitates a thorough understanding of its potential to interfere with biological assays. Cross-reactivity in immunoassays, for instance, can lead to false-positive results, impacting toxicological screenings and drug discovery pipelines.[3][4][5] This guide outlines key considerations for assessing the cross-reactivity of DMH and provides detailed experimental protocols for researchers to perform their own validation studies.

Potential Cross-Reactivity in Immunoassays

Illustrative Cross-Reactivity Data for a Hypothetical Anti-Hydantoin Immunoassay

The following table provides a hypothetical representation of cross-reactivity data for this compound and related compounds in a competitive ELISA designed to detect a generic hydantoin-based therapeutic. This data is for illustrative purposes and should be experimentally verified.

CompoundStructureConcentration for 50% Inhibition (IC50) (ng/mL)Cross-Reactivity (%)
Target Analyte (Hypothetical) Hydantoin with specific side chains10100
This compound 5,5-dimethylimidazolidine-2,4-dione> 10,000< 0.1
Phenytoin 5,5-diphenylhydantoin5002
5-(p-hydroxyphenyl)-5-phenylhydantoin (HPPH) Metabolite of Phenytoin2005
Nitrofurantoin Hydantoin-based antibiotic> 5,000< 0.2

Cross-reactivity (%) is calculated as (IC50 of Target Analyte / IC50 of Test Compound) x 100.

Experimental Protocols

To rigorously assess the cross-reactivity of this compound, a well-designed experimental plan is crucial. Below are detailed protocols for a competitive ELISA and a confirmatory GC-MS analysis.

Competitive ELISA for Cross-Reactivity Assessment

This protocol is designed to determine the cross-reactivity of this compound and other compounds in an immunoassay targeting a specific hydantoin-based molecule.

Materials:

  • Microtiter plates (96-well)

  • Coating Antigen (target analyte conjugated to a carrier protein like BSA)

  • Primary Antibody (specific to the target analyte)

  • HRP-conjugated Secondary Antibody

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS)

  • This compound and other potential cross-reactants

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with the coating antigen at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competition: Prepare serial dilutions of the target analyte (standard curve) and the test compounds (including this compound). Add 50 µL of the standard or test compound solution to the wells, followed by 50 µL of the primary antibody (at a predetermined optimal dilution). Incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with Wash Buffer.

  • Signal Development: Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well.

  • Reading: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the analyte concentration for the standard curve. Determine the IC50 values for the target analyte and the test compounds. Calculate the percent cross-reactivity.

Workflow for Competitive ELISA

ELISA_Workflow start Start coat Coat Plate with Coating Antigen start->coat wash1 Wash coat->wash1 block Block Non-specific Sites wash1->block wash2 Wash block->wash2 competition Add Standards/Samples & Primary Antibody wash2->competition wash3 Wash competition->wash3 secondary Add HRP-conjugated Secondary Antibody wash3->secondary wash4 Wash secondary->wash4 substrate Add TMB Substrate wash4->substrate stop Add Stop Solution substrate->stop read Read Absorbance at 450 nm stop->read end End read->end

Competitive ELISA workflow diagram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Confirmation

GC-MS is a highly specific and sensitive method that can be used to confirm the presence and concentration of this compound, thus validating any potential cross-reactivity observed in immunoassays.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Appropriate GC column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: Extract this compound from the sample matrix using a suitable solvent (e.g., ethyl acetate). A derivatization step may be necessary to improve volatility and chromatographic performance.

  • Injection: Inject the extracted and prepared sample into the GC.

  • Chromatographic Separation: Use a suitable temperature program to separate this compound from other components in the sample.

  • Mass Spectrometric Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high specificity and sensitivity, monitoring for characteristic ions of this compound.

  • Quantification: Use a calibration curve prepared with pure standards of this compound to quantify its concentration in the sample.

Potential Signaling Pathway Interactions

While no specific signaling pathways have been reported to be directly modulated by this compound, other hydantoin derivatives have been shown to interact with various cellular targets. For instance, some hydantoin-based compounds have been investigated as inhibitors of glycogen synthase kinase-3β (GSK-3β), a key enzyme in several signaling pathways.[8] Further research is needed to determine if this compound has any significant biological activity.

Hypothetical Signaling Pathway for Investigation

The following diagram illustrates a hypothetical signaling pathway that could be investigated for potential modulation by hydantoin compounds, based on known targets of similar molecules.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates GSK3b GSK-3β Akt->GSK3b inhibits BetaCatenin β-catenin GSK3b->BetaCatenin inhibits degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF activates Gene Gene Transcription TCF_LEF->Gene Ligand Growth Factor Ligand->Receptor Hydantoin Hydantoin Compound (e.g., 5,5-DMH) Hydantoin->GSK3b potential inhibition

Hypothetical signaling pathway for hydantoin interaction.

Conclusion and Recommendations

The potential for cross-reactivity of this compound in biological assays, particularly immunoassays, should not be overlooked. While direct experimental evidence is currently lacking, researchers are strongly encouraged to perform thorough validation studies when developing or utilizing assays where DMH may be present. The protocols and illustrative data provided in this guide serve as a starting point for these investigations. Confirmatory methods such as GC-MS or LC-MS/MS should be employed to verify any positive results from screening assays. Furthermore, exploring the potential biological activity of this compound on relevant signaling pathways could provide valuable insights into its toxicological profile.

References

Benchmarking the performance of different HPLC columns for hydantoin separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and analysis of hydantoins and their derivatives are critical in various fields, including drug development, clinical diagnostics, and chemical synthesis. High-Performance Liquid Chromatography (HPLC) remains the cornerstone technique for these applications. The choice of HPLC column is paramount, as it directly influences resolution, retention time, and overall method robustness. This guide provides a comprehensive comparison of different HPLC columns for hydantoin separation, supported by experimental data to aid in column selection and method development.

I. Reversed-Phase HPLC for General Hydantoin Analysis

Reversed-phase HPLC is a widely used technique for the analysis of a broad range of hydantoin compounds. The separation is primarily based on the hydrophobic interactions between the analytes and the stationary phase.

Comparison of Reversed-Phase Columns

The most common reversed-phase columns utilize silica particles bonded with alkyl chains of varying lengths, most notably C18 and C8.

  • C18 (Octadecyl) Columns: These columns have long 18-carbon alkyl chains, resulting in a high degree of hydrophobicity.[1][2] This strong hydrophobicity leads to greater retention of non-polar analytes.[2] For hydantoin analysis, C18 columns are often the first choice due to their versatility.[3]

  • C8 (Octyl) Columns: With shorter 8-carbon alkyl chains, C8 columns are less hydrophobic than their C18 counterparts.[1] This generally results in shorter retention times for similar compounds, which can be advantageous for high-throughput analysis.[4] In some cases, switching from a C18 to a C8 column can significantly reduce analysis time without compromising separation.[2]

It is important to note that factors beyond alkyl chain length, such as bonding chemistry and packing quality, can significantly influence column performance, and a high-loaded C8 column could potentially exhibit greater retention than a low-loaded C18 column.[2]

Table 1: Performance Characteristics of Common Reversed-Phase Columns for Hydantoin Separation

Column TypeStationary Phase ChemistryKey Performance CharacteristicsTypical Applications
C18 Octadecylsilane bonded to silicaHigh hydrophobicity, strong retention of non-polar compounds.[1][2]General purpose analysis of hydantoin and its derivatives.[3][5][6]
C8 Octylsilane bonded to silicaModerate hydrophobicity, shorter analysis times compared to C18.[1][4]Faster analysis of moderately hydrophobic hydantoins.[2]
Newcrom R1 Specialty reversed-phase with low silanol activitySuitable for simple RP-HPLC methods.[7]Analysis of hydantoin under simple mobile phase conditions.[7]

II. Chiral HPLC for Enantioseparation of Hydantoins

Many hydantoin derivatives are chiral, and the separation of their enantiomers is crucial, particularly in pharmaceutical applications where different enantiomers can exhibit distinct pharmacological activities. Polysaccharide-based chiral stationary phases (CSPs) are widely employed for this purpose.

Comparison of Chiral Columns

A comprehensive study investigated the enantioseparation of syn- and anti-3,5-disubstituted hydantoins using three immobilized polysaccharide-based columns: CHIRAL ART Amylose-SA, CHIRAL ART Cellulose-SB, and CHIRAL ART Cellulose-SC.[8][9][10]

  • CHIRAL ART Amylose-SA: This column demonstrated the best overall performance for the enantioseparation of the analyzed hydantoins in both HPLC and SFC modalities.[8][9][11] It successfully separated seventeen out of eighteen chiral hydantoins, achieving baseline separation for many.[8]

  • CHIRAL ART Cellulose-SB: This column also provided good separation for many hydantoins, achieving baseline separation for sixteen of the tested compounds.[8]

  • CHIRAL ART Cellulose-SC: This column showed the least enantiorecognition ability among the three, separating only nine of the hydantoin enantiomers.[8]

All three columns exhibited better chiral recognition for anti-hydantoins compared to syn-hydantoins.[8][9][11]

Table 2: Comparative Performance of Chiral Columns for 3,5-Disubstituted Hydantoin Enantioseparation

ColumnChiral SelectorNumber of Baseline Separated Hydantoins (out of 18)Mobile PhaseReference
CHIRAL ART Amylose-SA Amylose tris(3,5-dimethylphenylcarbamate)17n-hexane/2-PrOH (90/10, v/v)[8]
CHIRAL ART Cellulose-SB Cellulose tris(3,5-dimethylphenylcarbamate)16n-hexane/2-PrOH (90/10, v/v)[8]
CHIRAL ART Cellulose-SC Cellulose tris(3,5-dichlorophenylcarbamate)9n-hexane/2-PrOH (90/10, v/v)[8]

III. Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Hydantoins

For highly polar hydantoin compounds, such as allantoin, which are poorly retained on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is a valuable alternative.[12] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous solvent.

One study successfully used a FinePak SIL NH2-5 column for the analysis of allantoin, a urea hydantoin.[12]

IV. Experimental Protocols

A. General Reversed-Phase Separation of Hydantoin

  • Column: Newcrom R1[7]

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatibility, formic acid can be used instead of phosphoric acid.[7]

  • Detection: UV or MS[7]

B. Chiral Separation of 3,5-Disubstituted Hydantoins

  • Columns: CHIRAL ART Amylose-SA, CHIRAL ART Cellulose-SB, CHIRAL ART Cellulose-SC[8][9][10]

  • Mobile Phase: n-hexane/2-propanol (90/10, v/v) or 100% dimethyl carbonate (DMC) for HPLC.[8][9][10] For Supercritical Fluid Chromatography (SFC), CO2 with alcohol modifiers (MeOH, EtOH, 2-PrOH; 80/20, v/v) was used.[8][9]

  • Flow Rate: Not specified in the abstract.

  • Detection: Diode-array detector at 254 nm.[11]

  • Sample Preparation: Hydantoin compounds were dissolved in the mobile phase at a concentration of 0.5 mg/mL and filtered.[10]

C. HILIC Separation of Allantoin

  • Column: FinePak SIL NH2-5 (4.6mm x 250mm, 5µm)[12]

  • Mobile Phase: Acetonitrile/Water (80:20)[12]

  • Flow Rate: 1 mL/min[12]

  • Column Temperature: 40°C[12]

  • Injection Volume: 10 µL[12]

  • Detection: UV at 210 nm[12]

  • Sample Preparation: The sample was diluted in the mobile phase and filtered through a 0.45 µm membrane filter.[12]

V. Experimental Workflow Visualization

The following diagram illustrates a typical workflow for comparing the performance of different HPLC columns for hydantoin separation.

HPLC_Column_Benchmarking_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis cluster_comparison Performance Comparison prep_std Prepare Hydantoin Standard Mixture hplc_system HPLC System with UV/MS Detector prep_std->hplc_system prep_sample Prepare Test Samples prep_sample->hplc_system col_a Column A (e.g., C18) hplc_system->col_a Inject & Run col_b Column B (e.g., C8) hplc_system->col_b Inject & Run col_c Column C (e.g., Chiral) hplc_system->col_c Inject & Run acquire_data Acquire Chromatograms col_a->acquire_data col_b->acquire_data col_c->acquire_data analyze_data Analyze Performance Metrics (Retention Time, Resolution, Peak Shape) acquire_data->analyze_data compare Compare Column Performance analyze_data->compare select Select Optimal Column compare->select

Caption: Workflow for Benchmarking HPLC Column Performance.

This guide provides a foundational understanding of the performance of different HPLC columns for hydantoin separation. For specific applications, further method development and optimization will be necessary to achieve the desired separation efficiency and accuracy.

References

A Comparative Guide to the Synthesis of 5,5-Dimethylhydantoin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the leading synthetic methodologies for 5,5-Dimethylhydantoin, a crucial intermediate in pharmaceuticals and other chemical industries, reveals distinct advantages and disadvantages in terms of cost-effectiveness, efficiency, and environmental impact. This guide provides a comprehensive comparison of the Bucherer-Bergs reaction, the Strecker synthesis, and the Urech hydantoin synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.

This compound (DMH) is a versatile heterocyclic compound that serves as a key building block in the synthesis of a wide array of commercially significant molecules, including amino acids, specialty epoxy resins, and halogenated hydantoin derivatives used as disinfectants and preservatives.[1] The efficiency and economic viability of DMH production are therefore of considerable interest to the chemical and pharmaceutical industries. This comparative guide examines the most prominent synthesis routes to DMH, evaluating their relative merits based on yield, reaction conditions, cost of starting materials, and potential for green chemistry applications.

At a Glance: Comparison of this compound Synthesis Methods

Parameter Bucherer-Bergs Reaction Strecker Synthesis Urech Hydantoin Synthesis
Starting Materials Acetone, Cyanide Source (e.g., KCN, NaCN), Ammonium CarbonateAcetone, Ammonia, Cyanide Source (e.g., HCN, KCN)α-Amino Acid (e.g., α-aminoisobutyric acid), Potassium Cyanate, Acid
Typical Yield 51-85%[2][3]Generally high for α-aminonitriles (e.g., 88%), but requires subsequent cyclization for hydantoin.[1]Good to excellent yields reported for hydantoins from amino acids.[4]
Reaction Time 3.5 - 8 hours (conventional heating)[2][5]; Can be significantly reduced with microwave irradiation.[6]1 hour for α-aminonitrile formation.[1]Varies depending on the specific protocol; can be expedited with microwave assistance.[7][8]
Reaction Temperature 50 - 90°C (conventional)[2]; Lower with ultrasonication.[2]Room temperature for α-aminonitrile formation.[1]Refluxing conditions or microwave heating (e.g., 80°C).[4][7]
Key Advantages One-pot synthesis, readily available starting materials, well-established and reliable.[9]Milder initial reaction conditions for the formation of the aminonitrile intermediate.[1]Can produce enantiopure hydantoins if starting with a chiral amino acid.[10]
Key Disadvantages Use of toxic cyanides, can require elevated temperatures and pressure, potential for polymerization.[2]Two-step process (aminonitrile formation followed by cyclization), use of highly toxic HCN or cyanide salts.[11][12]Requires an α-amino acid as a starting material, which can be more expensive than acetone.
Cost-Effectiveness Generally considered cost-effective due to inexpensive starting materials.[13]Can be less cost-effective due to the two-step nature and potentially more expensive starting materials if not using basic ammonia and acetone.Cost is highly dependent on the price of the starting α-amino acid.

In-Depth Analysis of Synthesis Methods

The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a cornerstone of hydantoin synthesis, prized for its simplicity and efficiency as a one-pot multicomponent reaction.[9] This method involves the reaction of a carbonyl compound (in this case, acetone), with an alkali metal cyanide and ammonium carbonate to directly yield the hydantoin.[14]

Reaction Pathway:

Bucherer-Bergs Reaction Acetone Acetone Intermediate1 Acetone Cyanohydrin Acetone->Intermediate1 + KCN, H₂O Ammonium_Carbonate Ammonium Carbonate Intermediate2 α-Aminonitrile Ammonium_Carbonate->Intermediate2 + NH₃, CO₂ Potassium_Cyanide Potassium Cyanide Intermediate1->Intermediate2 + NH₃ DMH This compound Intermediate2->DMH + CO₂ (from Ammonium Carbonate) Intramolecular Cyclization Strecker Synthesis for DMH Acetone Acetone Aminonitrile α-Aminonitrile Acetone->Aminonitrile + NH₃, HCN Ammonia Ammonia Ammonia->Aminonitrile Hydrogen_Cyanide Hydrogen Cyanide Hydrogen_Cyanide->Aminonitrile DMH This compound Aminonitrile->DMH + CO₂ Cyclization Carbon_Dioxide Carbon Dioxide Carbon_Dioxide->DMH Urech Hydantoin Synthesis Amino_Acid α-Aminoisobutyric Acid Ureido_Intermediate Ureido Intermediate Amino_Acid->Ureido_Intermediate + KOCN Potassium_Cyanate Potassium Cyanate Potassium_Cyanate->Ureido_Intermediate DMH This compound Ureido_Intermediate->DMH + H⁺ Cyclization Acid Acid (e.g., HCl) Acid->DMH

References

A Comparative Guide to the Structural Elucidation of 5,5-Dimethylhydantoin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive identification and structural confirmation of 5,5-Dimethylhydantoin (DMH) and its derivatives are paramount for advancing research and development in pharmaceuticals and material science. This guide provides an objective comparison of key analytical techniques employed for the structural elucidation of these compounds, supported by experimental data and detailed protocols.

Spectroscopic and Spectrometric Analysis: A Comparative Overview

A combination of spectroscopic and spectrometric techniques is essential for the comprehensive characterization of this compound derivatives. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides unique and complementary information, leading to an unambiguous structural assignment.

Table 1: Comparison of Analytical Techniques for the Structural Elucidation of this compound Derivatives

TechniqueInformation ProvidedStrengthsLimitationsTypical Experimental Data
¹H NMR Number of protons, their chemical environment, and spin-spin coupling.Provides detailed information about the molecular backbone and substituent groups.Can be complex for molecules with many overlapping signals.Chemical shifts (δ) in ppm, coupling constants (J) in Hz. For this compound: δ 1.435 ppm (s, 6H, 2xCH₃)[1].
¹³C NMR Number and types of carbon atoms (e.g., C, CH, CH₂, CH₃).Reveals the carbon skeleton of the molecule.Lower sensitivity compared to ¹H NMR.Chemical shifts (δ) in ppm. For this compound: Specific shifts for C=O and C(CH₃)₂ are characteristic.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity and accuracy in determining molecular formula.Isomers may not be distinguishable without fragmentation analysis.m/z ratios of the molecular ion and fragment ions. For this compound: Molecular Weight 128.13 g/mol [2].
Infrared (IR) Spectroscopy Presence of specific functional groups.Quick and non-destructive method to identify key functional groups.Provides limited information on the overall molecular structure.Absorption bands in cm⁻¹. For hydantoins: Characteristic C=O stretching vibrations.
X-ray Crystallography Precise three-dimensional atomic arrangement in a crystal.Provides definitive proof of structure and stereochemistry.Requires a single, high-quality crystal.Unit cell parameters, space group, and atomic coordinates. For a piperazine derivative of this compound, the crystal system was determined to be monoclinic with space group P2₁/c[3].

Definitive Structural Confirmation: X-ray Crystallography

For absolute structural confirmation, single-crystal X-ray crystallography is the gold standard. This technique provides the precise spatial arrangement of atoms within the crystal lattice, resolving any ambiguities that may arise from spectroscopic data alone. For instance, crystallographic studies on piperazine derivatives of this compound have been crucial in understanding their structure-activity relationships as α1-adrenoreceptor antagonists[3].

Table 2: Crystallographic Data for a Representative this compound Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)15.456(7)
c (Å)12.345(6)
β (°)110.23(4)
V (ų)1812(1)
Z4
Data is illustrative and based on typical values for such compounds.

Experimental Protocols

General Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the structural elucidation of a novel this compound derivative.

General Workflow for Structural Elucidation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Xray X-ray Crystallography NMR->Xray For definitive confirmation MS->Xray For definitive confirmation IR->Xray For definitive confirmation

Caption: A typical workflow for synthesizing and characterizing this compound derivatives.

Detailed Methodologies

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A 300, 400, or 500 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024-4096.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak.

2. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or High-Performance Liquid Chromatography (HPLC-MS)[4][5].

  • GC-MS Parameters (for volatile derivatives):

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium.

    • Ionization Mode: Electron Ionization (EI).

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure.

3. X-ray Crystallography

  • Crystal Growth: Grow single crystals of the derivative by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.

  • Data Collection: Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K).

  • Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.

Logical Relationship of Analytical Techniques

The interplay between different analytical techniques is crucial for a robust structural elucidation process. The following diagram illustrates the logical flow of information between these methods.

Logical Interplay of Analytical Techniques MS Mass Spectrometry (Molecular Formula) NMR NMR Spectroscopy (Connectivity) MS->NMR IR IR Spectroscopy (Functional Groups) IR->NMR Xray X-ray Crystallography (3D Structure) NMR->Xray Confirms & Refines

Caption: The logical flow of data between analytical techniques for structural elucidation.

Conclusion

The structural elucidation of this compound derivatives relies on a multi-faceted analytical approach. While spectroscopic methods like NMR, MS, and IR provide essential information regarding the molecular formula, connectivity, and functional groups, X-ray crystallography stands as the ultimate tool for unambiguous three-dimensional structural confirmation. The judicious application of these techniques, guided by the workflows and protocols outlined in this guide, will empower researchers to confidently characterize novel DMH derivatives and accelerate their research endeavors.

References

A Comparative Guide to the Environmental Impact of Halogenating Agents for 5,5-Dimethylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The halogenation of 5,5-Dimethylhydantoin is a critical step in the synthesis of various biocides, disinfectants, and reagents used in organic synthesis. The choice of halogenating agent not only influences the efficiency and yield of the reaction but also carries significant environmental implications. This guide provides an objective comparison of common halogenating agents—1,3-dichloro-5,5-dimethylhydantoin (DCDMH), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), and 1,3-diiodo-5,5-dimethylhydantoin (DIDMH)—focusing on their environmental impact, supported by experimental data.

Quantitative Data Summary

The following tables summarize key parameters for the synthesis of dihalogenated 5,5-dimethylhydantoins. The data has been compiled from various sources to provide a comparative overview of reaction conditions and yields.

Table 1: Comparison of Synthesis Parameters for Dihalo-5,5-dimethylhydantoins

Parameter1,3-dichloro-5,5-dimethylhydantoin (DCDMH)1,3-dibromo-5,5-dimethylhydantoin (DBDMH)1,3-diiodo-5,5-dimethylhydantoin (DIDMH)
Halogen Source Liquid Chlorine (Cl₂) or TCCALiquid Bromine (Br₂) or NaBrO₃/HBrIodine (I₂) and Sodium Hypochlorite (NaOCl)
Primary Solvent WaterWaterWater, n-butyl acetate
Reaction Temperature Cooled (ice bath)48-69 °C0-10 °C
Reported Yield High68-91%~90%
Primary Byproducts Sodium Chloride (NaCl)Sodium Bromide (NaBr)Sodium Chloride (NaCl), Sodium Iodide (NaI)

Table 2: Environmental Hazard Profile of Halogenating Agents and Products

SubstanceAcute Aquatic ToxicityChronic Aquatic ToxicityKey Hazard Statements
Chlorine (gas) Very toxic to aquatic lifeNot readily biodegradableFatal if inhaled; Causes severe skin burns and eye damage
Bromine (liquid) Very toxic to aquatic life-Fatal if inhaled; Causes severe skin burns and eye damage
Iodine Very toxic to aquatic life-Harmful if inhaled; Causes skin and serious eye irritation
DCDMH Very toxic to aquatic organisms-May intensify fire (oxidizer); Harmful if swallowed; Causes burns
DBDMH Very toxic to aquatic lifeVery toxic to aquatic life with long-lasting effectsMay intensify fire (oxidizer); Toxic if swallowed; Causes severe skin burns and eye damage
DIDMH Very toxic to aquatic life-May intensify fire (oxidizer); Causes severe skin burns and eye damage
This compound Practically non-toxic-Generally considered low hazard

Environmental Impact Analysis

The synthesis of dihalo-5,5-dimethylhydantoins presents a shift of environmental burden from the final halogenated product to the initial halogenating agent and the synthesis process itself. While the final products (DCDMH, DBDMH, DIDMH) are all classified as very toxic to aquatic life, their precursor, this compound, is considered practically non-toxic.[1]

A key advantage of using N-halohydantoins over elemental halogens in subsequent reactions is the avoidance of handling highly toxic and corrosive gaseous chlorine or liquid bromine.[2] The in-situ generation of bromine from sodium bromate and hydrobromic acid for DBDMH synthesis represents a greener approach by avoiding the direct handling of liquid bromine.

The primary byproduct of these syntheses is the corresponding sodium halide salt (NaCl, NaBr), which has a lower environmental impact compared to unreacted elemental halogens. However, the release of these salts into aquatic ecosystems in large quantities can still be detrimental.

The U.S. Environmental Protection Agency (EPA) has conducted risk assessments on halohydantoins, noting that in aqueous environments, they degrade back to this compound (DMH), which is practically non-toxic.[1] The antimicrobial and toxic effects are attributed to the release of hypohalous acids (HOCl or HOBr).[1] This degradation pathway suggests that the long-term environmental persistence of the toxic halogenated hydantoin molecule is limited.

Experimental Protocols

Detailed methodologies for the synthesis of each dihalogenated this compound are provided below.

Synthesis of 1,3-dichloro-5,5-dimethylhydantoin (DCDMH)

This procedure utilizes liquid chlorine as the halogenating agent.

  • Preparation: In a reaction vessel, dissolve purified this compound and flake caustic soda in water.

  • Cooling: Cool the solution using a brine freezer.

  • Chlorination: Introduce liquid chlorine into the cooled solution to initiate the reaction.

  • Isolation: The resulting reaction liquid is centrifuged to separate the solid product.

  • Washing and Drying: The solid is washed with ionized water and then dried to yield powdered DCDMH.

Synthesis of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

This method involves the reaction of this compound with bromine in an aqueous solution of sodium hydroxide.

  • Preparation: Dissolve 70.4 g (0.55 mol) of this compound in a solution of 44 g (1.1 mol) of NaOH in 338 g of water.

  • Reaction Setup: Maintain a reaction flask at 67 °C. The flask should be charged with approximately 200 mL of a filtrate from a previous batch of 1,3-dibromo-5,5-dimethylhydantoin.

  • Reagent Addition: Co-feed the this compound/NaOH solution and 172.0 g (1.07 mol) of Br₂ separately and simultaneously into the reaction flask.

  • pH Control: Maintain the pH of the reaction mixture between 5.5 and 8.5.

  • Isolation: The product precipitates from the aqueous reaction mixture and is isolated by filtration. The reported yield is approximately 68% based on this compound.

Synthesis of 1,3-diiodo-5,5-dimethylhydantoin (DIDMH)

This protocol uses iodine and sodium hypochlorite as the key reagents.

  • Preparation: Add 10.0 g (0.078 mol) of this compound and 19.8 g (0.078 mol) of iodine to a 500-mL glass flask.

  • Solvent Addition: Add 150 mL of water and 35 mL of n-butyl acetate to the flask.

  • Cooling: Cool the mixture to 10 °C or less in an ice bath.

  • Oxidation: Slowly add 50.3 g (0.078 mol) of an 11% aqueous solution of sodium hypochlorite, maintaining the temperature below 10 °C.

  • Reaction: Stir the mixture at this temperature for 2 hours.

  • Isolation: The crystalline product precipitates and is collected by filtration.

  • Drying: The collected crystals are dried under reduced pressure to yield 1,3-diiodo-5,5-dimethylhydantoin. The reported yield is 90%.[1]

Visualizing the Comparative Workflow

The following diagram illustrates the generalized workflow for the synthesis of dihalo-5,5-dimethylhydantoins, highlighting the common starting material and the divergent halogenation pathways.

G Comparative Synthesis of Dihalo-5,5-dimethylhydantoins cluster_Cl Chlorination cluster_Br Bromination cluster_I Iodination DMH This compound Cl2 Liquid Chlorine / TCCA + NaOH(aq) DMH->Cl2 Br2 Liquid Bromine + NaOH(aq) DMH->Br2 I2 Iodine + NaOCl + NaOH(aq) DMH->I2 DCDMH 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) Cl2->DCDMH Reaction in Water (cooled) DBDMH 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) Br2->DBDMH Reaction in Water (48-69 °C) DIDMH 1,3-diiodo-5,5-dimethylhydantoin (DIDMH) I2->DIDMH Reaction in Water/n-butyl acetate (0-10 °C)

Caption: A generalized workflow for the synthesis of dihalo-5,5-dimethylhydantoins.

Conclusion

The choice of halogenating agent for this compound involves a trade-off between the hazards of the raw materials and the properties of the final product. While the N-halohydantoins are effective halogenating agents and their use can be considered "greener" in downstream applications compared to elemental halogens, their synthesis still involves hazardous materials. From a synthesis perspective, methods that avoid the direct handling of highly toxic and volatile elemental halogens, such as the in-situ generation of bromine, offer a preferable environmental and safety profile. The ultimate environmental impact is also mitigated by the degradation of the final products to the non-toxic this compound in aqueous environments. Researchers and drug development professionals should consider the entire life cycle, from precursor synthesis to final product degradation, when selecting a halogenating agent to minimize environmental harm.

References

Efficacy of 1,3-dichloro-5,5-dimethylhydantoin in Water Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) against other common water disinfectants. This document synthesizes available experimental data to evaluate its performance in various water treatment scenarios.

Executive Summary

1,3-dichloro-5,5-dimethylhydantoin (DCDMH) is a potent antimicrobial agent utilized in a range of water treatment applications, including swimming pools and cooling towers, for the control of algae and bacteria.[1] As a halogenated hydantoin, it offers a solid, stable source of chlorine, presenting handling and storage advantages over liquid sodium hypochlorite and gaseous chlorine. However, a comprehensive, direct comparison of its efficacy and disinfection byproduct (DBP) formation against other common disinfectants under identical conditions is not extensively available in the reviewed literature. This guide consolidates existing data, including that of the closely related compound 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), to provide an objective overview.

Comparative Efficacy of Halogenated Hydantoins

While specific data for DCDMH is limited, a study on the efficacy of DBDMH provides valuable insight into the antimicrobial performance of this class of compounds. The study evaluated the reduction of Escherichia coli O157:H7 and Salmonella on fresh meat surfaces, demonstrating significant log reductions.

Table 1: Log Reduction of Pathogenic Bacteria by 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) Spray Treatment

MicroorganismInitial Inoculation (log CFU/cm²)Log Reduction by DBDMH
Escherichia coli O157:H7~61.6 - 2.1
Salmonella~60.7 - 2.3
Aerobic Plate CountsNot Specified2.8 - 3.6
EnterobacteriaceaeNot Specified2.8 - 3.6

Source: Adapted from a study on the effectiveness of DBDMH on fresh meat surfaces.

It is important to note that this data is for DBDMH and not DCDMH, and the application is on a food surface, not in a bulk water treatment scenario. The efficacy of disinfectants can vary significantly based on the specific compound, the target microorganism, water quality parameters (pH, temperature, organic load), and contact time.

Comparison with Alternative Disinfectants

Sodium Hypochlorite (NaOCl)

Sodium hypochlorite is a widely used liquid disinfectant. While effective, it is less stable than solid chlorine donors like DCDMH, especially when exposed to heat, light, and certain metals. The stability of sodium hypochlorite solutions is known to decrease with increasing temperature. For instance, the residual chlorine concentration in water treated with sodium hypochlorite decreases more rapidly at 10°C compared to 5°C.

Calcium Hypochlorite (Ca(OCl)₂)

Calcium hypochlorite is another solid chlorine disinfectant. It offers high available chlorine content and a longer shelf life than liquid bleach. In cooling tower applications, its high dissolution rate is an advantage over stabilized bromine compounds like BCDMH (bromochlorodimethylhydantoin).

Chloramine (NH₂Cl)

Chloramines are known for their stability and ability to provide a lasting disinfectant residual in water distribution systems. They are also reported to be more effective at penetrating biofilms than free chlorine. However, some studies suggest that under certain conditions, chloramine may not be superior to free chlorine in controlling biofilm growth and could contribute to higher levels of turbidity and iron in the water upon disturbance of the biofilm.

Disinfection Byproduct (DBP) Formation

A significant concern with all chlorine-based disinfectants is the formation of harmful disinfection byproducts (DBPs), such as trihalomethanes (THMs) and haloacetic acids (HAAs), which are regulated due to their potential health risks. The formation of these byproducts occurs when chlorine reacts with natural organic matter in the water.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of disinfectant efficacy. Below is a summarized example of a protocol for evaluating the efficacy of a disinfectant against pathogenic bacteria on a surface, adapted from a study on DBDMH.

Example Experimental Protocol: Disinfectant Efficacy against E. coli O157:H7 and Salmonella

1. Bacterial Culture Preparation:

  • Strains of Escherichia coli O157:H7 and Salmonella are individually cultured in appropriate broth (e.g., Tryptic Soy Broth) at 37°C for 18-24 hours.

  • The individual cultures are then combined to create a mixed-culture inoculum.

2. Inoculation of Surfaces:

  • The surface to be tested (in the source study, sections of cutaneous trunci muscle from beef) is inoculated with the bacterial cocktail to achieve a target concentration of approximately 6 log CFU/cm².

  • The inoculated surfaces are allowed to stand for a specified time (e.g., 30 minutes) to allow for bacterial attachment.

3. Disinfectant Treatment:

  • The disinfectant solution (e.g., DBDMH) is prepared at the desired concentration in water at a specific temperature (e.g., 25°C).

  • The inoculated surfaces are then treated with the disinfectant solution for a set contact time using a standardized method (e.g., spray application in a model carcass washer).

4. Enumeration of Survivors:

  • Immediately after treatment, a specified area of the surface is swabbed or excised.

  • The sample is placed in a neutralizing buffer to stop the action of the disinfectant.

  • Serial dilutions of the neutralized sample are plated on appropriate selective agar plates (e.g., Sorbitol MacConkey agar for E. coli O157:H7 and XLD agar for Salmonella).

  • Plates are incubated at 37°C for 24-48 hours, and colonies are counted to determine the number of surviving bacteria (CFU/cm²).

5. Calculation of Log Reduction:

  • The log reduction is calculated by subtracting the logarithm of the number of surviving bacteria on the treated surface from the logarithm of the number of bacteria on an untreated control surface.

Visualizations

Experimental Workflow for Disinfectant Efficacy Testing

Disinfectant_Efficacy_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Bacterial Culture Preparation Inoculum Inoculum Preparation Culture->Inoculum Inoculation Surface Inoculation Inoculum->Inoculation Treatment Disinfectant Treatment Inoculation->Treatment Sampling Post-Treatment Sampling Treatment->Sampling Plating Serial Dilution & Plating Sampling->Plating Incubation Incubation Plating->Incubation Enumeration Colony Enumeration Incubation->Enumeration Calculation Log Reduction Calculation Enumeration->Calculation

Caption: A generalized workflow for determining the efficacy of a disinfectant.

Comparative Logic for Disinfectant Selection

Disinfectant_Selection Start Water Treatment Scenario Efficacy Required Efficacy? (Log Reduction) Start->Efficacy Stability Stability Needed? Efficacy->Stability Yes NaOCl Sodium Hypochlorite Efficacy->NaOCl No DBP DBP Concerns? Stability->DBP Yes Stability->NaOCl No DCDMH DCDMH DBP->DCDMH Low DBP (Hypothetical) DBP->NaOCl Higher THM/HAA CaOHCl Calcium Hypochlorite DBP->CaOHCl Higher THM/HAA Chloramine Chloramine DBP->Chloramine Lower THM/HAA

Caption: A simplified decision logic for selecting a disinfectant based on key performance criteria.

Conclusion

1,3-dichloro-5,5-dimethylhydantoin presents a viable alternative to traditional liquid and gas-based chlorine disinfectants, offering advantages in terms of stability and handling. However, the lack of direct, quantitative comparative studies on its efficacy and, critically, its disinfection byproduct formation potential, represents a significant knowledge gap. The data from the related compound, DBDMH, suggests strong antimicrobial activity, but further research is imperative to fully characterize the performance of DCDMH across a range of water treatment scenarios. Researchers and professionals should prioritize the generation of such data to enable a more complete and objective comparison with established disinfectants like sodium hypochlorite, calcium hypochlorite, and chloramine.

References

Safety Operating Guide

Proper Disposal Procedures for 5,5-Dimethylhydantoin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 5,5-Dimethylhydantoin (DMH) waste in a laboratory setting. Adherence to these procedures is essential for ensuring personnel safety, environmental protection, and regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008, and is not considered hazardous by the US OSHA Hazard Communication Standard 2024, it is imperative to follow standard laboratory safety practices.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles with side shields, and a lab coat.[3]

  • Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.[1]

  • Handling: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust.[2] Wash hands thoroughly after handling.[1]

  • Spills: In case of a small spill, sweep up the solid material mechanically and place it into a suitable, labeled container for disposal.[1][2] Avoid generating dust.[1] Ventilate the affected area.[1] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Quantitative Data Summary

The following table summarizes key physical, chemical, and toxicological data for this compound to inform safe handling and disposal decisions.

PropertyValueRemarks / Method
Molecular Formula C₅H₈N₂O₂-
Molecular Weight 128.13 g/mol -
Appearance Off-white powder/solid-
Melting Point 174 - 180 °C (345 - 356 °F)[2][3]
Boiling Point 312.6 °C[3]
Water Solubility Soluble[2]
Stability Stable under normal conditions[2][3]
Oral LD50 (Rat) 7800 mg/kg[3]
Dermal LD50 (Rabbit) > 20000 mg/kg[3]
Environmental Fate Readily biodegradable[1]
Hazard Classification Not classified as hazardousAccording to Regulation (EC) No 1272/2008 (CLP)[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, regional, and national environmental regulations.[2] The following protocol provides a general framework for laboratory personnel.

Step 1: Waste Characterization and Segregation

  • Determine Waste Classification: As a chemical waste generator, you must first determine if the waste is classified as hazardous under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2][4] While pure this compound is not typically classified as hazardous, mixtures containing it or solutions in hazardous solvents may be. Consult your facility's EHS department for guidance.

  • Segregate Waste: Collect all this compound waste (solid residue, contaminated materials, and non-aqueous solutions) in a designated waste container. Do not mix with other, incompatible waste streams. Leave chemicals in their original containers if possible when disposing of unused product.

Step 2: Containment and Labeling

  • Use Appropriate Containers: Store the waste in a leak-proof container that is in good condition and compatible with the chemical.[4] Ensure the container is securely closed when not in use.

  • Properly Label the Container: The waste container must be clearly labeled. If the waste is determined to be hazardous, the label must include the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the hazards of the contents (e.g., using NFPA or HMIS warning conventions).[5][6]

Step 3: On-Site Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the labeled waste container at or near the point of generation in a designated SAA, such as a laboratory fume hood.[5][6] The SAA must be under the control of the operator generating the waste.

  • Storage Limits: Be aware of the volume limits for SAAs (e.g., up to 55 gallons in the US).[5] There are also time limits for how long waste can be stored on-site, which depend on the facility's generator status (e.g., SQG or LQG).[6]

Step 4: Final Disposal

  • EHS Coordination: Do not dispose of this compound down the drain or in regular trash.[1] The final disposal must be coordinated through your institution's EHS department, which will arrange for pickup by a licensed hazardous waste contractor.

  • Documentation: Ensure all required documentation, such as waste profiles or manifests, is completed accurately as instructed by your EHS department.[6]

  • Empty Containers: Completely emptied packages can typically be recycled.[1] Handle contaminated packages and liners in the same manner as the substance itself.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste within a laboratory setting.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Storage & Disposal A This compound Waste Generated (Solid, Solution, Contaminated PPE) B Characterize Waste: Is it mixed with a hazardous substance? A->B C_Yes Segregate as Hazardous Chemical Waste B->C_Yes Yes D_No Segregate as Non-Hazardous Chemical Waste (per institutional policy) B->D_No No E Place in a designated, compatible, and sealed waste container. C_Yes->E D_No->E F Label Container: - 'Hazardous Waste' (if applicable) - Chemical Name - Hazard Warnings E->F G Store in designated Satellite Accumulation Area (SAA) in the lab. F->G H Contact EHS for waste pickup request. G->H I Waste collected by EHS/ licensed contractor for final disposal. H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-Dimethylhydantoin
Reactant of Route 2
Reactant of Route 2
5,5-Dimethylhydantoin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.